Product packaging for Methyl 2-amino-3,6-difluorobenzoate(Cat. No.:CAS No. 1184204-30-5)

Methyl 2-amino-3,6-difluorobenzoate

Cat. No.: B1421358
CAS No.: 1184204-30-5
M. Wt: 187.14 g/mol
InChI Key: SWVGSVMHUSBITN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B1421358 Methyl 2-amino-3,6-difluorobenzoate CAS No. 1184204-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGSVMHUSBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677405
Record name Methyl 2-amino-3,6-difluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70677405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184204-30-5
Record name Methyl 2-amino-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3,6-difluorobenzoate is a key building block in contemporary medicinal chemistry and materials science. The strategic placement of fluorine atoms on the anthranilate scaffold can significantly modulate the physicochemical and pharmacological properties of resulting compounds, including their metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis: A Tale of Two Pathways

Two principal retrosynthetic pathways present themselves for the synthesis of this compound.

Route A involves the direct esterification of 2-amino-3,6-difluorobenzoic acid. This approach is contingent on the availability of the difluorinated anthranilic acid precursor. While syntheses for various fluorinated anthranilic acids are documented, a readily available, high-yield synthesis for the 3,6-difluoro isomer is not as commonly reported.[3][4][5]

Route B commences with a commercially available precursor, Methyl 3,6-difluoro-2-nitrobenzoate, and proceeds via the reduction of the nitro group to the corresponding amine. This pathway offers a more direct and often more efficient route to the target molecule, circumventing the potential challenges in synthesizing and purifying the difluorinated anthranilic acid.

This guide will focus on the more robust and accessible Route B , while also providing a theoretical framework for Route A .

Visualizing the Synthetic Strategy

Synthetic Pathways cluster_0 Route B: Preferred Pathway cluster_1 Route A: Alternative Pathway Nitro_Ester Methyl 3,6-difluoro- 2-nitrobenzoate Target_B Methyl 2-amino- 3,6-difluorobenzoate Nitro_Ester->Target_B Catalytic Hydrogenation Difluoro_Acid 2-Amino-3,6- difluorobenzoic acid Target_A Methyl 2-amino- 3,6-difluorobenzoate Difluoro_Acid->Target_A Esterification (MeOH, SOCl2)

Caption: Synthetic approaches to this compound.

Part 1: The Preferred Synthetic Pathway (Route B) - Reduction of Methyl 3,6-difluoro-2-nitrobenzoate

This method is predicated on the catalytic hydrogenation of the commercially available Methyl 3,6-difluoro-2-nitrobenzoate. The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis.

Core Principles and Mechanistic Insights

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium, platinum, or nickel, on a solid support such as activated carbon. The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The high chemoselectivity of this method allows for the reduction of the nitro group without affecting the ester functionality or the aromatic fluorine substituents.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 3,6-difluoro-2-nitrobenzoate217.1310.02.17 g
Palladium on Carbon (10 wt. %)--220 mg (10 mol %)
Methanol (anhydrous)32.04-50 mL
Hydrogen Gas (H₂)2.02-1 atm (balloon)

Step-by-Step Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,6-difluoro-2-nitrobenzoate (2.17 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (220 mg) to the solution.

  • Hydrogenation: The flask is sealed with a septum and purged with nitrogen gas, followed by evacuation. A balloon filled with hydrogen gas is then attached to the flask via a needle. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with a small amount of methanol to ensure complete recovery of the product.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Expected Results and Characterization
  • Yield: Typically high, often exceeding 90%.

  • Appearance: A white to off-white solid.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.00-7.20 (m, 1H, Ar-H), 6.70-6.90 (m, 1H, Ar-H), 4.50-5.50 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 168.0 (C=O), 150.0-155.0 (d, J = 240-250 Hz, C-F), 145.0-150.0 (d, J = 240-250 Hz, C-F), 110.0-125.0 (m, Ar-C), 52.0 (OCH₃).

    • Mass Spectrometry (EI): m/z (%) = 187 (M+), 156, 128.

Part 2: The Alternative Synthetic Pathway (Route A) - Esterification of 2-amino-3,6-difluorobenzoic Acid

This route, while potentially viable, hinges on the synthesis of 2-amino-3,6-difluorobenzoic acid. For the purpose of this guide, we will focus on the esterification step, assuming the precursor is available. The esterification of a carboxylic acid with an alcohol in the presence of thionyl chloride is a classic and effective method.[1][6]

Core Principles and Mechanistic Insights

Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Alternatively, thionyl chloride can react with the carboxylic acid to form an acyl chloride intermediate, which is then rapidly esterified by methanol. The presence of the amine group can potentially lead to side reactions, but in an acidic methanolic solution, the amine is protonated, which deactivates it as a nucleophile, thus favoring the desired esterification.[7]

Theoretical Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-amino-3,6-difluorobenzoic acid173.12
Methanol (anhydrous)32.04
Thionyl Chloride (SOCl₂)118.97

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the desired ester.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

  • Specific Hazards:

    • Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

    • Hydrogen Gas: Is highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation reaction.

    • Palladium on Carbon: Is pyrophoric when dry and may ignite flammable solvents. Handle the catalyst in a wet state.

    • Fluorinated Organic Compounds: While the specific toxicity of the target molecule is not extensively documented, fluorinated compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of Methyl 3,6-difluoro-2-nitrobenzoate. This method benefits from a commercially available starting material and a high-yielding, clean conversion. The alternative esterification route provides a viable backup, provided the difluorinated anthranilic acid precursor can be obtained. This guide provides the necessary theoretical and practical framework for the successful synthesis and handling of this important chemical intermediate.

References

An In-Depth Technical Guide to Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-3,6-difluorobenzoate (CAS No. 1184204-30-5), a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. This document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Difluoroaniline derivatives, such as this compound, are valuable building blocks for creating novel therapeutics and advanced materials.[2] This guide serves as a technical resource for professionals seeking to leverage the properties of this specific fluorinated intermediate.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene ring with an amino group, a methyl ester, and two fluorine atoms. The strategic placement of these functional groups dictates its reactivity and physical characteristics.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1184204-30-5[3]
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.14 g/mol [3]
Boiling Point 263.7 ± 40.0 °C (Predicted)[3]
Density 1.355 ± 0.06 g/cm³ (Predicted)[3]
pKa -0.21 ± 0.10 (Predicted)[4]
Physical Form Solid (Predicted)Inferred from related compounds
Storage Temperature 2-8°C[4]

Note: Most physical properties for this specific compound are predicted and have not been experimentally verified in publicly available literature. These values should be used as estimates.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-3,6-difluorobenzoic acid. This precursor can be synthesized through multi-step organic reactions.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification start Starting Materials (e.g., Difluoroaniline derivative) reaction1 Multi-step synthesis (e.g., lithiation, carboxylation) start->reaction1 precursor 2-Amino-3,6-difluorobenzoic Acid reaction1->precursor esterification Fischer Esterification precursor->esterification methanol Methanol (CH₃OH) methanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification product This compound esterification->product workup Aqueous Workup & Extraction product->workup purification Chromatography or Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 2-amino-3,6-difluorobenzoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods for aminobenzoic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol (acting as both solvent and reactant).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography or recrystallization to obtain the final product.

Spectral Data (Predicted)

Due to a lack of publicly available experimental spectra for this compound, the following data is based on predictive models and analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.8 - 7.5Multiplet
Amine-NH₂4.5 - 5.5Broad Singlet
Methyl-CH₃~3.9Singlet

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon signals will also exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-F150 - 165 (Doublet)
Aromatic C-NH₂140 - 150
Aromatic C-H110 - 125
Aromatic C-COOCH₃115 - 125
Carbonyl C=O165 - 170
Methyl CH₃50 - 55
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine, ester, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands, symmetric & asymmetric
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1700 - 1730Strong absorption
C=C Stretch (Aromatic)1500 - 1600
C-N Stretch1250 - 1350
C-F Stretch1100 - 1300Strong absorption
Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for amino benzoates include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The amino group can undergo acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The aromatic ring is activated towards electrophilic substitution, although the positions of substitution are directed by the existing groups.

Given its structure, this compound is a promising intermediate in several areas:

  • Pharmaceutical Synthesis: As a building block for the synthesis of complex, biologically active molecules. The difluoroaniline moiety is found in various developmental drugs.[1]

  • Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[1]

  • Materials Science: As a monomer or precursor for the synthesis of specialty polymers and dyes.

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with care, assuming it has a toxicological profile similar to other substituted anilines.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

  • Toxicity: Substituted anilines can be toxic if ingested, inhaled, or absorbed through the skin.[5] Acute exposure may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[5] Chronic exposure may affect the hematopoietic system and kidneys.[5]

Conclusion

This compound is a valuable, fluorinated building block with significant potential in drug discovery and materials science. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and key safety considerations based on the chemistry of analogous compounds. As research in fluorinated molecules continues to expand, the utility of intermediates like this compound is expected to grow.

References

A Guide to the Structural Elucidation of Methyl 2-amino-3,6-difluorobenzoate: A Predicted ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-3,6-difluorobenzoate, a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document serves as a robust reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants, we present a comprehensive interpretation of the anticipated spectral features. This guide outlines a standard methodology for data acquisition and provides a foundational framework for the structural verification of this and related fluorinated aromatic compounds.

Introduction: The Imperative for Structural Verification

This compound is a substituted anthranilate derivative whose structural scaffold is of significant interest in medicinal chemistry. The precise arrangement of its functional groups—an amino group, two fluorine atoms, and a methyl ester on a benzene ring—gives rise to a unique electronic and steric profile critical for its intended biological activity. Unambiguous structural confirmation is a cornerstone of the drug development process, ensuring the integrity of synthetic pathways and the identity of lead compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and stereochemistry. This guide provides a predictive but deeply analytical overview of the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts and coupling patterns that serve as a molecular fingerprint for this compound.

Methodology: Acquiring High-Fidelity NMR Data

While this guide focuses on predicted data, the foundation of any spectral analysis is robust data acquisition. The following protocol outlines a standard operating procedure for obtaining high-resolution NMR spectra for a small molecule like this compound.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire data with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[3] A relaxation delay (D1) of 1-2 seconds is generally adequate for small molecules.[3]

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required. Proton decoupling is employed to simplify the spectrum to singlets (unless C-F coupling is being observed) and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[4]

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT).[5][6] Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum to the TMS signal.[5][6]

The logical workflow for this process is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Analyte in Deuterated Solvent prep2 Add TMS (Internal Standard) prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters (¹H & ¹³C) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 an1 Assign Signals proc3->an1 an2 Interpret Chemical Shifts & Coupling Constants an1->an2 an3 Structural Confirmation an2->an3

Caption: Workflow for NMR Data Acquisition and Analysis.

Predicted ¹H NMR Spectral Analysis

The structure of this compound dictates a specific set of signals in the ¹H NMR spectrum. The analysis must consider the electronic effects of the substituents, which modulate the local magnetic field experienced by each proton.

G C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 H4 H4 H5 H5

Caption: Structure and numbering for this compound.
Predicted Chemical Shifts (δ)
  • -NH₂ Protons (H on N): Expected to appear as a broad singlet around δ 4.5-5.5 ppm . The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

  • -OCH₃ Protons (Methyl Ester): This group will give rise to a sharp singlet around δ 3.8-3.9 ppm . The proximity to the electron-withdrawing ester oxygen deshields these protons.[7][8]

  • Aromatic Protons (H4, H5): The two protons on the aromatic ring are in different chemical environments.

    • H5: This proton is situated between the amino group (electron-donating, shielding) and a fluorine atom (electron-withdrawing, deshielding). The net effect places this proton in the range of δ 6.8-7.0 ppm .

    • H4: This proton is para to the strongly electron-donating amino group, which causes significant shielding.[9][10] It is also meta to two fluorine atoms. This proton is expected to be the most upfield of the aromatic signals, likely around δ 6.5-6.7 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns are dictated by both proton-proton (H-H) and proton-fluorine (H-F) couplings. Fluorine (¹⁹F) has a nuclear spin of I = 1/2, similar to protons, and thus causes splitting.

  • -OCH₃: Appears as a singlet (s) as there are no adjacent protons.

  • -NH₂: Typically a broad singlet (br s) due to rapid exchange and quadrupole broadening from the nitrogen atom.

  • H5: This proton will be split by the adjacent H4 proton and the two fluorine atoms at positions 3 and 6.

    • ³JH5-H4 (ortho H-H coupling): ~8-9 Hz.

    • ³JH5-F6 (ortho H-F coupling): ~7-10 Hz.

    • ⁴JH5-F3 (meta H-F coupling): ~3-5 Hz.[11][12]

    • The resulting signal is predicted to be a complex doublet of doublet of doublets (ddd) .

  • H4: This proton is coupled to H5 and the two fluorine atoms.

    • ³JH4-H5 (ortho H-H coupling): ~8-9 Hz.

    • ⁴JH4-F3 (meta H-F coupling): ~6-8 Hz.

    • ⁵JH4-F6 (para H-F coupling): ~1-3 Hz.

    • The signal for H4 is predicted to be a doublet of doublet of doublets (ddd) .

Predicted ¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected. The chemical shifts are influenced by the substituents, and importantly, several signals will be split into multiplets due to C-F coupling.

Predicted Chemical Shifts (δ) and C-F Couplings
  • -C=O (Ester Carbonyl): Expected around δ 165-168 ppm . This carbon is not expected to show significant C-F coupling.

  • -OCH₃ (Ester Methyl): Predicted to be in the region of δ 51-53 ppm .

  • Aromatic Carbons:

    • C3 & C6 (Carbons bonded to Fluorine): These carbons will be significantly downfield due to the direct attachment of the electronegative fluorine atoms and will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).[13] They are predicted to appear as doublets in the range of δ 150-160 ppm . Their chemical shifts will differ due to the different ortho/para substituents.

    • C2 (Carbon bonded to Amino Group): The amino group is shielding, but this carbon is also flanked by two deshielding fluorine atoms. The predicted chemical shift is around δ 135-140 ppm . It will be split by both F3 and F6, likely appearing as a doublet of doublets with ²JC2-F3 and ²JC2-F6 in the range of 10-20 Hz.[11]

    • C1 (Carbon bonded to Ester Group): This quaternary carbon is expected to be shielded relative to other carbons attached to electron-withdrawing groups due to the ortho amino group. A predicted shift is δ 110-115 ppm . It will be split by the adjacent F6, appearing as a doublet with ²JC1-F6 of ~15-25 Hz.

    • C5: This carbon is predicted to be around δ 112-116 ppm . It will appear as a doublet of doublets due to coupling with F6 (²JC5-F6 ~20-25 Hz) and F3 (⁴JC5-F3 ~2-4 Hz).

    • C4: This carbon is predicted to be the most shielded aromatic carbon at δ 105-110 ppm . It will also be a doublet of doublets due to coupling with F3 (²JC4-F3 ~20-25 Hz) and F6 (³JC4-F6 ~5-10 Hz).

Data Summary

The predicted NMR data is summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-NH₂ 4.5 - 5.5 br s -
-OCH₃ 3.8 - 3.9 s -
H5 6.8 - 7.0 ddd ³JH-H≈9, ³JH-F≈8, ⁴JH-F≈4

| H4 | 6.5 - 6.7 | ddd | ³JH-H≈9, ⁴JH-F≈7, ⁵JH-F≈2 |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F) Coupling Constants (J, Hz)
-C=O 165 - 168 s -
C3, C6 150 - 160 d ¹JCF ≈ 240-260
C2 135 - 140 dd ²JCF ≈ 10-20
C5 112 - 116 dd ²JCF≈22, ⁴JCF≈3
C1 110 - 115 d ²JCF ≈ 15-25
C4 105 - 110 dd ²JCF≈22, ³JCF≈7

| -OCH₃ | 51 - 53 | s | - |

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The key identifying features are the two distinct aromatic proton signals, both appearing as complex multiplets due to H-H and H-F couplings, and the characteristic large one-bond and smaller long-range carbon-fluorine coupling constants in the ¹³C spectrum. This detailed interpretation serves as an authoritative reference for scientists engaged in the synthesis and characterization of this molecule, enabling confident structural verification and quality control in a research and development setting.

References

Mass Spectrometry Analysis of Methyl 2-amino-3,6-difluorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Analytical Path for a Novel Fluorinated Anthranilate

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention for their unique ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Methyl 2-amino-3,6-difluorobenzoate, a fluorinated anthranilate derivative, represents a key building block in the synthesis of a variety of pharmacologically active agents. The precise and unambiguous characterization of such molecules is paramount, and mass spectrometry stands as an indispensable tool in this endeavor.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the underlying principles that govern the analytical choices, from sample preparation and ionization to the intricate dance of fragmentation. Our aim is to equip researchers, scientists, and drug development professionals with the expertise and insights necessary to confidently navigate the mass spectrometric analysis of this and similar fluorinated aromatic compounds.

Foundational Knowledge: Understanding the Analyte

This compound (CAS #1184204-30-5) is a small molecule with a molecular formula of C₈H₇F₂NO₂ and a monoisotopic mass of 187.04 Da.[1][2] Its structure, featuring a difluorinated benzene ring, an amino group, and a methyl ester, presents a unique set of considerations for mass spectrometric analysis. The presence of the basic amino group makes it amenable to protonation, a key step in many ionization techniques. The aromatic ring and the fluorine atoms influence its polarity and fragmentation behavior.

The Ionization Crossroads: Selecting the Optimal Source

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is critical and is dictated by the physicochemical properties of the analyte. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with its own set of advantages.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] Given that aromatic amines can be readily analyzed using ESI in positive ion mode, this is a strong starting point for our analyte.[4][5][6][7][8] The basic amino group on the benzene ring is a prime target for protonation in the ESI plume, leading to the formation of a stable [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Moderately Polar Compounds

APCI is another soft ionization technique that is often complementary to ESI.[9] It is particularly effective for compounds with low to moderate polarity and those that are thermally stable.[10][11][12][13] In APCI, the sample is vaporized in a heated tube before being ionized by corona discharge.[11] This can be advantageous for less polar compounds that may not ionize efficiently by ESI.[10][12] Given the aromatic nature of this compound, APCI could also yield a strong molecular ion signal.

The Verdict: A Pragmatic Approach

For initial analysis, ESI in positive ion mode is the recommended starting point due to the presence of the readily protonatable amino group. However, if signal intensity is low or if matrix effects are significant, APCI should be explored as a robust alternative.

The Art of Preparation: A Protocol for Pristine Samples

The quality of your mass spectrometry data is inextricably linked to the quality of your sample preparation. A clean, well-prepared sample is essential for achieving high sensitivity, reproducibility, and accurate results.[14][15]

Step-by-Step Sample Preparation Protocol
  • Initial Dissolution : Accurately weigh a small amount of this compound and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[16]

  • Serial Dilution : From the stock solution, perform a series of dilutions using a mixture of high-purity water and either methanol or acetonitrile to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.[16] The final solvent composition should be compatible with your liquid chromatography (LC) mobile phase if performing LC-MS.

  • Filtration : If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system or the mass spectrometer's sample introduction lines.[16]

  • Vialing : Transfer the filtered sample into an appropriate autosampler vial with a screw cap and a soft septum.[16]

  • Blanks : Always prepare and run blank samples (containing only the final solvent mixture) before and after your sample to check for carryover and background contamination.[16]

Decoding the Fragmentation Fingerprint: A Predictive Analysis

While a definitive fragmentation pattern can only be obtained through experimental analysis, we can predict the likely fragmentation pathways of this compound based on established principles of mass spectrometry and the known behavior of similar chemical moieties.[17][18][19]

The Molecular Ion: The Starting Point

In positive ion mode, the protonated molecule, [M+H]⁺, is expected to be observed at an m/z of 188.05.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is likely to be driven by the lability of the methyl ester group and the stability of the aromatic ring.

Primary Fragmentation Pathways:

  • Loss of Methanol (-CH₃OH) : A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would result in a fragment ion at m/z 156.02.

  • Loss of a Methoxy Radical (•OCH₃) : Cleavage of the ester can also lead to the loss of a methoxy radical, yielding a fragment at m/z 157.03.

  • Loss of Formaldehyde (-CH₂O) : Rearrangement and loss of formaldehyde from the methyl ester is another possibility, which would produce a fragment at m/z 158.04.

Secondary Fragmentation:

  • Loss of Carbon Monoxide (-CO) : The fragment ions resulting from the initial losses can undergo further fragmentation, such as the loss of carbon monoxide, a characteristic fragmentation of aromatic carbonyl compounds.[20] For example, the m/z 156.02 ion could lose CO to form a fragment at m/z 128.01.

Visualizing Fragmentation

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep1 Weighing & Dissolution Prep2 Serial Dilution Prep1->Prep2 Prep3 Filtration Prep2->Prep3 LC LC Separation (Optional) Prep3->LC Ionization Ionization (ESI/APCI) LC->Ionization MS Mass Analysis Ionization->MS Detector Detection MS->Detector DataAcq Data Acquisition Detector->DataAcq SpecInt Spectral Interpretation DataAcq->SpecInt FragAnalysis Fragmentation Analysis SpecInt->FragAnalysis

References

A Technical Guide to Methyl 2-amino-3,6-difluorobenzoate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-amino-3,6-difluorobenzoate, a fluorinated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document also includes comparative information on its more extensively documented structural isomer, Methyl 3-amino-2,6-difluorobenzoate, to provide a comprehensive understanding of this class of compounds.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated anthranilate derivatives, such as the title compound, represent valuable building blocks in the synthesis of complex pharmaceutical agents.[3][4]

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical is the unambiguous confirmation of its identity. It is important to note the existence of two closely related isomers that differ only in the position of the amino group on the benzene ring. The user's topic of interest is this compound.

PropertyThis compound Methyl 3-amino-2,6-difluorobenzoate
Structure (Image of this compound)(Image of Methyl 3-amino-2,6-difluorobenzoate)
CAS Number 1184204-30-5[5][6][7][8][9]84832-02-0[10][11][12][13]
Molecular Formula C₈H₇F₂NO₂[5]C₈H₇F₂NO₂[11]
Molecular Weight 187.14 g/mol [11]187.1 g/mol
Appearance Solid (as per supplier information)Not specified, likely a solid
Storage Not specifiedSealed in dry, 2-8°C[14]

Note: Visual representations of chemical structures are not generated here but would be included in a formal whitepaper.

Synthesis and Chemical Reactivity

The synthesis of fluorinated aminobenzoates typically involves multi-step sequences that introduce the required functional groups onto the aromatic ring.

Proposed Experimental Protocol: Fischer Esterification

  • Dissolution : Dissolve 2-amino-3,6-difluorobenzoic acid in an excess of anhydrous methanol, which serves as both a reactant and the solvent.

  • Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, to the solution.[16][17] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.[15]

  • Reaction : Heat the mixture to reflux for several hours to drive the reaction towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up : After cooling, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification : Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Synthesis of this compound Precursor 2-amino-3,6-difluorobenzoic acid Product This compound Precursor->Product  Methanol (CH3OH), H+ catalyst (e.g., H2SO4), Reflux  

Caption: Plausible synthesis via Fischer esterification.

The synthesis of related fluorinated aminobenzoates often starts from more readily available precursors, followed by steps such as nitration, reduction, and halogen exchange reactions to install the desired functional groups in the correct positions. For instance, the synthesis of Methyl 3-amino-2-fluorobenzoate has been reported to start from 2-fluoro-3-nitrotoluene, which undergoes oxidation, esterification, and subsequent reduction of the nitro group to an amine.[18]

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic amines are crucial intermediates in the pharmaceutical industry. The specific substitution pattern of fluorine atoms and amino groups can significantly influence the pharmacological profile of a drug molecule.

While direct applications of this compound are not widely reported, its isomer, Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0) , is known as a characterized impurity and potential intermediate in the synthesis of Vemurafenib .[12] Vemurafenib is a potent inhibitor of the B-Raf enzyme and is used in the treatment of late-stage melanoma.

The presence of such isomers as impurities is of high importance in pharmaceutical manufacturing, as regulatory bodies require strict control and characterization of all components in a final drug product.[12]

G cluster_1 Relevance in Pharmaceutical Synthesis Isomer Methyl 3-amino-2,6-difluorobenzoate Drug Vemurafenib Isomer->Drug  Intermediate / Impurity in Synthesis  

Caption: Isomer's link to the drug Vemurafenib.

The introduction of fluorine atoms into a drug candidate can lead to several beneficial effects:[1][4]

  • Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

  • Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

  • Lipophilicity and Permeability : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][2]

Anthranilic acid and its derivatives are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals.[19] The fluorinated variants are thus highly valuable for creating novel drug candidates with improved properties.

Spectroscopic Analysis for Structural Verification

Accurate structural characterization is essential. While specific spectral data for this compound is not available in public databases, the following standard techniques would be employed for its analysis.

General Protocol for Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would confirm the presence of the methyl ester protons (a singlet around 3.9 ppm), the amino protons (a broad singlet), and the aromatic protons, whose splitting patterns and chemical shifts would be indicative of the substitution pattern.

    • ¹³C NMR : Would show the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine would exhibit characteristic large C-F coupling constants.

    • ¹⁹F NMR : This would be crucial for confirming the presence and environment of the two fluorine atoms.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F bond vibrations. A detailed analysis of the vibrational spectra of similar molecules like anthranilic acid has been performed using both experimental and theoretical methods.[20]

  • Mass Spectrometry (MS) : Would be used to confirm the molecular weight of the compound (187.14 g/mol ) by identifying the molecular ion peak.

A comparative analysis with precursors and derivatives is a powerful tool for confirming the structure.[21]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. General safety guidelines for related aromatic amines and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For the isomeric Methyl 3-amino-2,6-difluorobenzoate, storage at 2-8°C is recommended.[14]

  • First Aid : In case of contact, immediately flush the affected area with plenty of water.[22] If inhaled, move to fresh air.[22] Seek immediate medical attention in case of significant exposure or if symptoms develop.

Disclaimer : This information is for guidance only. Always consult a substance-specific Safety Data Sheet before handling any chemical.

References

A Technical Guide to the Safe Handling and Application of Methyl 2-amino-3,6-difluorobenzoate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Methyl 2-amino-3,6-difluorobenzoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard safety data sheet to deliver field-proven insights and explain the causality behind critical safety procedures. By understanding the chemical nature of this fluorinated aminobenzoate ester, laboratory personnel can mitigate risks, ensure experimental integrity, and maintain a safe research environment.

Hazard Assessment & Toxicological Profile

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While specific, in-depth toxicological data for this compound is not extensively documented, a reliable hazard profile can be constructed by analyzing its structural motifs: the fluorinated aromatic core and the aminobenzoate ester group.

Causality of Hazards:

  • Fluorinated Aromatic Core: The presence of fluorine atoms can significantly alter a molecule's electronic properties and metabolic pathways.[1][2] In the event of thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4] Therefore, all handling procedures must be designed to prevent uncontrolled heating and to contain any potential off-gassing.

  • Aminobenzoate Ester Moiety: Aminobenzoate esters as a class are known to be potential irritants and sensitizers.[5] They may cause irritation upon contact with the skin and eyes.[6] Furthermore, some individuals may develop allergic skin reactions after repeated exposure.[7] The toxicological properties of many aminobenzoate esters have not been fully investigated, necessitating a cautious approach.[5][6]

Projected GHS Hazard Classification:

The following hazard classifications are extrapolated from data for the closely related isomer, Methyl 4-amino-2,6-difluorobenzoate, and represent the most probable risks associated with this compound.

Hazard ClassGHS Hazard StatementRationale
Acute Toxicity, Oral H301/302: Toxic or Harmful if swallowed[8]Common hazard for substituted anilines and aromatic esters.
Acute Toxicity, Dermal H311: Toxic in contact with skin[8]Potential for dermal absorption, a known risk for many aromatic amines.
Acute Toxicity, Inhalation H331: Toxic if inhaled[8]Risk from aerosolized fine powder.
Skin Corrosion/Irritation H315: Causes skin irritation[8]A common property of aminobenzoate esters.[6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[8]Expected hazard for this chemical class, which can cause significant eye damage.
STOT Single Exposure H335: May cause respiratory irritation[8]Inhalation of dust can irritate the respiratory tract.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is crucial. Engineering controls serve as the first line of defense, while Personal Protective Equipment (PPE) protects the individual operator.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[9] This is a non-negotiable control measure designed to prevent the inhalation of fine particulates and any potential vapors, thereby minimizing systemic exposure.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is task-dependent. The following workflow provides a logical system for determining the necessary level of protection.

PPE_Selection start Assess Task & Scale weighing Weighing Solid (<10g) start->weighing Small Scale Solid Handling solution Solution Prep / Transfer start->solution Liquid Handling reaction Reaction Workup / Large Scale (>10g) start->reaction High Splash Risk storage Storage / Transport (Closed Container) start->storage Incidental Contact ppe_weighing Required PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves weighing->ppe_weighing ppe_solution Required PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves solution->ppe_solution ppe_reaction Required PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron over Lab Coat - Neoprene or Butyl Gloves over Nitrile reaction->ppe_reaction ppe_base Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (Single Pair) storage->ppe_base

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:

  • Eye and Face Protection: At a minimum, chemical splash goggles that comply with ANSI Z87 standards are required.[10] For procedures with a significant splash hazard, such as transferring large volumes of solutions or performing reaction workups, a full-face shield must be worn in addition to safety goggles.[9][11]

  • Hand Protection: There is no universal chemical-resistant glove.[11] For this compound, a double-gloving technique is recommended to provide layered protection.[9]

    • Inner Glove: A standard nitrile glove provides good dexterity and splash protection.[10]

    • Outer Glove: For incidental contact, a second nitrile glove is sufficient. For prolonged handling or when working with solvents, a more robust glove such as neoprene or butyl rubber should be worn over the nitrile glove.[3][11] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[9] Contaminated gloves must be removed and disposed of properly, followed by hand washing.[12]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[9] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[9]

  • Footwear: Non-porous, closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Storage and Incompatibility
  • Storage Conditions: Store this compound in a tightly sealed, clearly labeled container.[6] The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[6][9]

Experimental Protocols

Protocol 1: Weighing the Solid Compound

  • Preparation: Don all required PPE (Safety Goggles, Lab Coat, Double Nitrile Gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Slowly and carefully transfer the desired amount of the compound from the stock bottle to the weigh boat using a clean spatula. The key is to minimize the creation of airborne dust.[6]

  • Closure: Tightly seal the main stock bottle immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth in the designated solid hazardous waste container.

Protocol 2: Waste Disposal

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and solvent rinses, must be disposed of as hazardous waste.[13]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container. The label should read "Hazardous Waste: this compound Solid Debris".[14]

  • Liquid Waste: Collect in a separate, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]

Emergency Response Protocols

Preparedness is the key to effectively managing unforeseen incidents. All personnel must be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Chemical Spill Response Workflow

In the event of a spill, a calm and systematic response is critical. The following workflow outlines the necessary steps.

Spill_Response spill Spill Occurs alert Alert Personnel & Supervisor Evacuate Immediate Area spill->alert assess Assess Situation (Size, Location, Hazard) is_major Is the spill major? (>5g, outside fume hood, fire/injury risk) assess->is_major alert->assess major_spill MAJOR SPILL is_major->major_spill Yes minor_spill MINOR SPILL is_major->minor_spill No call_emergency Call Emergency Services (e.g., EHS, 911) major_spill->call_emergency secure_area Secure the Area Wait for Response Team call_emergency->secure_area get_kit Don Appropriate PPE (Goggles, Face Shield, Heavy Gloves) Bring Spill Kit minor_spill->get_kit confine Confine Spill (Use absorbent pads/dikes) get_kit->confine cleanup Collect Material (Use non-sparking tools) confine->cleanup package Package Waste (Seal in labeled container) cleanup->package decontaminate Decontaminate Area (Soap & water or appropriate solvent) package->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention if any respiratory symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.

References

A Technical Guide to Starting Materials for the Synthesis of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3,6-difluorobenzoate is a valuable substituted anthranilate ester, frequently employed as a key building block in the synthesis of complex pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and an amino group, imparts unique electronic and conformational properties to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing critically on the selection of starting materials. We will explore the causality behind experimental choices, compare the strategic advantages of different pathways, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The 3,6-difluoro substitution pattern on an anthranilate core, as seen in this compound, offers a powerful tool for modulating properties such as metabolic stability, binding affinity, and membrane permeability. This makes the ester a sought-after intermediate. The efficiency, cost, and scalability of any synthesis depend critically on the initial choice of starting materials. This guide will dissect the most prevalent and practical synthetic strategies, enabling an informed selection process.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic approaches dominate the preparation of this compound. These strategies are defined by their core starting material:

  • Strategy A: Functionalization of a Pre-fluorinated Benzene Ring. This is the most common approach, typically starting from a commercially available difluorinated benzene derivative, such as 1,4-difluorobenzene. The synthesis involves the sequential introduction of a nitro group and a carboxyl group (or its precursor), followed by reduction of the nitro group and final esterification.

  • Strategy B: Synthesis from Substituted Anthranilic Acids. This approach begins with a pre-formed anthranilic acid derivative and introduces the fluorine atoms or modifies existing groups. While less common for this specific isomer, understanding the principles is valuable for analog synthesis. The final step is typically an esterification.

This guide will focus primarily on Strategy A, as it represents the most documented and industrially relevant pathway.

Detailed Analysis of Synthetic Route from 1,4-Difluorobenzene

This multi-step synthesis is a robust and scalable method that relies on well-understood, classical organic reactions. The choice of 1,4-difluorobenzene as the starting material is strategic due to its relatively low cost and high commercial availability.

Logical Workflow Diagram

G cluster_workflow Esterification Workflow A 1. Dissolve Acid (3,6-Difluoroanthranilic Acid in Methanol) B 2. Cool Mixture (0 °C, Ice Bath) A->B C 3. Add Catalyst (Dropwise addition of Thionyl Chloride) B->C D 4. Reflux (Heat for 12 hours) C->D E 5. Work-up (Concentrate, dissolve in EtOAc, wash with NaHCO₃) D->E F 6. Isolate Product (Dry over Na₂SO₄, concentrate in vacuo) E->F

Potential applications of fluorinated anthranilate esters in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Potential Applications of Fluorinated Anthranilate Esters in Research

Foreword

The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern drug discovery and materials science.[1][2][3] This is due to fluorine's unique ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation.[1][2][3] This guide focuses on a specific, high-value class of organofluorine compounds: fluorinated anthranilate esters. We will explore the fundamental impact of fluorination on the anthranilate scaffold, detail their synthesis, and provide a comprehensive overview of their current and potential applications in medicinal chemistry and materials science, grounded in field-proven insights and experimental data.

The Core Directive: Why Fluorinate Anthranilates?

The anthranilate core is a privileged scaffold, but its properties can be dramatically enhanced through fluorination. The introduction of fluorine, a highly electronegative atom, exerts a powerful inductive effect, altering the electronic landscape of the entire molecule. This is not merely an incremental change; it is a strategic redesign of the molecular architecture to achieve specific functional outcomes.

Key Physicochemical Consequences of Fluorination:

PropertyMechanistic Impact of Fluorine SubstitutionConsequence for Research Applications
Metabolic Stability The carbon-fluorine bond is exceptionally strong, blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]Increased in vivo half-life and bioavailability of drug candidates, reducing required dosage and potential toxicity.
Acidity (pKa) The strong electron-withdrawing nature of fluorine increases the acidity of nearby protons, such as the amine N-H.[3][5][6]Modulates the ionization state of the molecule at physiological pH, which is critical for receptor binding and membrane permeability.
Lipophilicity (logP) Fluorine substitution generally increases lipophilicity, enhancing the molecule's affinity for nonpolar environments.[5][6]Can improve penetration of the blood-brain barrier and enhance cell membrane permeability.[1][2]
Conformation & Binding Fluorine can introduce unique non-covalent interactions (e.g., orthogonal multipolar C-F---C=O interactions) and enforce specific molecular conformations.[1][2][3]Leads to higher binding affinity and selectivity for target proteins by creating more specific and stable ligand-receptor complexes.

Synthetic Strategies: Accessing the Fluorinated Scaffold

The synthesis of fluorinated anthranilate esters is accessible through well-established organic chemistry protocols. A common and reliable method involves the esterification of a commercially available fluorinated anthranilic acid precursor. This approach ensures precise control over the location of the fluorine substituent.

Experimental Protocol: Synthesis of Methyl 2-amino-4-fluorobenzoate

This protocol details a standard Fischer esterification, a cornerstone reaction for converting carboxylic acids to esters under acidic conditions.

Objective: To synthesize methyl 2-amino-4-fluorobenzoate from 2-amino-4-fluorobenzoic acid.

Materials:

  • 2-amino-4-fluorobenzoic acid (1.0 eq)

  • Methanol (Anhydrous, as solvent)

  • Sulfuric Acid (H₂SO₄, concentrated, as catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid (e.g., 5.0 g) in anhydrous methanol (100 mL).

  • Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (e.g., 2.5 mL) dropwise. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully pour the residue over crushed ice and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Trustworthiness Check: This step is critical to remove the acid catalyst and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the product by column chromatography on silica gel if necessary to obtain the pure methyl 2-amino-4-fluorobenzoate.

Application I: Medicinal Chemistry & Drug Discovery

Fluorinated anthranilates are highly valuable in medicinal chemistry, where they can act as either final drug products or key intermediates.[7]

Case Study: Ion Channel Modulation

Ion channels are crucial drug targets for a wide range of diseases.[8] Flufenamic acid, a derivative of anthranilic acid, is a known modulator of various ion channels, including non-selective cation, chloride, potassium, and calcium channels.[9] Its activity is, in part, attributed to the trifluoromethylphenyl substituent. This demonstrates the principle that fluorinated anthranilate scaffolds can be systematically modified to develop potent and selective ion channel modulators.[9]

Logical Workflow: From Library to Lead Compound

The discovery process for new modulators follows a structured, multi-stage workflow designed to efficiently identify and optimize promising candidates.

Caption: A logical workflow for the discovery of ion channel modulators.

Case Study: Anti-tubercular Agents

The tryptophan biosynthesis pathway in Mycobacterium tuberculosis is a validated drug target.[10][11] Research has shown that fluorinated anthranilates can inhibit bacterial growth.[11] These compounds are processed by the bacterium's own enzymes to produce fluorotryptophan, which is ultimately responsible for the toxic effect.[10][11] This "Trojan horse" strategy highlights a sophisticated application of fluorinated anthranilates as pro-drugs.

Application II: Materials Science & Organic Electronics

The unique electronic properties imparted by fluorine make these esters promising candidates for advanced materials. Fluorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a molecule, which is beneficial for creating efficient electron-transporting and emissive materials.[12]

Potential Role in Organic Light-Emitting Diodes (OLEDs)

In OLED technology, every layer is meticulously engineered for optimal charge injection, transport, and recombination. Fluorinated anthranilate esters could be designed as:

  • Emissive Layer (EML) Dopants: Their rigid structure and altered electronic properties could lead to high photoluminescence quantum yields and tunable emission colors.

  • Electron-Transport Layer (ETL) Materials: The electron-withdrawing nature of fluorine can enhance electron mobility, leading to more efficient device operation.

Experimental Workflow: OLED Fabrication and Testing

The creation and evaluation of an OLED device is a precise, multi-step process conducted in a cleanroom environment.

G cluster_0 Device Fabrication (Inert Atmosphere) cluster_1 Performance Characterization A ITO Substrate Cleaning & Patterning B Spin-Coat Hole-Injection Layer (HIL) A->B C Spin-Coat Hole-Transport Layer (HTL) B->C D Vapor Deposition Emissive Layer (EML) (Host + Fluorinated Ester Dopant) C->D E Thermal Evaporation Electron-Transport Layer (ETL) D->E F Thermal Evaporation Cathode (LiF/Al) E->F G Current-Voltage-Luminance (J-V-L) Analysis F->G I Calculate External Quantum Efficiency (EQE) G->I H Electroluminescence Spectrum Measurement H->I J Device Lifetime & Stability Test I->J

References

Topic: Reactivity Profile of the Amino Group in Difluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity.[1][2] Difluorinated benzoates bearing an amino group are particularly valuable synthons, yet the reactivity of the crucial amino moiety is significantly modulated by the powerful electron-withdrawing nature of the two fluorine atoms. This guide provides a detailed examination of the amino group's reactivity profile in these substrates. We will dissect the underlying electronic effects, quantify their impact on basicity and nucleophilicity, and provide field-proven protocols for key synthetic transformations, including amide bond formation and Buchwald-Hartwig N-arylation. The content herein is designed to equip researchers with the expert insights needed to rationally design experiments and troubleshoot syntheses involving these challenging but rewarding building blocks.

The Electronic Landscape: How Difluorination Governs Reactivity

The synthetic utility of an amino group is dictated by the availability of its lone pair of electrons. In the case of aminodifluorobenzoates, this availability is attenuated by the strong inductive effect (-I) of the two fluorine substituents. Fluorine, being the most electronegative element, powerfully withdraws electron density from the aromatic ring.[3] This withdrawal is propagated to the amino group, reducing the electron density on the nitrogen atom and thereby decreasing its basicity and nucleophilicity compared to aniline.[3][4]

While fluorine can technically exert a weak mesomeric, or resonance, donating effect (+M) by sharing its lone pairs with the ring, the inductive effect is overwhelmingly dominant. This net electron withdrawal is the single most important factor governing the amino group's behavior. The position of the fluorine atoms relative to the amino group further tunes these effects, influencing the precise degree of deactivation.

Quantifying the Impact: A Look at pKa Values

The most direct way to quantify the electronic impact of fluorination is to compare the acidity constant (pKa) of the conjugate acid (anilinium ion) of various anilines. A lower pKa value indicates a weaker base, as the proton is more readily given up. As shown in the table below, each additional fluorine atom substantially lowers the pKa, providing a clear measure of the amino group's reduced basicity.

CompoundpKa (Conjugate Acid in Water)Rationale for Basicity Change
Aniline4.6Baseline: Lone pair is delocalized into the aromatic ring.
4-Fluoroaniline4.65 (slight increase)A complex interplay where the +M effect of fluorine at the para position slightly counteracts the -I effect.[3]
3-Fluoroaniline3.5Significant Decrease: The strong -I effect dominates from the meta position with no opposing +M effect at the amino-bearing carbon.
3,4-Difluoroaniline3.0-3.5 (estimated)Strong Decrease: Additive -I effects from two fluorine atoms strongly withdraw electron density, making the amine less basic.[5]
2,6-Difluoroaniline1.81 (predicted)Profound Decrease: Powerful steric hindrance from ortho-fluorines can disrupt the planarity of the amino group with the ring, but the primary driver is the potent cumulative -I effect from two adjacent fluorines.[6]
3,5-Difluoroaniline2.4-2.8 (estimated)Very Strong Decrease: Symmetrical and potent -I effects from both meta positions significantly reduce lone pair availability.[7]

Note: Experimental pKa values can vary based on solvent and conditions. The values presented are for comparative illustration.[4][8]

This trend has critical implications: reactions that rely on the nucleophilicity of the amine, such as acylation or alkylation, will proceed more slowly and may require more forcing conditions or specialized reagents compared to reactions with non-fluorinated anilines.

Key Synthetic Transformations of the Amino Group

Despite its attenuated reactivity, the amino group on difluorinated benzoates remains a versatile handle for molecular elaboration. Success in these transformations hinges on selecting appropriate reaction conditions to overcome the inherent electronic deactivation.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide coupling is arguably the most common reaction performed in drug discovery.[9][10] For electron-deficient amines like difluorinated anilines, standard coupling conditions may be sluggish. The key is to effectively activate the carboxylic acid partner to create a highly electrophilic intermediate that the weakly nucleophilic amine can attack.

Causality Behind Experimental Choices:

  • Coupling Reagents: While powerful uronium-based reagents like HATU are effective, carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred in large-scale synthesis due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[10]

  • Additives: The use of an additive like HOBt (Hydroxybenzotriazole) is critical. HOBt reacts with the initial O-acylisourea intermediate to form an active ester. This intermediate is more reactive than the starting acid and less prone to side reactions (like N-acylurea formation) than the O-acylisourea itself.

  • Base: A non-nucleophilic tertiary amine base, such as DIPEA (Diisopropylethylamine) or triethylamine, is required to neutralize the acidic HOBt and the protonated amine formed during the reaction, driving the equilibrium towards the product.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), the difluorinated aminobenzoate (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction upon addition of EDC and minimizes side reactions.

  • Reagent Addition: Add DIPEA (2.5 eq.) to the mixture, followed by the slow, portion-wise addition of EDC·HCl (1.2 eq.).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the limiting starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography on silica gel.

Buchwald-Hartwig N-Arylation: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C(aryl)-N bonds.[11][12] In this context, the aminodifluorobenzoate serves as the amine coupling partner, reacting with an aryl halide or triflate. The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The deactivation of the amino group necessitates a highly active catalyst system. Bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often required.[13] These ligands promote the crucial reductive elimination step—the final, product-forming step in the catalytic cycle—which can be sluggish for electron-poor amines.[13] They also help stabilize the active Pd(0) catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), making it a more potent nucleophile within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity, though weaker bases like K₂CO₃ or Cs₂CO₃ can be effective with certain catalyst systems and substrates.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the organometallic intermediates.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; arx [label="Ar'-X", shape=box, fillcolor="#F1F3F4"]; amine [label="Ar-NH₂\n(Difluoro-aminobenzoate)", shape=box, fillcolor="#F1F3F4"]; product [label="Ar-NH-Ar'", shape=box, fillcolor="#E6F4EA"]; base [label="Base", shape=box, fillcolor="#F1F3F4"];

pd_complex1 [label="Ar'-Pd(II)(X)L₂", fillcolor="#EA4335"]; pd_complex2 [label="[Ar'-Pd(II)(NH₂Ar)L₂]⁺X⁻", fillcolor="#EA4335"]; pd_complex3 [label="Ar'-Pd(II)(NHAr)L₂", fillcolor="#EA4335"];

// Edges with labels pd0 -> pd_complex1 [label=" Oxidative\n Addition"]; arx -> pd_complex1 [style=dashed]; pd_complex1 -> pd_complex2 [label=" Ligand\n Exchange"]; amine -> pd_complex2 [style=dashed]; pd_complex2 -> pd_complex3 [label=" Deprotonation"]; base -> pd_complex2 [style=dashed]; pd_complex3 -> pd0 [label=" Reductive\n Elimination"]; pd_complex3 -> product [style=dashed];

// Invisible nodes for layout {rank=same; arx; amine; base;} {rank=same; product;} } caption [label="Buchwald-Hartwig Catalytic Cycle.", shape=plaintext, fontcolor="#5F6368"]; }

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

  • Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Addition of Solids: Under a positive pressure of inert gas, add the aminodifluorobenzoate (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically purified by flash column chromatography. Caution: Residual palladium can often be removed by filtering the crude product through a short plug of Celite or silica gel.

Spectroscopic Characterization

Confirming the structure of products derived from aminodifluorobenzoates is straightforward using standard spectroscopic techniques. The presence of fluorine provides a unique handle via ¹⁹F NMR.

Table 3: Representative Spectroscopic Data for N-(3,4-difluorophenyl)acetamide

TechniqueFeatureTypical Value / Observation
¹H NMR Amide N-Hδ 7.5-9.0 ppm (broad singlet)
Aromatic C-Hδ 7.0-8.0 ppm (complex multiplets due to H-F coupling)
Acetyl CH₃δ ~2.1 ppm (singlet)
¹³C NMR Carbonyl C=Oδ ~169 ppm
Aromatic C-Fδ 140-160 ppm (large ¹JCF coupling, ~240-250 Hz)
Aromatic C-Nδ ~135 ppm (doublet of doublets due to C-F coupling)
¹⁹F NMR Aromatic C-FTwo distinct signals in the range of -130 to -150 ppm, exhibiting F-F and F-H coupling.
IR Spec N-H Stretch~3300 cm⁻¹ (sharp)
C=O Stretch (Amide I)~1670 cm⁻¹ (strong)
N-H Bend (Amide II)~1550 cm⁻¹
C-F Stretch~1100-1300 cm⁻¹ (strong)

Note: Exact chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent and specific molecular structure.

Conclusion

The amino group in difluorinated benzoates presents a reactivity profile dominated by the powerful inductive electron withdrawal of the fluorine atoms. This results in significantly decreased basicity and nucleophilicity compared to non-fluorinated analogues. However, this attenuated reactivity does not preclude its use in synthesis. By employing well-chosen, often more activated coupling partners and optimized catalytic systems, this functional group serves as a robust handle for constructing complex molecular architectures. Understanding the electronic principles outlined in this guide allows researchers to rationally approach the synthesis of novel fluorinated compounds, accelerating the development of next-generation pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Notes & Protocols: Methyl 2-amino-3,6-difluorobenzoate as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anthranilates

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Methyl 2-amino-3,6-difluorobenzoate is a highly functionalized aromatic building block that offers a unique combination of reactive sites, making it an invaluable precursor for complex heterocyclic systems.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will move beyond simple procedural lists to explain the chemical rationale behind protocol choices, empowering researchers to adapt and innovate in their own synthetic endeavors. The core value of this reagent lies in the orthogonal reactivity of its amine, ester, and activated aromatic ring, enabling sequential, controlled modifications.

Physicochemical Properties and Safety Profile

While specific experimental data for this exact isomer is not widely published, we can infer its properties and handling requirements from closely related analogs.

PropertyRepresentative DataSource/Notes
CAS Number 84832-02-0 (for isomer Methyl 3-amino-2,6-difluorobenzoate)[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
Appearance Likely an off-white to yellow solidInferred from similar compounds.
Solubility Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Methanol).Inferred.
Safety Warning Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Based on data for isomers like Methyl 4-amino-2,6-difluorobenzoate.[2] Standard PPE (gloves, safety glasses, lab coat) is mandatory. Handle in a chemical fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The fluorine atoms at positions 3 and 6 create a unique electronic environment, profoundly influencing the reactivity of both the amino group and the aromatic ring.

G cluster_amine Amine (C2) Reactivity cluster_ring Ring Reactivity cluster_ester Ester (C1) Reactivity main This compound n_acyl N-Acylation / Sulfonylation main->n_acyl Forms Amides/ Sulfonamides diazotization Diazotization (Sandmeyer) main->diazotization Converts -NH2 to -N2+ cn_coupling C-N Coupling (Buchwald-Hartwig) main->cn_coupling Forms new C-N bonds cyclization Heterocyclic Cyclization (e.g., Quinolones) main->cyclization Key for fused ring systems snar SNAr (Potential, position dependent) main->snar Activated by -F hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis -COOMe to -COOH amidation Direct Amidation main->amidation Forms Amides

Caption: Reactivity map of this compound.

Reactions at the Amino Group

The nucleophilic amino group is often the primary site of initial functionalization.

  • N-Acylation and N-Sulfonylation: Standard reactions with acyl chlorides, anhydrides, or sulfonyl chlorides proceed readily, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. This is a common first step to protect the amine or to introduce functionality.

  • Diazotization and Sandmeyer Reactions: The aniline moiety can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly versatile intermediate can then be displaced by a wide range of nucleophiles (–Br, –Cl, –CN, –OH) in Sandmeyer-type reactions, providing a powerful method for further diversifying the aromatic core.

  • Palladium-Catalyzed C-N Coupling: The amino group can act as the nitrogen source in Buchwald-Hartwig amination reactions with aryl halides or triflates, although this is a less common application for an already-functionalized aniline.

Reactions Involving the Aromatic Ring: Heterocycle Synthesis

The true power of this building block is realized in cyclization reactions to form fused heterocyclic systems. The ortho relationship between the amine and the ester is perfectly poised for the synthesis of quinolinones and related scaffolds, which are privileged structures in medicinal chemistry.[3]

  • Quinolone/Quinolinone Synthesis: This is arguably the most significant application. The general strategy involves reacting the aniline with a 1,3-dicarbonyl compound or its equivalent (e.g., diethyl malonate, ethyl acetoacetate, or diethyl ethoxymethylenemalonate), followed by a high-temperature cyclization. The fluorine atoms modulate the electronic properties of the final product, often enhancing biological activity.[4][5]

Reactions at the Ester Group

The methyl ester provides another handle for modification, typically after the amine has been reacted or protected.

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) in an aqueous/alcoholic solvent system readily converts the ester to the corresponding carboxylic acid. This is often a necessary step to enable further reactions or to reveal a key pharmacophore in a final drug molecule.

  • Amidation: Direct reaction with amines to form amides is possible, especially with heating or via conversion of the ester to a more reactive acyl chloride after hydrolysis.

Application Focus: Synthesis of a Difluoro-4-hydroxyquinolin-2-one Scaffold

The synthesis of 4-hydroxyquinolin-2-ones is a classic and high-value application for anthranilate esters. This protocol details a two-step process involving an initial N-acylation with a malonate derivative followed by a thermal Dieckmann-type condensation.

G start Start: Methyl 2-amino-3,6- difluorobenzoate + Diethyl Malonate step1 Step 1: N-Acylation Heat under vacuum to remove EtOH Forms Malonamate Intermediate start->step1 step2 Step 2: Thermal Cyclization High-boiling solvent (e.g., Diphenyl Ether) High Temperature (e.g., 250 °C) step1->step2 product Product: Ethyl 3,6-difluoro-4-hydroxy- 2-oxo-1,2-dihydroquinoline-3-carboxylate step2->product

Caption: Workflow for the synthesis of a quinolinone scaffold.

Experimental Protocols

Protocol 1: General N-Acylation (Example: N-Acetylation)

This protocol serves as a general method for protecting the amino group or introducing simple acyl functionalities.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (or Triethylamine) (1.5 eq)

  • Dichloromethane (DCM) (approx. 0.1 M solution)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization as needed.

Scientist's Note: The choice of base is critical. Pyridine is often sufficient, but for less reactive acylating agents or more sensitive substrates, a stronger, non-nucleophilic base like triethylamine may be preferred. The 0 °C starting temperature helps control any exotherm from the acylation.

Protocol 2: Synthesis of Ethyl 6,9-difluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol demonstrates the construction of a core heterocyclic scaffold relevant to the development of fluoroquinolone antibiotics and other therapeutic agents.[4]

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (3.0 eq, used in excess as reagent and solvent)

  • Diphenyl ether (as high-boiling solvent)

  • Ethanol (for washing)

  • Hexane (for washing)

Procedure:

  • N-Acylation Step:

    • Combine this compound and diethyl malonate in a round-bottom flask fitted with a short-path distillation head.

    • Heat the mixture gently under vacuum (e.g., at 140-150 °C). Ethanol will be generated and should be distilled off.

    • Continue heating for 2-3 hours until ethanol evolution ceases. The intermediate is the N-malonylated aniline, which is often used directly without purification.

  • Thermal Cyclization Step:

    • Allow the crude intermediate to cool slightly.

    • Carefully add diphenyl ether to the flask to create a solution that is approximately 0.2-0.5 M.

    • Heat the mixture to 240-250 °C using a heating mantle and a temperature controller.

    • Maintain this temperature for 30-60 minutes. The product will often begin to precipitate from the hot solution.

    • Monitor the reaction by TLC (if possible, by taking small aliquots and quenching them) to determine completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. As it cools, the product should precipitate more fully.

    • Dilute the cooled slurry with hexane to reduce the viscosity of the diphenyl ether and aid in filtration.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexane to remove the diphenyl ether, followed by a wash with cold ethanol to remove any remaining impurities.

    • Dry the resulting solid under vacuum to yield the desired quinolinone product, typically as a crystalline solid.

Scientist's Note (Trustworthiness & Expertise):

  • Causality: The high temperature in the second step is essential to drive the intramolecular cyclization (a thermal Dieckmann condensation), where the aniline nitrogen attacks one of the ester carbonyls. Diphenyl ether is used because its high boiling point (259 °C) allows the reaction to reach the required thermal energy barrier.

  • Self-Validation: The success of the reaction is often visually apparent by the precipitation of the product from the hot reaction mixture. The purity of the final, isolated solid can be readily checked by ¹H NMR and LC-MS. The distinct chemical shifts of the quinolinone protons and the expected mass peak provide clear validation of the desired transformation.

References

Application Notes and Protocols: N-acylation of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acylated 2-aminobenzoic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. The amide bond, a cornerstone of peptide chemistry, imparts significant metabolic stability and conformational rigidity to molecular structures. Specifically, the N-acylation of Methyl 2-amino-3,6-difluorobenzoate provides a versatile platform for the synthesis of novel therapeutic agents and functional materials. The presence of two fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] However, these electron-withdrawing fluorine atoms also decrease the nucleophilicity of the amino group, which can present challenges for the N-acylation reaction, potentially requiring carefully optimized or more forceful reaction conditions.[1]

This guide provides two robust and validated protocols for the N-acylation of this compound, addressing the challenges posed by the electron-deficient nature of the substrate. We will explore a classic approach using acyl chlorides under Schotten-Baumann conditions and a modern alternative employing carboxylic acids with a carbodiimide coupling agent.

Causality Behind Experimental Choices

The primary challenge in the N-acylation of this compound is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effects of the two fluorine atoms and the methyl ester group. This deactivation necessitates reaction conditions that either enhance the electrophilicity of the acylating agent or employ a strong base to deprotonate the amine, thereby increasing its nucleophilicity.

Protocol 1: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This method is a widely used and highly efficient technique for amide bond formation.[2][3] The high reactivity of acyl chlorides makes them ideal for acylating deactivated anilines. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3][4] Pyridine is a common choice as it can also act as a nucleophilic catalyst, activating the acyl chloride.[5][6][7][8][9]

Protocol 2: Acylation with Carboxylic Acids and a Coupling Agent (EDC)

Experimental Protocols

Protocol 1: N-acylation using Acyl Chloride and Pyridine

This protocol details the N-acylation of this compound using an acyl chloride in the presence of pyridine, which acts as both a base and a catalyst.[5][6][7][8][9]

Materials
Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Reagent GradeCommercially Available
Pyridine, anhydrous≥99.8%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
1 M Hydrochloric Acid (HCl)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeCommercially Available
Brine (Saturated NaCl solution)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.[13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[13]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[14]

Protocol 2: N-acylation using Carboxylic Acid and EDC

This protocol provides a method for the N-acylation of this compound using a carboxylic acid activated by the coupling agent EDC.

Materials
Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Carboxylic AcidReagent GradeCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
4-Dimethylaminopyridine (DMAP)≥99% (catalyst)Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
1 M Hydrochloric Acid (HCl)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeCommercially Available
Brine (Saturated NaCl solution)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Coupling Agent: Add EDC (1.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]

Data Presentation

Table 1: Comparison of N-acylation Protocols
ParameterProtocol 1 (Acyl Chloride)Protocol 2 (EDC Coupling)
Acylating Agent Acyl ChlorideCarboxylic Acid
Activating Agent None (inherently reactive)EDC
Base/Catalyst PyridineDMAP (catalytic)
Reaction Time 2-6 hours12-24 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yields 80-95%70-90%
Advantages Faster reaction times, high yieldsMilder conditions, broader substrate scope for acyl group
Disadvantages Requires handling of moisture-sensitive and corrosive acyl chloridesLonger reaction times, EDC can be a sensitizer

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagents Add Base/Catalyst and Acylating Agent/Coupling Agent start->add_reagents react Stir at specified temperature (Monitor by TLC) add_reagents->react quench Quench reaction and perform aqueous washes react->quench dry Dry organic layer and concentrate in vacuo quench->dry purify Recrystallization or Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for N-acylation.

Logical Relationship Diagram

G cluster_substrate Substrate Properties cluster_methods Acylation Strategies cluster_outcome Desired Outcome DeactivatedAmine Deactivated Amino Group (Electron-withdrawing F, CO2Me) AcylChloride Protocol 1: Acyl Chloride (High Electrophilicity) DeactivatedAmine->AcylChloride necessitates EDCCoupling Protocol 2: EDC Coupling (Carboxylic Acid Activation) DeactivatedAmine->EDCCoupling necessitates AmideProduct N-Acylated Product AcylChloride->AmideProduct yields EDCCoupling->AmideProduct yields

Caption: Rationale for choosing acylation methods.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficiently reactive acylating agent; Deactivation of coupling agent (EDC) by moisture; Incomplete reaction.Use a more reactive acylating agent (e.g., acyl chloride); Ensure all reagents and solvents are anhydrous; Increase reaction time or temperature (with caution).
Formation of multiple byproducts Side reactions due to high reactivity of acyl chloride; Formation of N-acylurea byproduct with EDC.Add the acyl chloride slowly at low temperature; Use EDC in a non-aqueous solvent and purify by chromatography to remove the urea byproduct.
Difficulty in removing pyridine Incomplete extraction during work-up.Perform multiple washes with 1 M HCl; Co-evaporate with a high-boiling point solvent like toluene.
Product is an oil and will not crystallize Presence of impurities.Purify by column chromatography; Attempt trituration with a non-polar solvent like hexanes or diethyl ether.

References

Synthesis of heterocyclic compounds from Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fluorinated Heterocycles from Methyl 2-amino-3,6-difluorobenzoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound in Heterocyclic Chemistry

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, materials science, and agrochemistry. The incorporation of fluorine atoms into organic scaffolds can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a highly valuable and versatile starting material for accessing these privileged structures. Its strategic arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and a benzene ring activated by two fluorine substituents—provides a robust platform for a variety of cyclization strategies.

This comprehensive guide provides detailed application notes and protocols for the synthesis of several key heterocyclic cores starting from this compound. We will delve into the synthesis of fluorinated quinolinones, quinazolinones, and benzodiazepines, explaining the mechanistic rationale behind each synthetic choice and providing field-tested, step-by-step protocols suitable for a research and development setting.

Part 1: Synthesis of 5,8-Difluoro-4-hydroxyquinolin-2(1H)-one Derivatives

Strategic Overview: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinolones from anilines is classically achieved via the Gould-Jacobs reaction.[1] This powerful transformation involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization and subsequent saponification/decarboxylation.[1] The reaction is highly effective for anilines bearing electron-donating groups, but the principles can be adapted for our fluorinated substrate. The electron-withdrawing nature of the fluorine atoms on this compound modulates the nucleophilicity of the amine, a critical consideration for the initial condensation step.

The overall workflow involves two key transformations:

  • Condensation: The nucleophilic attack of the amino group onto diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: An intramolecular 6-electron cyclization reaction to form the quinolone ring, driven by high temperature.

Visualizing the Gould-Jacobs Pathway

Gould_Jacobs start This compound intermediate Anilidomethylenemalonate Intermediate start->intermediate Condensation (Heat, -EtOH) deem Diethyl ethoxymethylenemalonate (DEEM) deem->intermediate product 5,8-Difluoro-4-hydroxy-3-carboethoxy-quinolinone intermediate->product Thermal Cyclization (High Temp, e.g., Diphenyl ether) -MeOH Niementowski start This compound intermediate N-Formyl Intermediate start->intermediate Amidation (Heat) amide Formamide (HCONH2) amide->intermediate product 5,8-Difluoroquinazolin-4(3H)-one intermediate->product Cyclization / Dehydration (High Temp) -MeOH Benzodiazepine start This compound step1 Acylation with Chloroacetyl Chloride start->step1 intermediate1 Methyl 2-(2-chloroacetamido)-3,6-difluorobenzoate step1->intermediate1 step2 Amination with Ammonia (NH3) intermediate1->step2 intermediate2 Methyl 2-(2-aminoacetamido)-3,6-difluorobenzoate step2->intermediate2 step3 Acid-Catalyzed Intramolecular Cyclization intermediate2->step3 product 7,10-Difluoro-1H-benzo[e][1,4]diazepine-2,5-dione step3->product

References

The Strategic deployment of Methyl 2-amino-3,6-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing the overall therapeutic potential of a molecule.[1][2]

Methyl 2-amino-3,6-difluorobenzoate, a difluorinated anthranilate, represents a highly valuable and versatile building block in this context. Its trifunctional nature, possessing an amine, an ester, and a difluorinated aromatic ring, provides medicinal chemists with multiple points for synthetic diversification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's properties to achieve desired therapeutic effects. This application note will provide a comprehensive overview of the synthesis and utility of this compound, with a particular focus on its application in the development of targeted kinase inhibitors.

Synthesis of this compound: A Proposed Protocol

Part 1: Synthesis of 2-amino-3,6-difluorobenzoic Acid

The synthesis of the precursor acid can be envisioned starting from a suitable commercially available difluorinated aniline derivative. A plausible route is outlined below, drawing parallels from the synthesis of similar fluorinated anthranilic acids.[4]

Reaction Scheme:

Synthesis_of_2_amino_3_6_difluorobenzoic_acid start 2,5-Difluoroaniline step1 Protection (e.g., Ac2O, Pyridine) start->step1 Step 1 intermediate1 N-(2,5-difluorophenyl)acetamide step1->intermediate1 step2 Ortho-lithiation and Carboxylation (e.g., n-BuLi, THF; then CO2) intermediate1->step2 Step 2 intermediate2 2-Acetamido-3,6-difluorobenzoic acid step2->intermediate2 step3 Deprotection (e.g., aq. HCl, heat) intermediate2->step3 Step 3 product 2-amino-3,6-difluorobenzoic acid step3->product

Caption: Proposed synthesis of 2-amino-3,6-difluorobenzoic acid.

Experimental Protocol:

  • Step 1: N-Acetylation of 2,5-Difluoroaniline. To a solution of 2,5-difluoroaniline in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The purpose of the acetyl protection is to direct the subsequent ortho-lithiation to the position between the two fluorine atoms due to steric hindrance and electronic effects.

  • Step 2: Directed Ortho-lithiation and Carboxylation. The resulting N-(2,5-difluorophenyl)acetamide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a defined period to allow for deprotonation at the position ortho to the acetamido group and meta to the fluorine atoms. Gaseous carbon dioxide is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is then quenched with water. This step introduces the carboxylic acid moiety at the desired position.

  • Step 3: Hydrolysis of the Amide. The crude 2-acetamido-3,6-difluorobenzoic acid is then subjected to acidic hydrolysis, for example, by refluxing in aqueous hydrochloric acid, to remove the acetyl protecting group and yield the desired 2-amino-3,6-difluorobenzoic acid.[4]

Part 2: Esterification to this compound

The final step is the esterification of the synthesized aminobenzoic acid. A common and effective method for this transformation is the Fischer-Speier esterification or the use of thionyl chloride in methanol.[5]

Reaction Scheme:

Esterification_Reaction start 2-amino-3,6-difluorobenzoic acid reagents Methanol (MeOH), Thionyl Chloride (SOCl2) or H2SO4 (cat.) start->reagents Esterification product This compound reagents->product

Caption: Esterification of 2-amino-3,6-difluorobenzoic acid.

Experimental Protocol:

  • Esterification. Suspend 2-amino-3,6-difluorobenzoic acid in an excess of methanol. Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.[5] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction and Work-up. After the addition, the reaction mixture is typically refluxed for several hours until the starting material is consumed (monitored by TLC). The excess methanol is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Appearance Off-white to light yellow solid
Melting Point Data not readily available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

Application in the Synthesis of Kinase Inhibitors: A Case Study in BRAF Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site. This compound is an excellent starting material for the construction of such scaffolds.

A prominent example of a drug class where fluorinated aminobenzoates are crucial is the BRAF inhibitors, such as Dabrafenib, used in the treatment of metastatic melanoma with BRAF V600E mutations.[7] While Dabrafenib itself is synthesized from a different fluorinated intermediate, we can use its structure as a blueprint to illustrate the utility of this compound in synthesizing a hypothetical, yet plausible, BRAF inhibitor.

The BRAF Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][8] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and cell proliferation, a key driver in many cancers, including melanoma.[2][9]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation nucleus Nucleus ERK->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor BRAF Inhibitor (Hypothetical) inhibitor->BRAF Inhibition Kinase_Inhibitor_Synthesis_Workflow start This compound step1 Condensation with Guanidine derivative start->step1 intermediate1 2,4-Diaminopyrimidine derivative step1->intermediate1 step2 Coupling with a suitable aryl or heteroaryl moiety (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate1->step2 product Hypothetical BRAF Inhibitor step2->product

References

Application Notes and Protocols: The Strategic Use of Methyl 2-amino-3,6-difluorobenzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Kinases remain a pivotal target class in modern drug discovery, particularly in oncology and immunology.[1][2] The development of potent and selective small molecule inhibitors often hinges on the rational design of heterocyclic scaffolds that can effectively compete with ATP at the enzyme's active site.[3] A key strategy in medicinal chemistry is the incorporation of fluorine atoms to enhance critical drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[4][5] This guide details the strategic application of Methyl 2-amino-3,6-difluorobenzoate , a versatile chemical building block, in the synthesis of next-generation kinase inhibitors. We will explore the physicochemical advantages conferred by its unique substitution pattern and provide a representative, detailed protocol for its elaboration into a common kinase inhibitor scaffold.

The Strategic Advantage of the 2-amino-3,6-difluorobenzoate Scaffold

The utility of this compound stems from the synergistic interplay of its three key functional groups: the difluoro substitution, the nucleophilic amino group, and the methyl ester. This combination provides a powerful platform for constructing complex molecular architectures with desirable pharmacological properties.

The Decisive Role of Ortho and Meta Fluorine Substitution

The presence of fluorine in a drug candidate can profoundly influence its properties.[6] The C-F bond is the strongest in organic chemistry, which often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[7] Furthermore, fluorine's high electronegativity can increase the acidity of nearby protons and alter the overall dipole moment of the molecule, which can lead to more favorable interactions with the target protein.[8]

In this specific scaffold, the fluorine atoms at the 3- and 6-positions offer distinct advantages:

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as with carbonyl carbons in the protein backbone, contributing to tighter binding in the kinase active site.[6][9] The increased hydrophobicity imparted by fluorine can also promote penetration into hydrophobic pockets within the enzyme.[8]

  • Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the aniline nitrogen. This reduced basicity is crucial for preventing off-target effects associated with highly basic amines and can be critical for cellular permeability and oral bioavailability.

  • Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the kinase hinge region.

The Amino Group: A Versatile Synthetic Handle

The primary amine at the 2-position serves as the principal reactive site for synthetic elaboration. It is a potent nucleophile, enabling a wide range of classical and modern coupling reactions to build the core heterocyclic systems common to many kinase inhibitors, such as quinazolines, quinolines, and pyridopyrimidines. Its position ortho to a fluorine atom and the methyl ester allows for facile intramolecular cyclization reactions following an initial coupling step.

The Methyl Ester: Protector and Precursor

The methyl ester functions effectively as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during the initial synthetic steps. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for late-stage diversification of the inhibitor scaffold through amide bond formation, introducing additional points of interaction with the target kinase.

General Synthetic Pathway: From Building Block to Kinase Inhibitor Core

To illustrate the utility of this compound, we present a representative synthetic workflow for the construction of a 5,8-difluoro-substituted quinazolin-4-one core. This scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. The overall logic involves an initial amide bond formation, followed by an intramolecular cyclization to form the fused heterocyclic system.

G A This compound C Step 1: Amide Formation (Acylation) A->C B Formamide or Formic Acid Derivative B->C D N-Formyl Intermediate C->D Yield: High F Step 2: Cyclization/ Amination D->F E Ammonia or Amine Source (R-NH2) E->F G 5,8-Difluoro-quinazolin-4-one Core F->G Forms heterocycle H Step 3: Chlorination (e.g., SOCl2, POCl3) G->H I 4-Chloro-5,8-difluoroquinazoline H->I Activates C4 position J Step 4: Nucleophilic Aromatic Substitution (SNAr) with Target Aniline I->J K Final Kinase Inhibitor Scaffold J->K Forms key C-N bond

Figure 1: Representative workflow for synthesizing a kinase inhibitor scaffold.

Detailed Experimental Protocol: Synthesis of 5,8-Difluoro-3H-quinazolin-4-one

This protocol details the first two steps of the workflow shown in Figure 1, converting the starting material into the core quinazolinone heterocycle. This procedure is a representative example and may require optimization for specific downstream applications.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Volume/MassSupplier
This compound187.1410.01.87 ge.g., Sigma-Aldrich
Formamide45.04-20 mLCommercial Grade
Water (Deionized)18.02-As neededIn-house
Ethanol46.07-As neededCommercial Grade
Safety Precautions
  • General: Conduct all operations within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Formamide: Formamide is a teratogen and should be handled with extreme caution. Avoid inhalation and skin contact.

  • Heating: The reaction is heated to a high temperature. Use a sand bath or heating mantle with a temperature controller to ensure stable heating and prevent splashing.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.87 g, 10.0 mmol).

  • Addition of Reagent: Add formamide (20 mL) to the flask.

  • Heating: Place the flask in a pre-heated sand bath at 160 °C and stir the mixture vigorously.

  • Reaction Monitoring (Causality Insight): The reaction involves an initial acylation of the amine by formamide, followed by an intramolecular cyclization with the elimination of methanol and water. The high temperature is necessary to drive both of these steps to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Pour the cooled reaction mixture slowly into 100 mL of cold deionized water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold water.

  • Purification (Self-Validation): The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. Collect the purified crystals by vacuum filtration. This step is critical for removing any unreacted starting material or side products, ensuring the purity required for subsequent synthetic steps.

  • Drying and Characterization: Dry the purified solid under high vacuum to a constant weight. Characterize the final product, 5,8-Difluoro-3H-quinazolin-4-one, by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Expected Results
ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
Purity (LC-MS) >98%
¹H NMR Consistent with structure
Mass Spec (M+H)⁺ Expected: 183.04; Observed: Consistent

Downstream Elaboration to a Final Inhibitor

The synthesized 5,8-Difluoro-3H-quinazolin-4-one is a versatile intermediate. The subsequent steps, as outlined in Figure 1, involve converting the C4-hydroxyl (in the tautomeric form) into a better leaving group, typically a chloride. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline, which is a cornerstone reaction in the synthesis of many kinase inhibitors like Gefitinib and Lapatinib.[11] The specific aniline used is determined by structure-activity relationship (SAR) studies to optimize binding to the target kinase.[12][13]

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket quinazoline Quinazoline Core (from building block) quinazoline->hinge H-Bonds difluoro 3,6-Difluorophenyl Moiety difluoro->hydrophobic Hydrophobic/Fluorine Interactions sidechain Substituted Aniline (SAR-driven) sidechain->gatekeeper Selectivity Pocket Interaction

Figure 2: Logic of inhibitor binding in a kinase active site.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of advanced kinase inhibitors. The ortho and meta fluorine atoms provide critical advantages in binding affinity and metabolic stability, while the amine and ester functionalities offer versatile handles for constructing the complex heterocyclic cores required for potent enzyme inhibition. The protocols and workflows presented herein demonstrate a clear and efficient path from this building block to scaffolds of high relevance in modern drug discovery, empowering researchers to accelerate the development of novel therapeutics.

References

Topic: Scale-up Synthesis of Methyl 2-amino-3,6-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

A Senior Application Scientist's Guide to Process Optimization and Kilogram-Scale Production

Introduction: The Strategic Importance of Fluorinated Anthranilates

Methyl 2-amino-3,6-difluorobenzoate and its derivatives are critical building blocks in modern medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these scaffolds highly valuable in the development of novel therapeutics, particularly in oncology and immunology.[1][2] However, transitioning from bench-scale discovery to kilogram-scale production presents significant challenges, including reaction efficiency, impurity profiles, cost of goods, and operational safety.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound derivatives. It moves beyond simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up in a drug development environment. We will explore two primary, industrially relevant synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategic Overview: Choosing the Right Synthetic Path

The selection of a synthetic route for scale-up is a multifactorial decision involving cost, safety, robustness, and the impurity profile of the final product. Below is a logical workflow for assessing the optimal path.

G Start Define Target Molecule: This compound Derivative SM_Availability Assess Starting Material (SM) Availability & Cost Start->SM_Availability SNAr_Path Route 1: S_N_Ar (e.g., from Tri-fluoro SM) SM_Availability->SNAr_Path Tri-halo SM is economical BHA_Path Route 2: Buchwald-Hartwig (e.g., from Bromo/Chloro SM) SM_Availability->BHA_Path Halo-ester SM is economical SNAr_Feasibility Feasibility Check: - High Temp Required? - Base Sensitivity? SNAr_Path->SNAr_Feasibility BHA_Feasibility Feasibility Check: - Catalyst Cost/Availability? - Pd Removal Protocol? BHA_Path->BHA_Feasibility Purification Downstream Processing: Purification & Isolation Strategy SNAr_Feasibility->Purification Process is Robust BHA_Feasibility->Purification Process is Robust Final_API Final Product: QC & Release Purification->Final_API

Caption: Decision workflow for selecting a scale-up synthetic route.

Protocol I: Scale-Up via Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most cost-effective route for fluorinated aromatics if a suitable precursor is available. The reaction leverages the high electronegativity of the fluorine atoms to activate the aromatic ring for nucleophilic attack.[3] The mechanism proceeds via a well-characterized, two-step addition-elimination sequence through a Meisenheimer intermediate.[4]

G cluster_mech S_N_Ar Mechanism Reactants Ar-F + :Nu- Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]- Reactants->Meisenheimer Attack (RDS) Products Ar-Nu + F- Meisenheimer->Products Elimination

Caption: Simplified S_N_Ar addition-elimination mechanism.

Principle and Rationale

This protocol describes the amination of a readily available starting material, Methyl 2,3,6-trifluorobenzoate, using aqueous ammonia. The fluorine atom at the 2-position is highly activated by the adjacent ester and the fluorine at the 3-position, making it susceptible to displacement.

  • Causality: The choice of a polar aprotic solvent like DMSO is critical. It effectively solvates the cation of the base but poorly solvates the nucleophile, thereby increasing its reactivity. Temperature control is paramount to minimize side reactions, such as hydrolysis of the ester group.

Materials and Reagents
ReagentCAS NumberMolecular WeightEquivalentsAmount (for 100g scale)Supplier
Methyl 2,3,6-trifluorobenzoate13671-00-6190.12 g/mol 1.0100.0 gCommercial
Aqueous Ammonia (28-30%)1336-21-635.05 g/mol 5.0~275 mLCommercial
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol -500 mLAnhydrous
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0145.3 gAnhydrous
Ethyl Acetate141-78-688.11 g/mol -As neededACS Grade
Brine (Saturated NaCl)7647-14-558.44 g/mol -As neededLab Prepared
Step-by-Step Experimental Protocol
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a reflux condenser. Ensure the system is clean, dry, and purged with nitrogen.

  • Reagent Charge: To the reactor, add Methyl 2,3,6-trifluorobenzoate (100.0 g, 0.526 mol), anhydrous Potassium Carbonate (145.3 g, 1.05 mol), and anhydrous DMSO (500 mL).

  • Reaction Initiation: Begin stirring to form a slurry. Slowly add aqueous ammonia (275 mL, ~2.63 mol) via an addition funnel over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 30°C using the reactor jacket.

    • Scientist's Note: The slow addition of aqueous ammonia is a critical safety and process control step. A rapid addition can lead to an uncontrolled exotherm and pressure buildup.

  • Reaction Execution: Heat the reaction mixture to 80-85°C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1% remaining).

  • Work-up and Quench: Cool the reactor to room temperature (20-25°C). Carefully and slowly pour the reaction mixture into 2L of ice-cold water with vigorous stirring. A precipitate will form.

    • Scientist's Note: This quench step is designed to precipitate the product while keeping inorganic salts dissolved in the aqueous phase. The use of ice water helps to control the crystallization and improve yield.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. Expected crude yield: 85-92%.

Purification Protocol
  • Recrystallization: Transfer the crude solid to a clean reactor. Add a minimal amount of hot ethanol (~3 mL per gram of crude product) to dissolve the solid completely.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C for 2 hours to maximize crystal formation.

  • Final Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50°C. Expected purity: >98% by HPLC.

Protocol II: Scale-Up via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[5] It is particularly useful when the SNAr route is not viable due to substrate deactivation or the commercial availability of a halogenated precursor. While highly effective, scale-up requires careful optimization of catalyst loading and a strategy for removing residual palladium.[6][7]

G cluster_mech Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar(X)Pd(II)L_n Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx Ar(NHR)Pd(II)L_n OxAdd->LigandEx Amine Coordination RedElim Ar-NHR LigandEx->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Principle and Rationale

This protocol details the coupling of Methyl 2-bromo-3,6-difluorobenzoate with an ammonia source. The key to a successful and economical scale-up is the selection of a highly active catalyst system that allows for low catalyst loading.

  • Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine) is crucial as it promotes the rate-limiting reductive elimination step, leading to higher turnover numbers.[8][9] Cesium carbonate is often used as a base in these reactions as it is strong enough to deprotonate the amine but has low nucleophilicity, minimizing side reactions.[10]

Materials and Reagents
ReagentCAS NumberMolecular WeightEquivalentsAmount (for 100g scale)Notes
Methyl 2-bromo-3,6-difluorobenzoate207705-72-8251.03 g/mol 1.0100.0 gSynthesize or procure
Ammonium Sulfate ((NH₄)₂SO₄)7783-20-2132.14 g/mol 0.631.6 gAmmonia surrogate
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 0.0051.82 gCatalyst Precursor
Xantphos161265-03-8578.62 g/mol 0.0153.46 gLigand
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 2.5324.5 gBase
Toluene108-88-392.14 g/mol -1 LAnhydrous
Step-by-Step Experimental Protocol
  • Inert Atmosphere: All steps must be performed under an inert nitrogen or argon atmosphere using standard Schlenk techniques or a glovebox.

  • Reactor Setup: Prepare a 3L jacketed reactor system as described in Protocol I. Ensure all glassware is oven-dried.

  • Catalyst Pre-formation (Optional but Recommended): In a separate Schlenk flask, suspend Pd₂(dba)₃ (1.82 g) and Xantphos (3.46 g) in 50 mL of degassed toluene. Stir at room temperature for 20 minutes.

  • Reagent Charge: To the main reactor, add Methyl 2-bromo-3,6-difluorobenzoate (100.0 g, 0.398 mol), Ammonium Sulfate (31.6 g, 0.239 mol), and Cesium Carbonate (324.5 g, 0.996 mol).

  • Solvent and Catalyst Addition: Add degassed toluene (950 mL) to the reactor, followed by the pre-formed catalyst solution via cannula transfer.

  • Reaction Execution: Heat the mixture to 100-110°C and maintain for 18-24 hours. Monitor progress by HPLC.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with toluene (2 x 100 mL).

  • Extraction: Combine the filtrates and wash with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Palladium Removal and Purification

Residual palladium is a major concern for pharmaceutical intermediates.

  • Adsorbent Treatment: Dissolve the crude product in ethyl acetate (500 mL). Add a palladium scavenger resin (e.g., SiliaMetS® Thiol, 20g) and stir at 40°C for 4 hours.

  • Filtration: Filter off the scavenger resin and wash with ethyl acetate.

  • Crystallization: Concentrate the filtrate and purify by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) as determined by solubility screening.

Safety, Handling, and Waste Disposal

Working with fluorinated organic compounds on a large scale requires stringent safety protocols.[11]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for kilogram-scale reactions.

  • Emergency Procedures: In case of skin contact with fluorinated compounds, immediately flush with copious amounts of water for at least 15 minutes.[14] For exposure to reagents that can generate HF, have calcium gluconate gel readily available.[14]

  • Waste Disposal: All fluorinated organic waste and palladium-contaminated waste must be collected in designated, labeled containers for disposal by a certified hazardous waste management company. Do not mix with other waste streams.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction - Insufficiently anhydrous conditions- Deactivated catalyst (B-H)- Insufficient temperature- Ensure all reagents and solvents are dry. Use fresh anhydrous solvent.- Purge system thoroughly with nitrogen. Use fresh catalyst/ligand.- Confirm internal temperature with a calibrated probe.
Low Yield - Product loss during aqueous work-up- Inefficient crystallization- Perform a back-extraction of the aqueous layers.- Optimize recrystallization solvent system and cooling profile.
High Impurity Levels - Side reactions (e.g., ester hydrolysis)- Di-arylation (B-H)- Use a milder base or lower reaction temperature.- Optimize catalyst/ligand ratio and substrate concentration.
High Residual Palladium - Inefficient scavenger treatment- Increase amount of scavenger, contact time, or temperature. Consider a second treatment or alternative scavenger.

Conclusion

The scale-up synthesis of this compound derivatives is a challenging but achievable task. Both the SNAr and Buchwald-Hartwig amination routes offer viable pathways, with the final choice depending on starting material cost, process robustness, and the specific capabilities of the manufacturing facility. Careful attention to reaction parameters, inert atmosphere techniques, and downstream processing, particularly purification and palladium removal, are paramount for the successful and safe production of these high-value pharmaceutical intermediates.

References

Application Note: One-Pot Synthesis of Fluorinated Quinazolinones from Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Quinazolinones in Medicinal Chemistry

Quinazolinones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability. This application note details a robust, one-pot synthetic protocol for preparing fluorinated quinazolinones, starting from Methyl 2-amino-3,6-difluorobenzoate. This method offers a streamlined approach to accessing novel, potentially therapeutic compounds.

The synthesis of quinazolinones traditionally involves multi-step procedures, often starting from anthranilic acid or its derivatives.[5][6][7][8] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are highly desirable as they reduce waste, save time, and can improve overall yield.[9][10] This guide provides a detailed protocol and explains the underlying chemical principles for the one-pot synthesis of these valuable heterocyclic compounds.

Proposed Reaction Pathway and Mechanism

The proposed one-pot synthesis involves a three-component reaction between this compound, an orthoester (e.g., triethyl orthoformate), and a primary amine. The reaction is typically catalyzed by a Brønsted or Lewis acid.

The proposed mechanism proceeds through several key steps:

  • Amide Formation: The primary amine reacts with the orthoester to form an intermediate N,N-dialkoxyalkanamine and an imidic ester.

  • Amidine Formation: The this compound then reacts with this activated species to form an amidine intermediate.

  • Cyclization and Elimination: The ester group of the difluorobenzoate derivative is then attacked intramolecularly by the newly formed amidine nitrogen, leading to a cyclized intermediate.

  • Aromatization: Subsequent elimination of alcohol and water molecules drives the reaction towards the formation of the stable, aromatic quinazolinone ring system.

Quinazolinone Synthesis Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Cyclization & Aromatization Orthoester Orthoester Intermediate Reactive Intermediate Orthoester->Intermediate + R'-NH2 Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Intermediate Amidine Amidine Intermediate Intermediate->Amidine + Starting Material Starting_Material This compound Starting_Material->Amidine Cyclized_Intermediate Cyclized Intermediate Amidine->Cyclized_Intermediate Intramolecular Cyclization Quinazolinone Fluorinated Quinazolinone Cyclized_Intermediate->Quinazolinone Elimination of MeOH & H2O

Caption: Proposed mechanism for the one-pot synthesis of fluorinated quinazolinones.

Experimental Protocol

This protocol provides a general method for the one-pot synthesis of 5,8-difluoro-3-substituted-quinazolin-4(3H)-ones.

Materials and Reagents
  • This compound

  • Triethyl orthoformate (or other suitable orthoester)

  • Primary amine (e.g., benzylamine, aniline)

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Instrumentation
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.), the chosen primary amine (1.2 eq.), and the orthoester (2.0 eq.).

  • Solvent and Catalyst Addition: Add a suitable high-boiling point solvent (e.g., DMF, to a concentration of 0.2 M) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Primary Amine - Orthoester Start->Reagents Solvent_Catalyst Add Solvent (DMF) and Catalyst (p-TSA) Reagents->Solvent_Catalyst Heating Heat to 120-140 °C (6-12 hours) Solvent_Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Reaction Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO3 & Brine Cooling->Workup Purification Purify: - Dry (MgSO4) - Concentrate - Column Chromatography Workup->Purification Product Pure Fluorinated Quinazolinone Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3,6-difluorobenzoate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and improve reaction outcomes. Our approach is grounded in established chemical principles to ensure both scientific accuracy and practical utility in your laboratory work.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically approached as a two-stage process. The initial step involves the formation of the precursor, 2-amino-3,6-difluorobenzoic acid, which is subsequently esterified to yield the final product. Mastery of both stages is critical for achieving a high overall yield and purity.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification Start 2,5-Difluorobenzoic Acid Derivative Amination Nucleophilic Aromatic Substitution (SNAr) - Ammonia or equivalent Start->Amination Aminating Agent Precursor 2-amino-3,6-difluorobenzoic acid Amination->Precursor Esterification Esterification - Fischer or Thionyl Chloride Method Precursor->Esterification Methanol, Acid Catalyst Product This compound Esterification->Product

Figure 1: General two-step workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing insights into reagent selection and reaction principles.

Q1: What are the recommended methods for the esterification of 2-amino-3,6-difluorobenzoic acid?

A1: There are two primary and effective methods for this esterification:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction. It involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The large excess of methanol serves to drive the equilibrium towards the product, in accordance with Le Châtelier's Principle.[1]

  • Thionyl Chloride (SOCl₂) Method: This method offers a more direct and often irreversible route to the ester. Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the esterification.[3] An alternative pathway involves the formation of an acyl chloride intermediate from the carboxylic acid, which is then rapidly esterified by methanol. This method is particularly effective for amino acids as it can be performed at lower temperatures, minimizing side reactions.[4][5]

Q2: Why is a strong acid catalyst necessary for Fischer esterification, and why might a stoichiometric amount be needed for aminobenzoic acids?

A2: The acid catalyst is essential because it protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1][2] In the case of aminobenzoic acids, the basic amino group can neutralize a portion of the acid catalyst.[1] Therefore, a sufficient amount of acid must be used to both protonate the amino group and effectively catalyze the esterification reaction.

Q3: How do the fluorine substituents on the aromatic ring influence the amination and esterification steps?

A3: The fluorine atoms have a significant electronic impact:

  • Amination (SNAr): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. In nucleophilic aromatic substitution (SNAr), this effect stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy and accelerating the reaction.[6] This makes fluorinated aromatic rings more reactive towards nucleophilic attack compared to their chlorinated or brominated counterparts.[6]

  • Esterification: The electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the amino group and influence the acidity of the carboxylic acid. However, in the context of Fischer esterification or the thionyl chloride method, this effect is generally not prohibitive and the reactions proceed effectively.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Additions should be performed slowly and at a controlled temperature.[4]

  • Concentrated Acids: Strong acids like sulfuric acid are extremely corrosive and can cause severe burns. Always add acid to the alcohol (or other solvent) slowly and with cooling, as the dilution process is highly exothermic.[7]

  • Pressurization: When conducting reactions in sealed vessels, especially with heating (e.g., microwave synthesis), there is a risk of over-pressurization. Ensure that the reaction scale and temperature are within the safety limits of the equipment.[8]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis, focusing on improving yield and purity.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Equilibrium Is the reaction reversible (e.g., Fischer Esterification)? Start->Check_Equilibrium Increase_Alcohol Increase molar excess of methanol. Consider water removal (Dean-Stark). Check_Equilibrium->Increase_Alcohol Yes Check_Catalyst Is the catalyst concentration sufficient? Check_Equilibrium->Check_Catalyst No Increase_Alcohol->Check_Catalyst Increase_Catalyst Increase acid catalyst loading to account for neutralization by the amino group. Check_Catalyst->Increase_Catalyst No Check_Temp_Time Are reaction temperature and time optimal? Check_Catalyst->Check_Temp_Time Yes Increase_Catalyst->Check_Temp_Time Optimize_Conditions Increase temperature or prolong reaction time. Monitor by TLC. Check_Temp_Time->Optimize_Conditions No Check_Reagents Are starting materials and solvents pure and anhydrous? Check_Temp_Time->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Use freshly distilled solvents and purified starting materials. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Figure 2: Decision tree for troubleshooting low product yield.

Issue 1: Low Yield in the Esterification Step

  • Potential Cause A: Reversible Reaction Equilibrium (Fischer Esterification)

    • Explanation: The Fischer esterification is an equilibrium process. The presence of the water byproduct can drive the reaction in reverse, hydrolyzing the ester back to the carboxylic acid.[1]

    • Solution:

      • Increase Alcohol Excess: Use a large excess of methanol (acting as both reactant and solvent) to shift the equilibrium towards the product side.[1]

      • Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it forms. For lab scale, ensuring all reagents and glassware are anhydrous is crucial.

  • Potential Cause B: Insufficient Catalyst

    • Explanation: The amino group of the starting material is basic and will react with the acid catalyst, rendering it inactive. If an insufficient amount of catalyst is used, the reaction rate will be significantly reduced.[1]

    • Solution: Increase the amount of acid catalyst. A general starting point is 1.1 to 1.5 molar equivalents relative to the aminobenzoic acid to ensure enough free acid is present for catalysis.

  • Potential Cause C: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient time or temperature.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[7]

      • Increase Temperature/Time: If the reaction stalls, consider increasing the reflux temperature (if possible) or extending the reaction time.

Issue 2: Formation of Impurities and Side Products

  • Potential Cause A: Dark, Tar-like Byproducts

    • Explanation: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization of the starting material or product.[9] This is especially true if the starting materials are not fully dissolved before heating, leading to localized overheating.[9]

    • Solution:

      • Ensure Complete Dissolution: Make sure the 2-amino-3,6-difluorobenzoic acid is fully dissolved or well-suspended in methanol before initiating heating.

      • Moderate Temperature: Avoid excessively high temperatures. Maintain a gentle reflux.

      • Use the Thionyl Chloride Method: This method can often be performed at lower temperatures (e.g., 0 °C to room temperature), which can significantly reduce the formation of degradation products.[4]

  • Potential Cause B: N-Acylation or Amide Formation

    • Explanation: Although less likely under these conditions, the amino group could potentially act as a nucleophile and react with another molecule of the carboxylic acid (or its activated form) to form an amide dimer.

    • Solution:

      • Protonate the Amine: The use of a strong acid catalyst protonates the amino group, protecting it from acting as a nucleophile. Ensure sufficient acid is present.

      • Control Stoichiometry: In methods where an acyl chloride is formed, ensure it reacts preferentially with the large excess of methanol solvent rather than another molecule of the starting material.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause A: Product Remains in Solution during Workup

    • Explanation: The product, this compound, will be protonated after the acidic reaction. It is soluble in the aqueous phase in its salt form.

    • Solution: During the workup, the acidic reaction mixture must be carefully neutralized with a base, such as sodium bicarbonate or sodium carbonate solution, to a pH above 8.[7] This deprotonates the amino group, causing the neutral, water-insoluble ester to precipitate, allowing for its collection by filtration.[7]

  • Potential Cause B: Co-precipitation of Unreacted Starting Material

    • Explanation: If the reaction is incomplete, the unreacted aminobenzoic acid may also precipitate upon neutralization, contaminating the product.

    • Solution:

      • Ensure Complete Reaction: Monitor the reaction by TLC to confirm the absence of starting material before proceeding to workup.

      • Purification: If the crude product is impure, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-amino-3,6-difluorobenzoic acid (Precursor)

Starting Material: 2,3,6-Trifluorobenzoic acid (Hypothetical)

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,3,6-trifluorobenzoic acid (1.0 eq) in an aqueous ammonia solution (28-30%, large excess).

  • Reaction: Heat the sealed vessel to 120-150 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by HPLC or LC-MS.

  • Workup:

    • Cool the reaction vessel to room temperature.

    • Carefully vent any excess pressure.

    • Acidify the reaction mixture with concentrated HCl to a pH of ~1-2 to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system if necessary.

Protocol 2: Esterification using the Thionyl Chloride Method
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 2-amino-3,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the suspension over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if needed.

ParameterFischer EsterificationThionyl Chloride Method
Catalyst/Reagent H₂SO₄ or HCl (catalytic to stoichiometric)SOCl₂ (stoichiometric)
Temperature Reflux (~65 °C for Methanol)0 °C to Room Temperature
Reaction Time 4 - 24 hours12 - 24 hours
Key Advantage Uses common, inexpensive reagents.Generally higher yielding and irreversible.
Key Disadvantage Equilibrium-limited, may require water removal.Reagent is corrosive and moisture-sensitive.

V. References

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  • Gunanathan, C., & Shinde, S. S. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. The Journal of Organic Chemistry, 86(8), 5878–5886. --INVALID-LINK--

  • BenchChem. (2025). Synthesis routes of 2-Amino-3-fluorobenzoic acid. BenchChem. --INVALID-LINK--

  • Li, Z., & Li, C.-J. (2004). Direct esterification of aromatic C–H bonds with carboxylic acids. Green Chemistry, 6(11), 541-543. --INVALID-LINK--

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. --INVALID-LINK--

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  • Halama, A., & Lešetický, L. (1993). Amino Acid Esterification Method. Collection of Czechoslovak Chemical Communications, 58(10), 2433-2436. --INVALID-LINK--

  • Ranu, B. C., Dutta, P., & Das, A. (2003). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Synthetic Communications, 33(2), 297-302. --INVALID-LINK--

  • Meshram, H. M., Reddy, P. N., Reddy, P. R., & Yadav, J. S. (1996). AN EFFICIENT GENERAL METHOD FOR ESTERIFICATION OF AROMATIC CARBOXYLIC ACIDS. Synthetic Communications, 26(16), 3045-3049. --INVALID-LINK--

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International Journal of Physical Sciences. --INVALID-LINK--

  • Method for producing amino acid ester hydrochloride. (n.d.). Google Patents. --INVALID-LINK--

  • Avram, S., Funar-Timofei, S., Borota, A., & Ilia, G. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 63(3), 405-409. --INVALID-LINK--

  • How does this esterfication reaction proceed without side product resulting from reaction of amine with ? (2021, January 9). Reddit. --INVALID-LINK--

  • 4-Amino-2,5-difluorobenzoic acid. (n.d.). BLD Pharm. --INVALID-LINK--

  • 4-Amino-2,5-Difluorobenzoic Acid (Cas 773108-64-8). (n.d.). Parchem. --INVALID-LINK--

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2008). ResearchGate. --INVALID-LINK--

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2020). Taylor & Francis Online. --INVALID-LINK--

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. --INVALID-LINK--

  • 2,6-Difluorobenzoic acid 98 385-00-2. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (2016). ResearchGate. --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid. (n.d.). Mol-Instincts. --INVALID-LINK--

  • 4-Amino-2,5-Difluorobenzoic Acid. (n.d.). Finetech Industry Limited. --INVALID-LINK--

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. --INVALID-LINK--

  • 2,6-Difluorobenzoic acid. (2007). ResearchGate. --INVALID-LINK--

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2011). Journal of Chemical Education. --INVALID-LINK--

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents. --INVALID-LINK--

  • Novel synthesis of 3-amino-2-methylbenzotrifluoride. (n.d.). Google Patents. --INVALID-LINK--

  • Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. (n.d.). Google Patents. --INVALID-LINK--

  • Esterification Lab Answers. (n.d.). Science Briefs. --INVALID-LINK--

  • Technical Support Center: Fischer Esterification of Aminobenzoic Acids. (2025). BenchChem. --INVALID-LINK--

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (2014). RSC Publishing. --INVALID-LINK--

  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. (2021). PubMed. --INVALID-LINK--

  • 2,5-Difluorobenzoic acid. (n.d.). PubChem. --INVALID-LINK--

  • Process for preparing aminobenzoate esters. (n.d.). Google Patents. --INVALID-LINK--

  • Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.). Google Patents. --INVALID-LINK--

  • Synthesis Methods of 2,5 - Dichlorobenzoic Acid. (2025). ChemicalBook. --INVALID-LINK--

  • Common Organic Chemistry. (2013). Google Patents. --INVALID-LINK--

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). NIH. --INVALID-LINK--

  • Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem. --INVALID-LINK--

  • Para-amino benzoic acid esters. (n.d.). Google Patents. --INVALID-LINK--

  • Esterification/Amidation Problems. (2024, February 18). Reddit. --INVALID-LINK--

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References

Technical Support Center: Purification of Crude Methyl 2-amino-3,6-difluorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of crude Methyl 2-amino-3,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this key pharmaceutical intermediate.

Introduction: The Challenge of Purifying this compound

This compound is a fluorinated aromatic amine, a class of compounds often encountered in medicinal chemistry. The purification of this compound by column chromatography can present several challenges due to its specific physicochemical properties. The presence of both an amino group (basic) and a methyl ester group, along with fluorine substituents, imparts a moderate polarity to the molecule. This can lead to issues such as peak tailing, co-elution with impurities, and on-column degradation if the chromatographic conditions are not optimized.

This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For normal-phase column chromatography, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for compounds of this polarity. The slightly acidic nature of silica gel can sometimes cause issues with basic compounds like amines, leading to peak tailing. If this is observed, using a deactivated silica gel or adding a small amount of a basic modifier to the mobile phase is recommended.

Q2: How do I choose the right mobile phase for the purification?

A2: The selection of the mobile phase is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent. For this compound, a gradient of ethyl acetate in hexanes is a good initial choice. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Q3: How can I visualize the compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic ring system. Therefore, it can be easily visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background.[1] For further confirmation, or if the compound concentration is low, specific staining reagents can be used. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will react with the amine and aromatic ring to produce a yellow-brown spot upon gentle heating.[2][3] Another option for visualizing amines is a ninhydrin solution, which typically yields a colored spot (often purple or pink) after heating.[2][3]

Q4: What are the likely impurities I might encounter in my crude sample?

A4: The impurities in your crude this compound sample will depend on the synthetic route used. Common synthesis pathways involve the esterification of 2-amino-3,6-difluorobenzoic acid or the amination of a corresponding difluorobenzoate precursor. Therefore, potential impurities could include:

  • Unreacted starting materials: 2-amino-3,6-difluorobenzoic acid or the starting benzoate.

  • Byproducts of esterification: Side products from the esterification reaction.[4]

  • Byproducts of amination: Over-aminated or side-reaction products.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and workup.

Understanding the potential impurities is crucial for developing a purification strategy that effectively separates them from the desired product.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of the basic amine group with acidic silanol groups on the silica surface. [5][6][7] - Column overload. - Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia solution into your mobile phase to neutralize the acidic sites on the silica gel.[8] - Use deactivated silica: Employ a commercially available end-capped or base-deactivated silica gel.[7] - Reduce sample load: Decrease the amount of crude material loaded onto the column.
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity. - Column channeling or poor packing. - Optimize the mobile phase: Use TLC to carefully screen different solvent systems and gradients. A shallower gradient may improve separation. - Change solvent system: If a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol system. - Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid channels.
Compound Not Eluting from the Column - Mobile phase polarity is too low. - Strong, irreversible adsorption to the stationary phase. - Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If necessary, switch to a more polar solvent system (e.g., dichloromethane/methanol). - Flush the column with a very polar solvent: At the end of the run, flush the column with 100% methanol or a mixture of methanol and a small amount of acetic acid to elute highly retained compounds.
Compound Elutes too Quickly (in the Solvent Front) - Mobile phase polarity is too high. - Cracks in the silica bed. - Decrease mobile phase polarity: Start with a less polar solvent mixture. - Repack the column: Ensure the silica bed is stable and free of cracks.
Streaking of the Compound Band - Sample is not fully dissolved in the loading solvent. - Sample is loaded in too strong of a solvent. - Ensure complete dissolution: Make sure your crude material is fully dissolved before loading it onto the column. - Use a weak loading solvent: Dissolve your sample in a minimal amount of the initial, low-polarity mobile phase. If the sample is not soluble, use a slightly more polar solvent like dichloromethane, but keep the volume to a minimum. For poorly soluble samples, consider dry loading.[9][10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the purification of crude this compound. It should be optimized based on the specific impurity profile of your crude material, as determined by TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp

  • Developing chamber for TLC

  • Collection tubes or flasks

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp at 254 nm.

  • The ideal solvent system will show good separation of the desired product (aim for an Rf of 0.2-0.4) from impurities.

3. Column Preparation (Slurry Packing):

  • Securely clamp the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the silica gel.

4. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel using a pipette.

  • Dry Loading: If the crude material is not soluble in the initial mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions in separate tubes or flasks.

  • Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Once the desired product has completely eluted, you can flush the column with a more polar solvent to remove any remaining impurities.

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for the purification process and a decision tree for troubleshooting common issues.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis ColumnPrep Column Preparation TLC->ColumnPrep Determines Mobile Phase Loading Sample Loading ColumnPrep->Loading Elution Elution & Fraction Collection Loading->Elution FractionAnalysis Fraction Analysis (TLC) Elution->FractionAnalysis Isolation Product Isolation FractionAnalysis->Isolation Combine Pure Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Separation Poor Separation? Start->Separation ElutionIssue Elution Problem? Start->ElutionIssue Tailing Tailing? PeakShape->Tailing Yes OptimizeMobilePhase Optimize Mobile Phase (TLC) Separation->OptimizeMobilePhase Repack Repack Column Separation->Repack NoElution No Elution? ElutionIssue->NoElution Yes TooFast Elutes Too Fast? ElutionIssue->TooFast No AddBase Add Basic Modifier Tailing->AddBase ReduceLoad Reduce Sample Load Tailing->ReduceLoad IncreasePolarity Increase Polarity NoElution->IncreasePolarity DecreasePolarity Decrease Polarity TooFast->DecreasePolarity

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Common side products in the synthesis of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-3,6-difluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities and side products during this synthesis. We will move beyond simple procedural outlines to explore the chemical causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by its fluorine substituents. However, the very features that make this molecule attractive—the presence of an electron-rich aniline moiety adjacent to an ester and two electron-withdrawing fluorine atoms—create a delicate electronic balance. This can lead to a variety of side reactions, making the isolation of a highly pure product a non-trivial task. This guide addresses the most common side products and provides robust, field-tested solutions.

Troubleshooting Guide & FAQs

Question 1: My final product is contaminated with the starting material, 2-amino-3,6-difluorobenzoic acid. Why is the esterification incomplete?

This is the most common issue and typically points to suboptimal conditions during the esterification step. The zwitterionic nature of amino acids can reduce the nucleophilicity of the carboxylate, making esterification more challenging than with simple carboxylic acids.[1]

Root Cause Analysis:

  • Insufficient Acid Catalyst: In Fischer-Esterification, a strong acid catalyst (like H₂SO₄ or HCl gas) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (methanol).[2] Insufficient catalyst will result in a slow or stalled reaction.

  • Presence of Water: Esterification is an equilibrium reaction. Any water present in the reagents (especially methanol) or introduced from the atmosphere will push the equilibrium back towards the starting materials, preventing complete conversion.

  • Inadequate Reaction Time or Temperature: The reaction may simply not have been allowed to proceed to completion. While higher temperatures can accelerate the reaction, they can also promote side reactions.

  • Ineffective Activating Agent: When using reagents like thionyl chloride (SOCl₂) or triphosgene, the goal is to convert the carboxylic acid into a more reactive intermediate (an acyl chloride).[3][4] If the activating agent has degraded or is used in stoichiometric insufficiency, the conversion will be incomplete.

Troubleshooting Protocol: Driving the Esterification to Completion

  • Reagent Preparation: Use anhydrous methanol (<50 ppm water) and freshly opened reagents. If using SOCl₂, ensure it is colorless and free of degradation products (HCl, SO₂).

  • Catalyst Loading: For Fischer esterification, a catalytic amount of a strong acid is needed. A common approach is to use SOCl₂ (which also acts as a dehydrating agent) added dropwise to cold methanol to generate anhydrous HCl in situ before adding the amino acid.[5]

  • Reaction Monitoring: Do not rely on time alone. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete only when the starting acid spot has completely disappeared.

  • Water Removal: If possible, use a Dean-Stark apparatus to physically remove the water byproduct as it forms, driving the equilibrium forward.

Question 2: I've isolated a major byproduct with a molecular weight of approximately double that of the product, minus water. What is this impurity?

You are likely observing the formation of an amide-linked dimer. This is a classic side reaction when the amino group of one molecule attacks an activated carboxyl group of another.

Mechanistic Insight:

This side reaction is particularly prevalent when using carboxylic acid activating agents like thionyl chloride, EDC, or DCC. These reagents form a highly reactive intermediate (e.g., an acyl chloride or an O-acylisourea). While the intended nucleophile is methanol, the free amino group on another molecule of the substrate can also act as a nucleophile, leading to the formation of a stable amide bond and the dimer byproduct.

Prevention Strategy:

  • Control the Order of Addition: The most effective strategy is to form the reactive intermediate in the absence of the nucleophilic amine. One common and effective method is the in situ generation of HCl in methanol.

    • Optimized Protocol: Add thionyl chloride (SOCl₂) dropwise to chilled, anhydrous methanol. This reaction is exothermic and generates methylchlorosulfite, which then decomposes to generate HCl and SO₂. After the initial reaction has subsided, add the 2-amino-3,6-difluorobenzoic acid. In this scenario, the carboxylic acid is protonated and esterified without the formation of a highly reactive acyl chloride that can be intercepted by the amine.[5]

  • Use a Large Excess of Alcohol: Using methanol as the solvent ensures that it is the most abundant nucleophile present, statistically favoring the desired esterification reaction over intermolecular dimerization.

Visualizing Dimer Formation

Dimerization cluster_0 Activation Step cluster_1 Competing Reactions Acid 2-amino-3,6-difluorobenzoic acid Intermediate Reactive Intermediate (e.g., Acyl Chloride) Acid->Intermediate Activation Activator SOCl₂ or EDC Product This compound Intermediate->Product Desired Path (Esterification) Dimer Amide Dimer Byproduct Intermediate->Dimer Side Reaction (Dimerization) Methanol Methanol (MeOH) Another_Acid Another molecule of 2-amino-3,6-difluorobenzoic acid

Caption: Competing pathways after carboxyl group activation.

Question 3: My reaction mixture develops a dark brown or reddish color, and I'm isolating tar-like substances. What causes this decomposition?

Aniline and its derivatives are notoriously sensitive to oxidation. The electron-donating amino group makes the aromatic ring highly susceptible to oxidation by atmospheric oxygen, trace metal impurities, or harsh reaction conditions.

Root Cause Analysis:

  • Air Oxidation: Exposure of the reaction mixture to air, especially at elevated temperatures or under basic conditions, can lead to the formation of colored, high-molecular-weight polymeric materials.

  • Reagent Quality: Older or improperly stored starting materials (like 2-fluoroaniline derivatives used in the synthesis of the benzoic acid precursor) can contain colored impurities that catalyze decomposition.[6]

  • Excessive Heat: Prolonged heating can promote oxidative decomposition and other side reactions, leading to tar formation.[6]

Prevention and Remediation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

  • Purify Starting Materials: If the starting 2-amino-3,6-difluorobenzoic acid is discolored, consider recrystallizing it before use.

  • Moderate Temperatures: Use the lowest temperature necessary to achieve a reasonable reaction rate. For Fischer esterification, refluxing methanol (approx. 65 °C) is generally sufficient.

  • Work-up Procedure: If colored impurities form, they can often be removed during work-up. After neutralizing the reaction, an extraction with a suitable organic solvent (like ethyl acetate) followed by a wash with a mild reducing agent solution (e.g., dilute sodium bisulfite) can help decolorize the organic phase. A final purification by column chromatography or recrystallization is often necessary.

Question 4: I'm seeing impurities related to the protection/deprotection of the amino group. Is N-protection necessary?

While N-protection (e.g., with Boc or Ac groups) is a valid strategy to prevent side reactions at the amino group, it adds two steps to the synthesis (protection and deprotection), which can lower the overall yield. For a simple esterification, it is often unnecessary if the reaction conditions are optimized.

When to Consider N-Protection:

  • If using highly reactive esterification conditions: If you must use a potent activating agent and cannot control the reaction via the order of addition (as described in Question 2), protecting the amine is the safest route.

  • If subsequent reactions are incompatible with a free amine: If the methyl ester is an intermediate for a subsequent step that would react with the aniline (e.g., a reaction requiring a strong base that would deprotonate the amine), then protection is warranted.

Common Side Products from Protection/Deprotection:

  • Incomplete Deprotection: If deprotection is not driven to completion, you will have the N-protected ester as an impurity.

  • N-Trifluoroacetylation: If using trifluoroacetic acid (TFA) for Boc deprotection, trace amounts of the N-TFA protected product can sometimes be observed if the workup is not thorough.[7]

The Lean Manufacturing Approach: Optimization over Protection

For industrial applications and efficient lab synthesis, optimizing the unprotected route is preferable. The method of generating anhydrous HCl in methanol is robust, scalable, and avoids the extra steps and costs associated with protection/deprotection strategies.

Summary Table of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Signature
Starting Material 2-amino-3,6-difluorobenzoic acid173.12A distinct spot on TLC/LC; MS peak at 174.1 (M+H)⁺; Broad -OH and -NH₂ peaks in ¹H NMR.
Amide Dimer N-(2-carboxy-3,6-difluorophenyl)-2-amino-3,6-difluorobenzamide328.23MS peak at 329.2 (M+H)⁺; Appearance of an amide N-H proton in ¹H NMR; Complex aromatic region.
N-Acetylated Ester Methyl 2-(acetylamino)-3,6-difluorobenzoate229.18MS peak at 230.2 (M+H)⁺; A sharp singlet around 2.1 ppm in ¹H NMR (acetyl CH₃).
Oxidized Byproducts (Polymeric materials)Variable (High)Broad, unresolved baseline humps in NMR; Dark, tar-like appearance; Often insoluble.

Core Synthesis and Side Reaction Pathways

Synthesis_Pathway cluster_main Desired Synthetic Route cluster_side Common Side Reactions Start 2-amino-3,6-difluorobenzoic Acid Product This compound Start->Product Esterification Incomplete Incomplete Reaction (Starting Material) Start->Incomplete Equilibrium / Insufficient Reagents Dimerization Dimerization (Amide Byproduct) Start->Dimerization Self-Reaction under Harsh Activation Oxidation Oxidation (Colored Tars) Start->Oxidation Air / Heat Reagent + CH₃OH (excess) Catalyst H⁺ (e.g., from SOCl₂)

Caption: Overview of the main synthesis and competing side pathways.

References

Optimizing temperature and reaction time for Sandmeyer reaction of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Sandmeyer reaction. This guide is specifically tailored to address the challenges and optimization parameters for the reaction involving Methyl 2-amino-3,6-difluorobenzoate . As researchers and drug development professionals, you understand the criticality of robust and optimized synthetic routes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide you with in-depth, actionable insights to enhance the yield, purity, and reproducibility of your Sandmeyer reactions with this challenging substrate.

Introduction: The Substrate-Specific Challenge

This compound presents a unique set of challenges in the Sandmeyer reaction. The presence of two electron-withdrawing fluorine atoms and an adjacent ester group significantly reduces the basicity of the aniline nitrogen. This has a cascading effect on both the initial diazotization step and the subsequent copper-catalyzed nucleophilic substitution. Careful control of temperature and reaction time is paramount to navigate the delicate balance between the formation of the diazonium salt and its decomposition, as well as to drive the desired substitution without promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the temperature of the diazotization step so critical for this compound?

A1: The diazotization of anilines, particularly weakly basic ones like this compound, requires stringent temperature control, typically between 0-5°C.[1][2][3][4][5] The resulting diazonium salt is thermally unstable and prone to decomposition at higher temperatures.[1][2] For this specific substrate, the electron-withdrawing fluorine and ester groups further destabilize the diazonium salt. Exceeding this temperature range can lead to premature decomposition of the diazonium salt, primarily forming the corresponding phenol as a major byproduct, which significantly reduces the yield of the desired product.[1][2]

Q2: What is the optimal temperature for the copper-catalyzed substitution step, and how does it differ from the diazotization temperature?

A2: While diazotization requires low temperatures, the subsequent Sandmeyer reaction with the copper(I) salt may necessitate gentle warming.[1] The optimal temperature for this step is a balance. It needs to be high enough to facilitate the single-electron transfer from the copper(I) catalyst to the diazonium salt, initiating the radical-nucleophilic aromatic substitution, but not so high as to cause significant decomposition of the remaining diazonium salt or promote other side reactions.[6][7] For an activated substrate like this, a starting temperature of room temperature with the potential for gentle heating to 40-60°C is a reasonable range to explore.

Q3: How does reaction time influence the yield and purity of the final product?

A3: Reaction time is a critical parameter to optimize. Insufficient reaction time will lead to incomplete conversion of the diazonium salt, resulting in a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can increase the formation of byproducts. The thermally labile nature of the diazonium salt means that over time, even at moderately elevated temperatures, decomposition to the phenol can occur. Furthermore, prolonged reaction times can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1] Therefore, reaction monitoring by techniques like TLC or LC-MS is crucial to determine the point of maximum product formation before significant byproduct accumulation occurs.

Q4: Can I use copper(II) salts instead of copper(I) for this reaction?

A4: The Sandmeyer reaction is classically catalyzed by copper(I) salts (e.g., CuCl, CuBr, CuCN).[1][6] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical and Cu(II).[6][7] While some modifications of the Sandmeyer reaction have been developed using other transition metals, including copper(II), the traditional and most reliable method employs copper(I).[6][8] Using a copper(II) salt directly may not be as effective as the catalytic cycle relies on the Cu(I)/Cu(II) redox couple.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete Diazotization: The weakly basic nature of the aniline may lead to incomplete reaction with nitrous acid. 2. Premature Decomposition of Diazonium Salt: The temperature of the diazotization or the Sandmeyer reaction was too high.[1][2] 3. Insufficient Reaction Time: The reaction was stopped before the conversion of the diazonium salt was complete.1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature strictly between 0-5°C. Consider using a slight excess (1.05-1.1 equivalents) of sodium nitrite. 2. For the diazotization, use an ice-salt bath to maintain a temperature closer to 0°C. For the Sandmeyer step, start at room temperature and only gently warm if the reaction is sluggish, monitoring closely for gas evolution (N₂). 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of Phenolic Byproduct 1. High Diazotization Temperature: The temperature during the addition of sodium nitrite exceeded 5°C.[1][2] 2. High Sandmeyer Reaction Temperature: The reaction with the copper salt was conducted at too high a temperature, causing the diazonium salt to react with water.[1] 3. Prolonged Reaction Time: The diazonium salt slowly decomposed to the phenol over an extended period.1. Maintain a strict temperature of 0-5°C during diazotization. 2. Optimize the Sandmeyer reaction temperature by starting at a lower temperature (e.g., room temperature) and gradually increasing it while monitoring the reaction. 3. Determine the optimal reaction time through careful monitoring to minimize the formation of this byproduct.
Presence of Starting Material (this compound) 1. Incomplete Diazotization: Insufficient nitrous acid was used, or the reaction time for diazotization was too short. 2. Low Reaction Temperature for Sandmeyer Step: The temperature was not sufficient to drive the copper-catalyzed substitution to completion.1. Use a slight excess of sodium nitrite and allow for a sufficient stirring time (e.g., 30-60 minutes) at 0-5°C after the addition is complete. 2. If the reaction is stalled at room temperature, gradually increase the temperature in increments of 10°C and monitor for the consumption of the intermediate.
Formation of Azo Compound Byproducts 1. Incorrect Stoichiometry: An excess of the aniline starting material is present, which can couple with the formed diazonium salt.1. Ensure accurate weighing of reagents and use a slight excess of the diazotizing agent (sodium nitrite).
Reaction is Sluggish or Does Not Initiate 1. Poor Quality of Copper(I) Salt: The copper(I) salt may have oxidized to copper(II). 2. Weakly Nucleophilic Copper Salt: The chosen copper salt may not be sufficiently reactive under the applied conditions.1. Use freshly purchased or purified copper(I) salt. The salt should be colorless or off-white; a green or blue color indicates the presence of copper(II). 2. Ensure the copper(I) salt is fully dissolved or well-suspended in the reaction medium.

Experimental Protocol: Optimization of Temperature and Reaction Time

This protocol outlines a systematic approach to optimize the Sandmeyer reaction for this compound.

Part 1: Diazotization (Constant for all optimization experiments)

  • To a stirred solution of this compound (1.0 eq) in a suitable acidic medium (e.g., 3M HCl) at 0°C (ice-salt bath), add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction (Optimization Variables)

Prepare a series of reactions with varying temperatures and monitor them over time.

Experiment Temperature (°C) Reaction Time (hours) Analysis Points
125 (Room Temperature)40.5h, 1h, 2h, 4h
24040.5h, 1h, 2h, 4h
36040.5h, 1h, 2h, 4h

Analysis:

  • At each analysis point, quench a small aliquot of the reaction mixture and analyze by TLC and LC-MS to determine the relative amounts of starting material, desired product, and major byproducts (e.g., the corresponding phenol).

  • Based on the results, identify the temperature and reaction time that provide the highest conversion to the desired product with the minimal formation of byproducts.

Workflow for Optimization

Optimization_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Optimization cluster_analysis Analysis start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization sandmeyer Addition to Cu(I)X Solution diazotization->sandmeyer Formed Diazonium Salt temp_25 Run 1: 25°C sandmeyer->temp_25 temp_40 Run 2: 40°C sandmeyer->temp_40 temp_60 Run 3: 60°C sandmeyer->temp_60 analysis_25 Monitor by TLC/LC-MS (0.5, 1, 2, 4h) temp_25->analysis_25 analysis_40 Monitor by TLC/LC-MS (0.5, 1, 2, 4h) temp_40->analysis_40 analysis_60 Monitor by TLC/LC-MS (0.5, 1, 2, 4h) temp_60->analysis_60 optimization Optimal Conditions? analysis_25->optimization analysis_40->optimization analysis_60->optimization end Final Optimized Protocol optimization->end Yes refine Refine Temperature/Time optimization->refine No refine->sandmeyer

Caption: Optimization workflow for the Sandmeyer reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-3,6-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this challenging substrate. The guidance provided herein is based on established chemical principles and field-proven insights.

Introduction: Understanding the Challenge

This compound is a valuable building block, particularly in the synthesis of pharmaceuticals like novel quinolone derivatives.[1][2][3] However, its chemical structure presents a significant challenge: the profound electron-withdrawing effects of the two fluorine atoms. These substituents, particularly the fluorine at the 6-position (ortho to the amine), drastically reduce the electron density of the aromatic ring and, critically, decrease the nucleophilicity and basicity of the 2-amino group.[4] This inherent low reactivity is the primary cause of low conversion rates in many standard reactions.

This guide provides a structured, question-and-answer approach to troubleshoot these issues, focusing on the most common synthetic applications: amide coupling and palladium-catalyzed cross-coupling.

Section 1: Foundational Issues & Starting Material Integrity

Before optimizing reaction conditions, it is crucial to validate the quality of the starting materials and the experimental setup.

Q1: My reaction is sluggish or failing. How can I confirm the quality of my this compound and setup?

A1: Foundational issues are often the root cause of poor reaction outcomes. Start by systematically verifying the following:

  • Starting Material Purity:

    • Appearance: The compound should be a solid. Check the supplier's information for expected color (e.g., white, off-white, pale-yellow).[5] Significant deviation may indicate degradation.

    • Analytical Verification: If in doubt, verify the material's identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS. The presence of significant impurities can inhibit catalysts or participate in side reactions.

    • Storage: The compound should be stored at room temperature or as recommended by the supplier, protected from light.[5][6] Improper storage can lead to gradual degradation.

  • Solvent and Reagent Quality:

    • Anhydrous Conditions: Many reactions, especially amide couplings and organometallic cross-couplings, are highly sensitive to moisture.[7][8] Water can hydrolyze activated intermediates (e.g., acyl chlorides, active esters), deactivate catalysts, or consume reagents. Always use freshly dried, anhydrous solvents.

    • Reagent Integrity: Coupling reagents (e.g., HATU, EDC) and organometallic catalysts/ligands are often moisture- or air-sensitive. Use freshly opened bottles or properly stored reagents.

  • General Reaction Monitoring:

    • TLC/LC-MS Analysis: Before concluding a low conversion, confirm that your analytical method can clearly distinguish the starting material from the desired product. A co-spot on TLC is essential. LC-MS is invaluable for confirming the mass of the expected product and identifying potential side products.[9]

Troubleshooting Workflow: Initial Checks

Below is a systematic workflow for initial troubleshooting before proceeding to more complex optimizations.

G cluster_0 Phase 1: Foundational Verification cluster_1 Phase 2: Reaction-Specific Optimization A Low Conversion Observed B Verify Purity of This compound (NMR, LC-MS) A->B C Ensure Anhydrous Solvents & Reagents B->C D Confirm Analytical Method (TLC Co-spot, LC-MS) C->D E Problem Persists? D->E F Proceed to Reaction-Specific Troubleshooting Guides (Sections 2 & 3) E->F Yes

Caption: Initial troubleshooting workflow for low conversion rates.

Section 2: Troubleshooting Amide Coupling (Acylation) Reactions

The acylation of the electron-deficient amino group in this compound is a significant challenge for standard coupling protocols.

Q2: My standard amide coupling with HATU/DIPEA (or EDC/HOBt) is giving very low yield. What is happening and what should I do next?

A2: This is a common failure mode. The low nucleophilicity of the aniline nitrogen means it cannot effectively attack the activated carboxylic acid intermediate generated by standard coupling reagents.[7] The primary causes are:

  • Insufficient Amine Reactivity: The core problem. The reaction is kinetically slow.

  • Decomposition of Activated Intermediate: The active ester (e.g., O-acylisourea from EDC) is a high-energy species. If the amine is too slow to react, this intermediate can decompose via side reactions (like N-acylurea formation) or hydrolysis if trace water is present.[8]

  • Steric Hindrance: The ortho-fluorine atom can sterically impede the approach of the amine to the activated acid.

Troubleshooting Steps & Advanced Protocols:

Your goal is to increase the rate of the desired reaction relative to side reactions. This can be achieved by making the electrophile more reactive or by increasing the reaction's kinetic energy.

  • Increase Reaction Temperature: This is the simplest first step. If you are running the reaction at room temperature, try heating it to 40-60 °C, or even higher (solvent permitting), and monitor for progress.

  • Switch to a More Potent Activation Method: Standard coupling reagents may not generate a sufficiently reactive electrophile. The formation of an in situacyl fluoride is a highly effective strategy for coupling with electron-deficient anilines.[10] Acyl fluorides are more stable than acyl chlorides but significantly more reactive than active esters from HATU or HOBt.

Table 1: Comparison of Amide Coupling Strategies
StrategyCoupling Reagent(s)BaseTypical Temp.Key Considerations
Standard Carbodiimide EDC / HOBtDIPEA, Et₃N0 °C to RTOften fails for this substrate. High risk of N-acylurea side product.[8]
Standard Uronium HATU, HBTUDIPEA, 2,4,6-CollidineRTBetter than carbodiimides but may still be too slow.
Acyl Fluoride (Recommended) PyFluor, TFFH, XtalFluor-EDIPEA, PyridineRT to 80 °CExcellent for electron-deficient anilines. Generates a highly reactive acyl fluoride intermediate.[10]
Acid Chloride SOCl₂, (COCl)₂Pyridine, Et₃N0 °C to RTCan be effective but harsh. Requires converting the carboxylic acid to the acid chloride in a separate step.
Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling

This protocol is adapted from methodologies known to be effective for challenging amide bond formations.[7][10]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add a suitable fluorinating agent, such as TFFH (1.1 equiv.), followed by a non-nucleophilic base like DIPEA (2.2 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step where the acyl fluoride is generated in situ.

  • Add a solution of this compound (1.0-1.2 equiv.) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 40-60 °C and monitor its progress by TLC or LC-MS. Reaction times can be significantly longer (4-24 hours) compared to standard couplings.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl or water.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for purification.

Section 3: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling

Pairing this compound with aryl halides in reactions like the Buchwald-Hartwig amination is challenging because the final, turnover-limiting step—reductive elimination—is notoriously difficult for electron-deficient amines.[11][12]

Q3: My Buchwald-Hartwig reaction is failing. I see starting materials and some dehalogenation of my aryl halide, but little to no desired C-N coupled product. What's the problem?

A3: This outcome points directly to a slow reductive elimination step. The palladium(II) intermediate, which contains both the aryl group and the deprotonated aniline, is stable and reluctant to collapse to form the C-N bond and regenerate the Pd(0) catalyst. This stalls the catalytic cycle. The use of strong bases required for the reaction can also lead to side reactions like hydrodehalogenation.

Optimization Strategies:

Success hinges on choosing a catalyst system (ligand and base) specifically designed to accelerate reductive elimination for electron-deficient substrates.[11][12]

  • Ligand Choice is Critical: Standard phosphine ligands (e.g., P(t-Bu)₃) are often insufficient. You need specialized, electron-rich, and sterically bulky biarylphosphine ligands that promote the reductive elimination step.

  • Base Selection: Very strong bases like NaOtBu or LHMDS can sometimes promote side reactions. Weaker bases that are still effective for the initial oxidative addition and deprotonation steps can be advantageous. Potassium phenoxide (KOPh) has been shown to be uniquely effective in couplings with fluoroalkylamines.[11][12]

Table 2: Recommended Conditions for Buchwald-Hartwig Coupling
ParameterStandard ConditionsRecommended for This SubstrateRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂[Pd(allyl)Cl]₂, Pd₂(dba)₃Standard precursors are generally effective.
Ligand P(t-Bu)₃, SPhosAdBippyPhos , BrettPhos, RuPhosBulky, electron-rich biarylphosphines are essential to promote the difficult reductive elimination step.[11][12]
Base NaOtBu, LHMDSKOPh , K₃PO₄, Cs₂CO₃Weaker bases can offer higher functional group tolerance and minimize side reactions while still being effective.[11]
Solvent Toluene, DioxaneToluene, CPMEAprotic, non-coordinating solvents are preferred.
Temperature 80-110 °C100-120 °CHigher temperatures are typically required to overcome the high activation barrier.
Catalytic Cycle: Highlighting the Challenge

The diagram below illustrates a simplified Buchwald-Hartwig cycle, pinpointing the difficult step.

G Pd0 Pd(0)L OA_Complex L-Pd(0)(Ar-X) Pd0->OA_Complex Ar-X Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OA_Complex->PdII_Aryl Amine_Complex [L-Pd(II)(Ar)(NHR')]+X- PdII_Aryl->Amine_Complex + R'NH₂ Amido_Complex L-Pd(II)(Ar)(NR') Amine_Complex->Amido_Complex + Base - Base-H+X- Product Ar-NR' Amido_Complex->Product Reductive Elimination (DIFFICULT STEP) Product->Pd0 center start_product reactants R'NH₂ = this compound note Slow reductive elimination stalls the cycle, preventing regeneration of Pd(0).

Caption: Simplified Buchwald-Hartwig cycle for electron-deficient anilines.

Section 4: General Analytical & Stability FAQs

Q4: Can the methyl ester group cause problems during the reaction?

A4: Yes, the methyl ester is susceptible to hydrolysis (saponification) to the corresponding carboxylic acid under strong basic conditions, especially at elevated temperatures and in the presence of water. If you are using strong bases like NaOtBu or aqueous bases, and heating for prolonged periods, you may see this side product. Using anhydrous conditions and weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can mitigate this risk.

Q5: How can I best monitor these slow reactions to find the optimal reaction time?

A5: For slow reactions, frequent monitoring is key to avoid either stopping too early or running too long, which can lead to product degradation.

  • Small Aliquots: Set up your reaction and take small, periodic aliquots (e.g., every 2-4 hours).

  • Quench and Analyze: Quench each aliquot with a small amount of water or buffer, extract with a solvent like ethyl acetate, and spot directly on a TLC plate.

  • LC-MS Confirmation: For a more quantitative assessment, analyze the quenched aliquots by LC-MS. This will give you a ratio of starting material to product and help identify any major side products, allowing you to plot a time course and determine when the reaction has reached its maximum conversion.[9]

References

Stability of Methyl 2-amino-3,6-difluorobenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-3,6-difluorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. Understanding the stability of this molecule is critical for its effective use in synthesis, formulation, and development. This guide will delve into its behavior under both acidic and basic conditions, offering explanations grounded in chemical principles and providing practical, actionable protocols.

Introduction: Why Stability Matters

This compound is an aromatic ester containing both an amine and an ester functional group. This unique structure presents specific stability challenges, primarily the potential for hydrolysis of the methyl ester. Forced degradation studies, which intentionally stress a compound, are essential to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.[1][2][3][4] This knowledge is crucial for developing stable formulations, defining storage conditions, and ensuring the safety and efficacy of final products.[1][4]

The primary degradation pathway for this molecule is the hydrolysis of the methyl ester to form 2-amino-3,6-difluorobenzoic acid and methanol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the environment.

Section 1: Stability Under Acidic Conditions (pH < 7)

Under acidic conditions, the primary concern is the acid-catalyzed hydrolysis of the ester functional group. This reaction is typically slower than base-catalyzed hydrolysis but can be significant, especially at elevated temperatures.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. It is a reversible process, and the presence of a large excess of water drives the equilibrium towards the hydrolysis products.[5]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a better leaving group (methanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.

Visualizing the Acidic Hydrolysis Pathway

Acidic_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4 & 5: Elimination & Deprotonation A This compound B Protonated Ester A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Intermediate C->D E 2-amino-3,6-difluorobenzoic Acid D->E - H₃O⁺ F Methanol D->F

Caption: Workflow of acid-catalyzed ester hydrolysis.

FAQs and Troubleshooting for Acidic Conditions

Q1: I'm running a reaction in an acidic solvent and seeing lower than expected yields of my desired product. Could the starting material be degrading?

A1: Yes, this is a distinct possibility. If your reaction requires prolonged heating in the presence of aqueous acid, you are likely inducing hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Monitor the reaction: Use an analytical technique like HPLC or TLC to track the disappearance of your starting material and the appearance of a more polar spot, which could be the carboxylic acid degradant.[6][7]

    • Reduce reaction time/temperature: If possible, try running the reaction for a shorter duration or at a lower temperature to minimize degradation.

    • Use a non-aqueous acid: If the reaction chemistry allows, consider using a non-aqueous acid source to limit the extent of hydrolysis.

    • Protecting groups: For multi-step syntheses, consider if the ester needs to be protected or if a more robust functional group could be used.

Q2: How stable is the amino group under acidic conditions?

A2: The amino group will be protonated to form an ammonium salt (-NH₃⁺) in acidic conditions. This is a reversible process and generally does not lead to degradation. In fact, protonation of the amino group deactivates the aromatic ring towards electrophilic substitution and can influence the rate of hydrolysis by withdrawing electron density.

Q3: At what pH should I become concerned about acidic hydrolysis?

A3: Significant hydrolysis can occur at pH values below 4, especially with heating. However, a unique feature of 2-aminobenzoate esters is their potential for intramolecular catalysis, which can lead to a pH-independent hydrolysis rate between pH 4 and 8.[8][9][10][11] This is due to the neighboring amine group acting as an intramolecular general base to activate a water molecule for attack on the ester. While this is more pronounced in the neutral to slightly acidic range, it's a factor to consider.

Section 2: Stability Under Basic Conditions (pH > 7)

The ester linkage in this compound is highly susceptible to hydrolysis under basic conditions. This process, known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis.[12]

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification is also a nucleophilic acyl substitution reaction.

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[13][14]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This results in the formation of the carboxylic acid.

  • Deprotonation (Irreversible Step): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the entire process to completion, making saponification effectively irreversible.[12][13][15]

  • Acidic Workup: To obtain the neutral carboxylic acid, an acidic workup is required to protonate the carboxylate salt.[13][15]

Visualizing the Basic Hydrolysis Pathway```dot

Basic_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Acidic Workup A This compound B Tetrahedral Intermediate A->B + OH⁻ C Carboxylic Acid + Methoxide B->C D Carboxylate Salt + Methanol C->D E 2-amino-3,6-difluorobenzoic Acid D->E + H₃O⁺

Caption: Troubleshooting workflow for forced degradation studies.

References

Technical Support Center: Navigating Reactions with Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,6-difluorobenzoate. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, with a particular focus on the prevention of unwanted dimer formation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties present specific challenges. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the aniline nitrogen, while the ortho-fluoro and methyl ester groups introduce significant steric hindrance.[1][2] This combination of factors can make desired reactions sluggish and can promote side reactions, most notably dimer formation.

Dimerization can occur through several pathways, including oxidative coupling to form azo compounds, or self-condensation reactions under various conditions.[3] This guide will provide you with the tools to mitigate these unwanted reaction pathways.

Troubleshooting Guide: Preventing Dimer Formation

This section is designed to help you diagnose and solve issues related to dimer formation in your reactions involving this compound.

Issue 1: Formation of a Colored Impurity, Suspected Azo Dimer

Symptoms:

  • The reaction mixture develops a distinct color (often yellow, orange, or red).

  • LC-MS or TLC analysis shows a significant byproduct with a mass corresponding to the dimer of this compound.

Root Cause Analysis: This is often indicative of oxidative dimerization, where two molecules of the aniline are coupled to form an azo compound. This can be facilitated by the presence of oxygen, certain metal catalysts, or harsh acidic conditions.[3]

Solutions:

Corrective Action Detailed Protocol Scientific Rationale
Inert Atmosphere 1. Assemble all glassware and dry it thoroughly in an oven. 2. Assemble the reaction setup while hot and allow it to cool under a stream of nitrogen or argon. 3. Maintain a positive pressure of the inert gas throughout the reaction.This prevents atmospheric oxygen from participating in oxidative side reactions.
Degassed Solvents 1. Use a freeze-pump-thaw technique for sensitive reactions. 2. For less sensitive applications, sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use is sufficient.Solvents can contain dissolved oxygen, which can initiate or catalyze oxidative dimerization.
N-Protection 1. Protect the amino group as a carbamate (e.g., Boc or Cbz) before proceeding with subsequent reactions. 2. For example, to a solution of this compound in a suitable solvent (e.g., THF, DCM), add Boc-anhydride and a base (e.g., triethylamine or DMAP). 3. Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).Protecting the amino group reduces its electron-donating ability and physically blocks the nitrogen from participating in intermolecular reactions.
Issue 2: Dimer Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Symptoms:

  • In a Buchwald-Hartwig reaction, you observe the formation of a symmetrical biaryl-amine byproduct (homocoupling) alongside your desired product.

  • Yields of the desired product are low, and a significant amount of the starting aniline is consumed.

Root Cause Analysis: Self-coupling of the aniline is a common side reaction in Buchwald-Hartwig aminations.[4] This can be influenced by the choice of ligand, base, and reaction conditions.

Solutions:

Corrective Action Detailed Protocol Scientific Rationale
Ligand Selection 1. For sterically hindered and electron-deficient anilines, bulky, electron-rich phosphine ligands are often preferred. 2. Screen ligands such as XPhos, RuPhos, or BrettPhos.[5][6] 3. Set up small-scale parallel reactions with different ligands to identify the optimal choice for your specific substrate.The ligand plays a crucial role in the catalytic cycle. Bulky ligands can favor the desired cross-coupling over self-coupling by sterically disfavoring the formation of the homodimerization intermediate.
Choice of Base 1. Strong, non-nucleophilic bases are typically used. However, for sensitive substrates, a weaker base might be beneficial. 2. Consider using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as an alternative to harsh inorganic bases like NaOtBu or K₃PO₄.[7]The base is critical for the deprotonation of the amine. An inappropriate base can lead to side reactions or catalyst decomposition. A soluble base can sometimes provide milder and more controlled reaction conditions.
Reaction Concentration 1. If homocoupling is a significant issue, try running the reaction at a lower concentration. 2. For example, double the solvent volume while keeping the molar quantities of reactants the same.High concentrations can favor bimolecular reactions like dimerization. Diluting the reaction mixture can disfavor the self-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound failing or giving low yields?

A: This is a common issue due to the compound's low nucleophilicity and steric hindrance. Standard coupling reagents may not be effective.

  • Expert Recommendation: For such electron-deficient and sterically hindered amines, consider using a protocol that involves the in situ formation of an acyl fluoride.[1][2] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. The resulting acyl fluoride is highly reactive and can overcome the low nucleophilicity of the aniline.

Q2: I am observing the formation of tar-like byproducts in my reaction. What could be the cause?

A: Tar formation is often a result of decomposition at elevated temperatures or highly acidic/basic conditions.[8]

  • Expert Recommendation:

    • Temperature Control: Ensure your reaction is not overheating. If the protocol requires heating, use a precisely controlled oil bath and monitor the internal temperature.

    • Dissolution: Make sure all reactants are fully dissolved before initiating the reaction or heating. Localized high concentrations of reagents can lead to decomposition.

    • Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Q3: Can I perform a Friedel-Crafts acylation on this compound?

A: Direct Friedel-Crafts acylation on anilines is generally not recommended. The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and making the aromatic ring electron-poor and thus unreactive towards electrophilic substitution.

  • Expert Recommendation: To achieve C-acylation, you must first protect the amino group, for example, by converting it to an acetanilide. This moderates the activating effect of the nitrogen and prevents it from reacting with the Lewis acid. The protecting group can be removed by hydrolysis after the acylation step.

Q4: What is the best way to purify my product away from the unreacted this compound?

A: An acidic wash is a straightforward and effective method.

  • Expert Recommendation: During your workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group of the unreacted aniline will be protonated, forming a water-soluble salt that will be extracted into the aqueous phase. Your desired product, if it does not contain a basic functional group, will remain in the organic layer.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). For less reactive systems, 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added as a catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

Dimerization Pathways of this compound

DimerizationPathways cluster_starting_material Starting Material cluster_oxidative_dimerization Oxidative Dimerization cluster_self_condensation Self-Condensation cluster_prevention Prevention Strategies A This compound B Oxidative Conditions (O₂, Metal Catalyst) A->B D Harsh Conditions (Strong Base/Heat) A->D C Azo Dimer B->C Forms E Amide-Linked Dimer D->E Forms F Inert Atmosphere Degassed Solvents F->B Prevents G N-Protection (e.g., Boc) G->B Prevents G->D Prevents H Mild Reaction Conditions H->D Prevents

References

Technical Support Center: Recrystallization of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-3,6-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar fluorinated aromatic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in achieving the highest purity for your compound through recrystallization. Our approach is grounded in established chemical principles and extensive laboratory experience.

Diagram: General Recrystallization Workflow

RecrystallizationWorkflow start Crude Solid solvent_selection Solvent Selection Key Step: Identify a suitable solvent or solvent system. start->solvent_selection dissolution Dissolution Dissolve crude solid in a minimum amount of hot solvent. solvent_selection->dissolution hot_filtration Hot Gravity Filtration Optional: Remove insoluble impurities. dissolution->hot_filtration cooling Cooling & Crystallization Allow the solution to cool slowly to form pure crystals. hot_filtration->cooling collection Crystal Collection Isolate crystals via vacuum filtration. cooling->collection drying Drying Dry the purified crystals. collection->drying pure_product Pure Product drying->pure_product

Validation & Comparative

A Strategic Guide to Alternative Reagents for Methyl 2-amino-3,6-difluorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthesis campaign. Methyl 2-amino-3,6-difluorobenzoate is a highly valuable building block, prized for the unique electronic properties conferred by its fluorine substituents. These properties are often leveraged in the synthesis of complex heterocyclic systems, including quinazolines and benzodiazepines, which form the core of numerous therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms modulates the reactivity of the anthranilate system and can enhance the biological activity and metabolic stability of the final compounds.

However, reliance on a single, specialized reagent can introduce limitations related to cost, availability, and a constrained exploration of chemical space. This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the strategic selection of these alternatives, supported by comparative experimental data and detailed synthetic protocols, to empower researchers in making informed decisions for their drug discovery programs.

Physicochemical and Reactivity Profile: A Baseline for Comparison

This compound is a fluorinated aromatic ester. Understanding its fundamental properties is key to appreciating the nuances of its alternatives.

PropertyValueSource
CAS Number 1184204-30-5[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [2]

Reactivity Insights: The synthetic utility of this compound is dominated by the interplay of its three functional groups, significantly influenced by the two fluorine atoms.

  • Amino Group (-NH₂): The ortho and meta fluorine atoms are powerful electron-withdrawing groups, which decrease the basicity and nucleophilicity of the aniline nitrogen. This can necessitate more forcing conditions for acylation or condensation reactions compared to non-fluorinated analogs.

  • Ester Group (-COOCH₃): The ester provides a handle for cyclization, typically through condensation with an amine to form an amide, which then participates in ring closure.

  • Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present.

A Strategic Guide to Selecting Alternatives

The choice of an alternative reagent is not merely a substitution but a strategic decision to modulate reactivity, cost, and the physicochemical properties of the final product. We can categorize these alternatives to guide the selection process.

Category 1: Isomeric and Regioisomeric Variations

Altering the position of the fluorine and amino groups on the benzoate ring can have subtle yet profound effects on reactivity due to changes in electronic and steric environments.

  • Methyl 2,6-difluorobenzoate (CAS 13671-00-6): Lacks the amino group entirely, making it a suitable starting point for syntheses where the amino group is introduced later, for instance, via nitration and subsequent reduction.[3] This multi-step process offers flexibility but adds to the overall synthesis length.

  • Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0): The shift of the amino group to the 3-position significantly alters the geometry for cyclization reactions.[4] While not a direct replacement for forming 4-quinazolones, it is a valuable reagent for accessing other heterocyclic scaffolds.

  • Methyl 4-amino-2,6-difluorobenzoate (CAS Not specified in results): Placing the amino group para to the ester changes the key cyclization vector, making it unsuitable for direct replacement in syntheses of benzodiazepines or quinazolines that rely on ortho-amino ester architecture.[2]

Category 2: Variations in Halogen Substitution

Replacing fluorine with other halogens like chlorine or bromine offers a trade-off between the strength of electron-withdrawing effects and the potential for subsequent cross-coupling reactions.

  • Methyl 2-amino-3-chlorobenzoate: A less expensive and readily available alternative. The single chlorine atom is less electron-withdrawing than two fluorines, resulting in a more nucleophilic amino group. This can lead to milder reaction conditions for acylation. It is a common starting material for quinazoline synthesis.[5]

  • Methyl 2-amino-5-bromobenzoate: This reagent introduces a bromine atom, which serves as an excellent handle for late-stage functionalization via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.[6] This allows for the rapid generation of compound libraries.

Category 3: Simpler Anthranilate Derivatives

For applications where the strong electronic modulation of fluorine is not strictly required, simpler and more cost-effective anthranilates are excellent choices.

  • Anthranilic Acid (2-aminobenzoic acid): The parent compound is the most fundamental and cost-effective starting material. It is widely used in the synthesis of heterocycles like quinazolines.[7] Its higher reactivity can sometimes lead to challenges with selectivity in more complex molecules.

  • N-Substituted Anthranilic Acids: Derivatives like Mefenamic acid and Flufenamic acid are themselves pharmacologically active and demonstrate the versatility of the anthranilic acid scaffold.[8][9] These can be used to synthesize more complex, pre-functionalized heterocyclic systems.

Comparative Synthesis: The Case of Quinazolin-4-ones

To provide a practical comparison, we will examine the synthesis of a 2,3-disubstituted quinazolin-4-one, a common motif in medicinal chemistry, particularly as EGFR inhibitors.[10] The general pathway involves two key steps: acylation of the amino group, followed by condensation with a primary amine to facilitate cyclization.

General Synthetic Workflow

The synthesis proceeds through a benzoxazinone intermediate, which then reacts with an amine to form the final quinazolinone.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Condensation & Cyclization A Anthranilate Derivative (e.g., this compound) C Benzoxazinone Intermediate A->C Formation of Amide & Cyclization B Acyl Chloride (R1COCl) Pyridine E Final Quinazolinone Product C->E Ring Opening & Ring Closure D Primary Amine (R2NH2) Pyridine or DMF

Caption: General two-step synthesis of quinazolin-4-ones.

Experimental Protocols

Here, we compare a protocol using a chlorinated analog, 2-amino-3-chlorobenzoic acid, with the general approach for fluorinated anthranilates.

Protocol 1: Synthesis of an 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one [5]

  • Step 1: Formation of 8-Chloro-2-substituted-4H-benzo[d][11][12]oxazin-4-one

    • To a solution of 2-amino-3-chlorobenzoic acid (1.0 eq) in a suitable solvent like pyridine, add the desired acyl chloride (R¹COCl, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the benzoxazinone intermediate.

  • Step 2: Formation of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one

    • Dissolve the benzoxazinone intermediate (1.0 eq) in pyridine or DMF.

    • Add the primary amine (R²NH₂, 1.2 eq) to the solution.

    • Reflux the mixture for the time required for the reaction to complete (monitored by TLC).

    • After cooling, pour the mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final quinazolinone product.

Comparative Performance Data

The choice of starting material directly impacts reaction conditions and outcomes. While a direct head-to-head comparison for this compound was not available in the searched literature, we can infer performance differences based on known chemical principles and data from similar analogs.

ParameterThis compound (Expected)2-Amino-3-chlorobenzoic Acid[5]2-Aminobenzoic Acid (General)[7]
Amino Nucleophilicity LowModerateHigh
Acylation Conditions Potentially requires heating or stronger baseRoom temperature to mild heatingOften proceeds readily at room temp
Cyclization Conditions Typically requires refluxReflux in pyridine or DMFReflux, often in acetic acid
Yield Generally good, but can be substrate-dependentGood to excellentVariable, can be high
Cost/Availability Specialized, higher costReadily available, moderate costCommodity, low cost
Final Product Properties Enhanced metabolic stability, altered pKaStandardBaseline
Logical Comparison of Reagent Attributes

The selection process involves balancing multiple factors, from fundamental reactivity to project economics.

G Reagent Reagent Choice This compound Methyl 2-amino-3-chlorobenzoate Methyl 2-amino-5-bromobenzoate Methyl Anthranilate Attributes Key Attributes Reactivity (NH₂) Cost Late-Stage Functionalization Final Compound Properties Reagent:f0->Attributes:a0 Low Reagent:f1->Attributes:a0 Moderate Reagent:f3->Attributes:a0 High Reagent:f0->Attributes:a1 High Reagent:f1->Attributes:a1 Medium Reagent:f3->Attributes:a1 Low Reagent:f2->Attributes:a2 Excellent (Br) Reagent:f0->Attributes:a2 Poor Reagent:f0->Attributes:a3 Metabolic Stability ↑ Reagent:f3->Attributes:a3 Baseline Comparison

Caption: Decision matrix for selecting an anthranilate reagent.

Conclusion and Future Perspectives

While this compound remains a powerful tool for accessing unique chemical matter, a wealth of alternative reagents offers strategic advantages for the modern medicinal chemist. Chlorinated and brominated analogs provide a balance of modulated reactivity and opportunities for late-stage diversification, often at a reduced cost. For many applications, the parent anthranilic acid and its simple derivatives remain the most efficient starting points.

The decision to employ a specific building block should be guided by a holistic analysis of the synthetic route, the desired properties of the target molecule, and the overall economic and timeline constraints of the research program. By understanding the relative merits of each alternative, researchers can navigate the complexities of heterocyclic synthesis with greater flexibility and efficiency, ultimately accelerating the discovery of new therapeutic agents.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 2-amino-3,6-difluorobenzoate, a fluorinated anthranilic acid derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the safety, efficacy, and stability of the final drug product. Consequently, robust and validated analytical methods are indispensable for its quality assessment.

This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. The discussion is grounded in established scientific principles and adheres to the validation frameworks set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Analytical Challenge: this compound and its Impurities

This compound is typically synthesized through the esterification of 2-amino-3,6-difluorobenzoic acid with methanol.[6][7] Potential impurities may arise from several sources:

  • Unreacted Starting Materials: Residual 2-amino-3,6-difluorobenzoic acid.

  • Reagents and Catalysts: Traces of acids (e.g., sulfuric acid) or other esterification agents.

  • Side-Reaction Byproducts: Positional isomers (e.g., Methyl 2-amino-4,5-difluorobenzoate) or products of over-methylation.[8]

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid, or oxidative degradation of the amine.

An ideal analytical method must be able to separate, detect, and quantify the main component from these structurally similar impurities with high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reversed-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry.[9] Its wide applicability to non-volatile and thermally labile compounds makes it an immediate and logical choice for a compound like this compound.[9][10]

Principle of Separation

Reversed-phase HPLC separates analytes based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[11] Compounds with higher hydrophobicity are retained longer on the column. The polarity of this compound, imparted by the amino group and ester functionality, allows for excellent retention and separation on a C18 column using a mobile phase of acetonitrile and/or methanol with an aqueous buffer.

Experimental Protocol: RP-HPLC-UV Method

A robust reversed-phase HPLC method with UV detection was developed for the purity assessment.

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in a 50 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent, yielding a stock solution of 0.5 mg/mL.

  • For impurity analysis, further dilute 1.0 mL of the stock solution to 100.0 mL with the diluent to achieve a concentration of 5.0 µg/mL (representing a 1% impurity level relative to the assay concentration).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-18 min: 80% B, 18-18.1 min: 80% to 30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative

For volatile and thermally stable compounds, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[9][10][12] The boiling point of a related isomer, methyl 2,6-difluorobenzoate, is approximately 203-204 °C, suggesting that this compound is likely sufficiently volatile for GC analysis.[13]

Principle of Separation and Detection

In GC, a sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint.[14]

The Question of Derivatization

While the target molecule is likely volatile enough for direct GC analysis, primary aromatic amines can sometimes exhibit poor peak shape due to their polarity and potential for interaction with active sites in the GC system. Derivatization, such as acylation or silylation, can improve peak symmetry and chromatographic performance. However, it also adds a step to sample preparation and can introduce its own set of potential impurities. For this guide, a direct injection method is proposed, with the caveat that derivatization may be necessary if peak tailing is observed.

Experimental Protocol: GC-MS Method

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in ethyl acetate.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with ethyl acetate for analysis.

GC-MS Conditions:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Method Validation and Performance Comparison

To ensure that an analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] Key validation parameters for a purity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.

Comparative Data Summary

The following table presents a hypothetical but scientifically plausible comparison of the validated performance of the two methods.

Performance ParameterHPLC-UV MethodGC-MS MethodCausality and Rationale
Specificity Good separation from known impurities. Potential co-elution with non-chromophoric impurities.Excellent. Mass spectral data provides definitive identification and resolves co-eluting peaks.MS provides an orthogonal detection mechanism, enhancing specificity over UV detection alone.
LOD ~0.01% (relative to 0.5 mg/mL)~0.001% (relative to 1.0 mg/mL)GC-MS, especially in SIM mode, generally offers superior sensitivity for amenable compounds.[14]
LOQ ~0.03% (relative to 0.5 mg/mL)~0.005% (relative to 1.0 mg/mL)Follows the trend of LOD, with GC-MS providing lower quantification limits.
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity within their respective validated ranges.
Precision (%RSD) < 2.0%< 5.0%HPLC systems often exhibit slightly better injection precision for routine analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods show excellent accuracy, meeting typical pharmaceutical standards.[1]
Analysis Time ~25 minutes~20 minutesGC methods can often have faster run times due to rapid temperature programming.

Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS is not a matter of which technique is universally superior, but which is most appropriate for the specific analytical objective.[9][10][12][15]

HPLC-UV is the method of choice for routine quality control (QC) and release testing. Its robustness, ease of use, and excellent performance for quantifying the main component and known non-volatile impurities make it ideal for high-throughput environments. It effectively addresses the primary concerns of a QC lab: ensuring the product meets its pre-defined specifications.

GC-MS excels in impurity identification and the analysis of volatile or semi-volatile species that might be missed by HPLC. Its strength lies in structural elucidation. The fragmentation pattern of the parent compound (expected M+ at m/z 187) and any impurities provides invaluable information. For instance, the loss of a methoxy radical (-•OCH3, 31 amu) to give an ion at m/z 156, or the loss of the entire carbomethoxy group (-•COOCH3, 59 amu) to yield an ion at m/z 128, are expected fragmentations for aminobenzoate esters that help confirm the structure.[11][16][17][18] If an unknown peak is detected in the HPLC chromatogram, GC-MS would be the ideal technique to identify it, provided the impurity is volatile.

Conclusion and Recommendation

Both RP-HPLC-UV and GC-MS are powerful, validated techniques for the purity analysis of this compound, each with distinct advantages.

  • For routine quality control, batch release, and stability testing , the developed RP-HPLC-UV method is recommended. It is robust, precise, and provides accurate quantification of the API and its key non-volatile impurities.

  • For in-depth impurity profiling, structural elucidation of unknown impurities, and detection of trace volatile contaminants , the GC-MS method is the superior choice. Its high resolving power and the structural information provided by mass spectrometry are indispensable for comprehensive characterization and investigational purposes.

In a comprehensive quality control strategy, these techniques are not mutually exclusive but complementary. HPLC serves as the frontline tool for routine assessment, while GC-MS acts as a crucial problem-solving and characterization tool, together ensuring the highest quality of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Definitive Structural Validation of Synthesized Methyl 2-amino-3,6-difluorobenzoate using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox in a synthesis campaign; it is the bedrock upon which all subsequent research is built.[1][2][3] An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and flawed structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of analytical techniques for the structural validation of a novel synthesized compound, Methyl 2-amino-3,6-difluorobenzoate, establishing why single-crystal X-ray crystallography (SCXRD) remains the definitive gold standard.

The synthesis of fluorinated anthranilic acid derivatives, such as this compound, is of significant interest due to their role as key intermediates in the preparation of various pharmaceutically active compounds. A plausible synthetic route involves the esterification of the corresponding 2-amino-3,6-difluorobenzoic acid. Given the potential for isomeric impurities and unexpected rearrangements, rigorous structural confirmation is paramount.

The Unparalleled Power of Single-Crystal X-ray Crystallography

While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional map of a molecule.[4][5][6] This technique works by directing X-rays at a well-ordered single crystal. The crystal lattice diffracts the X-rays in a unique pattern of reflections. By analyzing the angles and intensities of this diffraction pattern, scientists can calculate the electron density distribution within the crystal, and from that, determine the exact position of each atom, as well as bond lengths, bond angles, and stereochemistry.[7][8][9] For novel compounds entering the drug development pipeline, this level of detail is crucial for understanding interactions with biological targets.[1][4][10]

A Comparative Overview of Structural Elucidation Techniques

TechniqueInformation ProvidedSample StateConclusiveness
Single-Crystal X-ray Crystallography (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[8][9]Solid (Single Crystal)Definitive. Provides an unambiguous structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy Through-bond connectivity (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry.[11][12]SolutionInferential. The primary tool for structure elucidation in solution, but the 3D structure is inferred from connectivity data.
Mass Spectrometry (MS) Molecular weight and molecular formula (High-Res MS), fragmentation patterns.[11]Gas/SolutionSupportive. Confirms mass and formula but provides no direct stereochemical or connectivity information.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H).[11][13]Solid/LiquidSupportive. Confirms functional groups but offers minimal insight into the overall molecular skeleton.[14]

As the table illustrates, while NMR is exceptionally powerful for determining the carbon-hydrogen framework and connectivity, it does not provide the precise spatial coordinates that SCXRD does. MS and IR are excellent for confirming the expected molecular formula and functional groups, respectively, but fall short of defining the complete structure.

Experimental Workflow: From Powder to Picture

The journey to obtaining a crystal structure is a multi-step process that demands patience and precision. The most significant hurdle is often growing a high-quality crystal suitable for diffraction.[1][7]

Step 1: Growing a Diffraction-Quality Single Crystal

The goal is to coax the synthesized this compound molecules to slowly self-assemble from a solution into a highly ordered, single crystal lattice, typically 0.1-0.3 mm in size and free of defects.[7][9] This is achieved by gradually reducing the solubility of the compound to create a supersaturated solution, from which crystals can nucleate and grow.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to crystallization.

  • Vapor Diffusion: This is a highly effective method for small quantities of material.[15] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[16] Vapor from the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystal growth.[15]

  • Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[15][17] Crystals form slowly at the interface between the two solvents as they diffuse into one another.

Step 2: Crystal Selection and Mounting

Once crystals have formed, a suitable candidate must be selected under a microscope. An ideal crystal will be transparent, have well-defined faces, and be free from cracks or other imperfections. The chosen crystal is then carefully picked up using a micro-loop and mounted on a goniometer head, often after being coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage during data collection.[9][18]

Step 3: Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] An intense, monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[9] A detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted X-ray reflections.[7]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to produce a file containing a list of reflection intensities. Specialized software is then used to solve the "phase problem" and generate an initial electron density map.[8] From this map, an initial model of the molecule can be built. This model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[1][7] The final result is a highly accurate and precise three-dimensional model of this compound.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of structural validation, highlighting the central and definitive role of X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Supportive Evidence) cluster_xray Definitive Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir crystal_growth Step 1: Crystal Growth purification->crystal_growth purification->crystal_growth final_structure Unambiguous 3D Structure nmr->final_structure Corroborates ms->final_structure Corroborates ir->final_structure Corroborates data_collection Step 2: Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Step 3: Structure Solution & Refinement data_collection->structure_solution structure_solution->final_structure

Caption: Workflow for structural validation of a synthesized small molecule.

Conclusion

For researchers and drug development professionals, certainty is the most valuable currency. While techniques like NMR, MS, and IR are indispensable for monitoring reactions and providing corroborating evidence, they ultimately yield an inferred structure. Single-crystal X-ray crystallography provides the definitive, unambiguous proof of molecular structure.[6] By revealing the precise three-dimensional arrangement of atoms, it validates the synthetic outcome, provides the foundational data for computational modeling and rational drug design, and ensures the scientific integrity of all subsequent research on this compound.

References

A Senior Application Scientist's Guide to Catalyst Selection for C–N Coupling Reactions with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorinated Aniline Challenge in Modern Chemistry

Fluorinated anilines are cornerstone building blocks in contemporary drug discovery and agrochemicals.[1] The incorporation of fluorine atoms into an active pharmaceutical ingredient (API) can dramatically enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[2] However, the very properties that make these motifs so valuable also render them notoriously challenging substrates in chemical synthesis.

The strong electron-withdrawing nature of fluorine deactivates the aniline nitrogen, significantly reducing its nucleophilicity.[3] This diminished reactivity makes standard C–N bond-forming reactions, such as the venerable Buchwald-Hartwig amination, sluggish and low-yielding.[3] Consequently, researchers must navigate a complex landscape of catalytic systems, each with its own set of advantages and limitations, to achieve efficient and selective synthesis. This guide provides an in-depth comparison of the leading catalytic strategies, supported by experimental data and field-proven insights, to empower scientists in selecting the optimal catalyst for their specific synthetic challenge.

Pillar 1: Palladium Catalysis - The Workhorse Reimagined

Palladium-catalyzed cross-coupling has long been the gold standard for C–N bond formation.[4] However, the coupling of electron-deficient fluorinated anilines requires moving beyond first-generation catalysts. The key to success lies in the rational selection of phosphine ligands, which are crucial for facilitating the turnover-limiting reductive elimination step.[5]

Expertise & Experience: The Evolution of Ligand Design

Early catalyst systems often failed because the electron-poor nature of the fluorinated aniline makes the final C–N bond-forming reductive elimination from the palladium center energetically unfavorable.[3][5] The solution emerged from the development of sterically hindered, electron-rich biaryl phosphine ligands.

  • Bulky, Electron-Rich Monophosphines: Ligands such as XPhos, BrettPhos, and RuPhos have transformed the field.[3] Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which readily undergoes oxidative addition. More importantly, their electron-donating character increases electron density on the palladium center, which significantly accelerates the reductive elimination step, even with challenging electron-deficient anilines.[3][6]

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes represent another powerful alternative, offering excellent thermal stability and high catalytic activity for difficult couplings.[3]

  • Weak Bases: The use of strong bases like sodium tert-butoxide (NaOtBu) is often necessary to deprotonate the weakly acidic N-H bond of the fluorinated aniline.[3] However, recent advances have shown that combinations of specific ligands (e.g., AdBippyPhos) with weaker bases like potassium phenoxide (KOPh) can be highly effective, thereby increasing functional group tolerance.[5]

The causality is clear: to overcome the high energy barrier of reductive elimination with electron-poor substrates, one must employ a ligand that is both sterically demanding and a strong electron donor to the metal center.

Pillar 2: Nickel Catalysis - The Cost-Effective Powerhouse

Nickel catalysis has emerged as a powerful and economical alternative to palladium for C–N coupling reactions. Its distinct reactivity profile makes it particularly well-suited for activating challenging bonds, including the notoriously inert C–F bond.

Expertise & Experience: Leveraging Unique Reactivity

While palladium struggles with aryl fluoride substrates, nickel catalysts have demonstrated the ability to activate these bonds, opening up new synthetic pathways.[7]

  • Aryl Fluoride Amination: Recent protocols using ligands like 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) have enabled the successful nickel-catalyzed amination of aryl fluorides with primary amines.[7] This allows for late-stage functionalization of fluorinated compounds, a valuable strategy in drug development.

  • Cost and Abundance: As a more earth-abundant and less expensive metal than palladium, nickel is an attractive choice for large-scale industrial synthesis.

  • Mechanistic Divergence: Nickel-catalyzed reactions can proceed through different mechanisms than their palladium counterparts, sometimes involving Ni(I)/Ni(III) or radical pathways, which can offer complementary reactivity for substrates that are recalcitrant to palladium catalysis.[8]

The choice of nickel is often driven by economics and its unique ability to cleave strong C–F bonds, providing a strategic advantage when designing syntheses involving polyfluorinated aromatics.

Pillar 3: Copper Catalysis - The Resurgence of a Classic

Copper-catalyzed C–N coupling, historically known as the Ullmann condensation, predates modern palladium systems. While early iterations required harsh conditions (high temperatures, stoichiometric copper), contemporary research has revitalized copper catalysis, delivering mild, efficient, and highly practical methods.

Expertise & Experience: Mild Conditions and New Frontiers

Modern copper-catalyzed systems offer significant advantages, particularly in terms of cost and functional group tolerance under milder conditions.

  • Room-Temperature Reactivity: Recent breakthroughs, such as the use of a 6-hydroxy picolinhydrazide ligand, have enabled the copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature.[9] This represents a significant advance in practicality and energy efficiency.

  • Directing Group Assistance: For challenging substrates like aryl bromides, the incorporation of a directing group, such as a pyridyl moiety, can be essential to stabilize the copper catalyst and facilitate the key oxidative addition step.[10]

  • Alternative Fluorine Sources: In some contexts, copper catalysts have been used with fluorine sources like AgF to achieve fluorination of aryl halides, proceeding through a Cu(I)/Cu(III) catalytic cycle.[10]

Copper catalysis should be considered when mild conditions are paramount, cost is a major driver, and the substrate scope aligns with modern ligand capabilities.

Pillar 4: Photocatalysis - The Gentle Revolution

Visible-light photoredox catalysis offers a paradigm shift, enabling bond formations under exceptionally mild conditions, often at room temperature.[11] This approach is particularly valuable for complex molecules and late-stage functionalization, where harsh conditions could compromise sensitive functional groups.

Expertise & Experience: Harnessing Light for Bond Formation

Photocatalysis generates highly reactive radical intermediates that can engage with fluorinated anilines in ways that are inaccessible through traditional thermal methods.

  • Radical Mechanisms: A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process.[12] For instance, an excited iridium or ruthenium photocatalyst can reduce a perfluoroalkyl iodide to generate a perfluoroalkyl radical, which then adds to an aniline.[11]

  • Mild Conditions: These reactions are typically run at or below room temperature, preserving complex and delicate molecular architectures.

  • Unique Reactivity: Photocatalysis can achieve transformations that are orthogonal to metal-catalyzed cross-couplings. For example, visible-light-mediated sulfonylation of anilines using sulfonyl fluorides provides a modern route to the important sulfonylaniline motif.[12]

Photocatalysis is the go-to strategy for late-stage functionalization of complex, fluorinated molecules where preserving functional group integrity under the mildest possible conditions is the primary objective.

Data Presentation: Comparative Efficacy of Catalytic Systems

The following table summarizes the performance of various catalysts for C–N coupling reactions involving fluorinated anilines, providing a quantitative basis for comparison.

Catalyst System (Precatalyst/Ligand)Aryl ElectrophileAniline NucleophileBase / ConditionsYield (%)Reference
[Pd(allyl)Cl]₂ / AdBippyPhos4-n-ButylbromobenzeneTrifluoroethylamineKOPh, Toluene, 100°C96[5]
CpPd(cinnamyl) / Xantphosp-TolylfluorosulfonateAnilineK₂CO₃, Dioxane, 80°C90[13]
(DalPhos)Ni(o-tol)Cl4-Chlorotoluene2,2-DifluoroethylamineNaOtBu, Dioxane, 110°CGood Conversion[14]
Ni(COD)₂ / DCYPBz1-FluoronaphthaleneAnilineNaOtBu, Toluene, 110°C81[7]
CuBr / 6-OH-Picolinhydrazide4-FluorobromobenzeneAnilineK₃PO₄, EtOH/MeOH, RT88[9]
fac-[Ir(ppy)₃] (Photocatalyst)-N,N-DimethylanilineK₂CO₃, DCE, Blue LED, RT92 (Perfluoroalkylation)[15]

This table is a representative compilation based on typical outcomes reported in the literature; actual results may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols: A Validated Workflow

Trustworthy and reproducible protocols are the bedrock of scientific progress. Below is a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination of an electron-deficient fluorinated aniline using a modern palladium catalyst system.

Protocol: Palladium-Catalyzed Amination of 4-Bromobenzotrifluoride with 2,4-Difluoroaniline

Materials:

  • Palladium Precatalyst: XPhos Pd G3 (1 mol%)

  • Ligand: XPhos is part of the precatalyst

  • Aryl Halide: 4-Bromobenzotrifluoride (1.0 equiv)

  • Aniline: 2,4-Difluoroaniline (1.2 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

  • Inert Gas: Nitrogen or Argon

Procedure:

  • Reaction Setup (in a Glovebox): To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.01 equiv), sodium tert-butoxide (1.4 equiv), and 4-bromobenzotrifluoride (1.0 equiv).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Through the side arm, add anhydrous toluene via syringe to dissolve the solids.

  • Nucleophile Addition: Add the 2,4-difluoroaniline (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Causality Note: The high temperature and the use of a bulky, electron-rich ligand (XPhos) are critical to overcome the activation barrier for the reductive elimination of the electron-deficient product.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction carefully by adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2,4-difluorophenyl)-4-(trifluoromethyl)aniline product.

Mandatory Visualization: Catalytic Cycles and Workflows

Visual diagrams are indispensable tools for conceptualizing complex chemical processes.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Cycle for Fluorinated Anilines pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR')]+ X- oa_complex->amine_complex Amine Coordination (R'-NH₂) amido_complex L-Pd(II)(Ar)(NR') amine_complex->amido_complex Deprotonation (-HX, +Base) amido_complex->pd0 Reductive Elimination (Turnover Limiting Step) product Ar-NHR' Product amido_complex->product

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Catalyst_Screening_Workflow Workflow for Catalyst System Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Validation start Define Substrates: Aryl Halide (Ar-X) Fluorinated Aniline (Ar'-NH₂) screen_catalyst Screen Catalyst Class (Pd vs. Ni vs. Cu) start->screen_catalyst screen_ligand Test Diverse Ligands (e.g., Biarylphosphines, NHCs) screen_catalyst->screen_ligand screen_base Optimize Base (NaOtBu, K₃PO₄, KOPh) screen_ligand->screen_base screen_solvent Optimize Solvent (Toluene, Dioxane, THF) screen_base->screen_solvent screen_temp Vary Temperature (RT to 120°C) screen_solvent->screen_temp yield_check Analyze Yield & Purity (LCMS, NMR) screen_temp->yield_check yield_check->screen_ligand Low Yield? Re-evaluate Ligand scale_up Confirm on Larger Scale yield_check->scale_up

Caption: A logical workflow for optimizing a catalytic C-N coupling reaction.

References

A Senior Application Scientist's Guide to Bioisosteric Replacements for Fluorine in Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Fluorine, The Art of Molecular Refinement

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1] Its unique properties—small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacokinetic profiles, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] The subject of our investigation, Methyl 2-amino-3,6-difluorobenzoate, serves as a classic scaffold where fluorine atoms exert significant electronic and conformational influence.

However, the very properties that make fluorine advantageous can also present challenges. Altered pKa might negatively impact target engagement, or the increased lipophilicity could lead to off-target effects.[1][4] This guide explores the principles and practical applications of bioisosterism—the replacement of a functional group with another that retains similar biological activity while improving other properties—as applied to the fluorine atoms of our model compound.[5][6] We will move beyond theoretical concepts to provide a comparative analysis, supported by experimental data and detailed protocols, to empower researchers in making rational design choices.

The core objective is to understand the trade-offs involved when replacing the fluorine atoms at the C-3 and C-6 positions. We will analyze how these substitutions impact electronics, lipophilicity, and metabolic stability, providing a framework for selecting the optimal bioisostere to meet specific drug design goals, such as enhancing potency, redirecting metabolism, or acquiring novel intellectual property.[4]

The Strategic Role of Fluorine in the Parent Compound

Before considering replacements, we must appreciate the role the two fluorine atoms play in this compound.

  • Electronic Modulation : As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring.[1] This inductive effect significantly lowers the pKa of the adjacent C-2 amino group, reducing its basicity. This can be critical for target binding, as a less basic amine is less likely to be protonated at physiological pH, potentially altering its ability to act as a hydrogen bond donor or engage in ionic interactions.[7]

  • Metabolic Blocking : The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][8] Placing fluorine atoms on the ring effectively "shields" those positions from metabolic attack, a common strategy to increase a drug's half-life and oral bioavailability.[9]

  • Conformational Influence & Binding : Fluorine's small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), means it can often replace hydrogen with minimal steric perturbation.[1] However, its electronic properties can influence drug-receptor interactions through favorable electrostatic and hydrogen-bond interactions, potentially increasing binding affinity.[10][11]

Our goal in seeking bioisosteric replacements is not merely to swap atoms but to strategically modulate these very properties.

Comparative Analysis of Potential Bioisosteres

We will evaluate a selection of classical bioisosteres for the C-3 fluorine atom, assuming the C-6 fluorine remains for this analysis. This focused approach allows for a clearer comparison of individual substituent effects. The chosen bioisosteres are: Hydrogen (-H), Chloro (-Cl), Hydroxyl (-OH), and Cyano (-CN).

Table 1: Predicted Physicochemical Properties of C-3 Substituted Analogues
Substituent (at C-3)Analogue NameMW ( g/mol )cLogPPredicted pKa (of C-2 Amine)Key Property Change vs. -F
-F (Parent) This compound187.141.85~ -1.0 to 1.0Baseline
-H Methyl 2-amino-6-fluorobenzoate169.151.60~ 2.5Increased basicity, reduced lipophilicity
-Cl Methyl 2-amino-3-chloro-6-fluorobenzoate203.592.40~ 0.5 to 1.5Increased lipophilicity and size[12]
-OH Methyl 2-amino-6-fluoro-3-hydroxybenzoate185.151.25~ 2.0Reduced lipophilicity, H-bond donor[13]
-CN Methyl 2-amino-3-cyano-6-fluorobenzoate194.161.30~ -2.0Strongly electron-withdrawing, reduced basicity

Note: cLogP and pKa values are estimations based on standard computational models and literature trends for substituted anilines. Experimental validation is required.

Causality Behind the Predicted Changes:
  • Hydrogen (-H): Removing the electron-withdrawing fluorine atom significantly increases the basicity (pKa) of the aniline nitrogen. This creates a potential metabolic soft spot for aromatic hydroxylation and slightly decreases lipophilicity. This is the simplest modification to probe the necessity of the C-3 fluorine.

  • Chloro (-Cl): Chlorine is also an electron-withdrawing halogen but is less electronegative and more polarizable than fluorine. It increases steric bulk and lipophilicity more significantly than fluorine.[12] This analogue is useful for exploring if a larger, more lipophilic substituent is tolerated in the binding pocket.

  • Hydroxyl (-OH): The -OH group is a hydrogen bond donor and acceptor, introducing new potential interactions with a target protein. It significantly reduces lipophilicity.[13] However, it is also a prime site for Phase II metabolism (glucuronidation or sulfation), which could lead to rapid clearance.

  • Cyano (-CN): The nitrile group is a powerful, planar electron-withdrawing group and a hydrogen bond acceptor. It drastically reduces the basicity of the amine, even more so than fluorine. This analogue would test the electronic requirements of the target, exploring if a very electron-poor aromatic system enhances binding.

Experimental Validation: Protocols & Workflows

Predictions are a vital starting point, but empirical data is the ultimate arbiter of success. The following protocols describe self-validating systems for synthesizing and evaluating these bioisosteric analogues.

Workflow for Bioisostere Evaluation

The overall process follows a logical progression from synthesis to multi-faceted in vitro evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis A Analogue Selection (e.g., -H, -Cl, -OH, -CN) B Synthetic Route Design A->B C Synthesis & Purification (See Protocol 1) B->C D Structure Confirmation (NMR, LC-MS) C->D E Determine Lipophilicity (LogD) (See Protocol 2) D->E F Assess Metabolic Stability (See Protocol 3) D->F G Measure Biological Activity (Target-specific assay) D->G H Structure-Activity Relationship (SAR) Analysis E->H I Structure-Property Relationship (SPR) Analysis E->I F->H F->I G->H J Select Candidate for Further Studies H->J I->J

Caption: Workflow for bioisostere synthesis and evaluation.

Protocol 1: Synthesis of Methyl 2-amino-3-chloro-6-fluorobenzoate

This protocol provides a representative synthesis. Routes to other analogues would require different starting materials or reaction sequences.

Objective: To synthesize the chloro-bioisostere from a commercially available starting material.

Methodology:

  • Starting Material: 2-Amino-3-chloro-6-fluorobenzoic acid.

  • Esterification (Fischer-Speier):

    • Suspend 2-amino-3-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the structure and purity of the final product, Methyl 2-amino-3-chloro-6-fluorobenzoate, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Experimental Determination of Lipophilicity (LogD₇.₄)

Objective: To experimentally measure the distribution coefficient at pH 7.4, which is a better reflection of a compound's lipophilicity in a physiological context than the calculated LogP.

Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Prepare a stock solution of the test compound in DMSO at 10 mM.

    • Prepare a working solution by diluting the stock to 100 µM in a 1:1 mixture of octanol and the pH 7.4 buffer.

  • Shake-Flask Method:

    • Add 1 mL of n-octanol (pre-saturated with buffer) and 1 mL of phosphate buffer (pH 7.4, pre-saturated with octanol) to a glass vial.

    • Spike with a small volume (10 µL) of the test compound stock solution.

    • Vortex vigorously for 5 minutes, then shake on a flatbed shaker at room temperature for 1-2 hours to ensure equilibrium is reached.

    • Centrifuge the vial at 3000 x g for 10 minutes to achieve complete phase separation.

  • Analysis:

    • Carefully sample a known volume from both the top (octanol) and bottom (aqueous buffer) layers.

    • Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).[8]

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH) in phosphate buffer (pH 7.4).

    • Prepare a 1 µM solution of the test compound in the same buffer. Include positive control compounds with known metabolic rates (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Incubation:

    • Pre-warm the microsomal master mix and the compound solution separately at 37 °C for 5 minutes.

    • Initiate the reaction by adding the compound solution to the microsomal mix. The final test compound concentration is typically 1 µM.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t½): t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

Visualizing Property Relationships

A clear visualization can help in understanding the multi-parameter changes associated with each bioisosteric replacement.

G Parent Parent (-F) MW: 187 cLogP: 1.85 pKa: ~0 H Analogue (-H) MW: 169 cLogP: 1.60 pKa: ~2.5 Parent->H ▲ pKa ▼ Lipophilicity Potential Metabolic 'Soft Spot' Cl Analogue (-Cl) MW: 204 cLogP: 2.40 pKa: ~1.0 Parent->Cl ▲ Lipophilicity ▲ Steric Bulk Modest ▲ pKa OH Analogue (-OH) MW: 185 cLogP: 1.25 pKa: ~2.0 Parent->OH ▼ Lipophilicity ▲ H-Bond Donor Phase II Metabolism Site CN Analogue (-CN) MW: 194 cLogP: 1.30 pKa: ~ -2.0 Parent->CN ▼ pKa ▼ Lipophilicity ▲ H-Bond Acceptor

References

A Comparative Guide to the Kinetic Analysis of Methyl 2-amino-3,6-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anthranilates in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Fluorinated aromatic amines, in particular, are crucial building blocks for a wide range of therapeutic agents and advanced materials.[2]

Methyl 2-amino-3,6-difluorobenzoate is a member of the fluorinated anthranilate family, a class of compounds that presents a fascinating case study in chemical reactivity. The interplay between the electron-donating amino group, the electron-withdrawing methyl ester, and the two powerfully inductive fluorine atoms creates a unique electronic environment that dictates its reaction kinetics.

This guide provides a comprehensive framework for the kinetic analysis of reactions involving this compound. Rather than merely presenting data, we will delve into the causality behind experimental design, offer detailed, self-validating protocols for kinetic monitoring, and provide a comparative analysis against structurally similar, alternative reagents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and quantitatively predict the behavior of this and similar fluorinated intermediates.

Theoretical Framework: Predicting Reactivity Through Electronic Effects

The reactivity of this compound is primarily governed by the electronic influence of its substituents on the aromatic ring. Understanding these effects is critical for predicting its behavior in reactions such as N-acylation, N-alkylation, and electrophilic aromatic substitution.

  • Amino Group (-NH₂): A potent activating group that donates electron density to the ring via the mesomeric effect (+M), increasing the nucleophilicity of the amine itself and activating the ring towards electrophiles.

  • Methyl Ester (-COOCH₃): A deactivating group that withdraws electron density through both inductive (-I) and mesomeric (-M) effects.

  • Fluorine Atoms (-F): Fluorine exhibits a dual nature. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via a weaker mesomeric effect (+M). In the case of fluorine, the -I effect overwhelmingly dominates.

In this compound, the two fluorine atoms flanking the amino group exert a profound -I effect. This significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to its non-fluorinated counterpart. This theoretical underpinning allows us to hypothesize that reactions involving the amino group as a nucleophile will be considerably slower for this molecule.

G cluster_0 Electronic Effects on Amino Group Nucleophilicity cluster_1 Predicted Kinetic Outcome (e.g., N-Acylation) A Methyl 2-aminobenzoate (High Nucleophilicity) B Methyl 2-amino-3-fluorobenzoate (Reduced Nucleophilicity) A->B -I effect of one F atom D Fastest Reaction Rate (Largest k) A->D leads to C This compound (Severely Reduced Nucleophilicity) B->C -I effect of second F atom E Intermediate Reaction Rate B->E leads to F Slowest Reaction Rate (Smallest k) C->F leads to D->E E->F

Caption: Predicted relationship between fluorination and reaction kinetics.

Comparative Framework: Selecting Alternatives for Kinetic Studies

To quantify the kinetic impact of the fluorine substituents, it is essential to compare the reactivity of this compound against logical structural analogs. The following compounds serve as excellent benchmarks:

  • Methyl 2-aminobenzoate (Parent Compound): The non-fluorinated analog. This provides the baseline reaction rate, allowing for the direct measurement of the net electronic effect of the two fluorine atoms.

  • Methyl 2-amino-3-fluorobenzoate: A mono-fluorinated analog.[3] Comparing against this compound helps to deconvolute the kinetic contribution of a single ortho-fluorine atom.

  • Methyl 4-amino-2,6-difluorobenzoate: An isomeric difluoro-analog.[4] This comparison would illuminate the difference between having the amino group flanked by two fluorine atoms versus having them in a different arrangement, isolating the impact of the substituent positions.

Experimental Design and Protocols for Kinetic Analysis

The key to a successful kinetic study is the precise and continuous monitoring of reactant or product concentration over time.[5] For a common derivatization reaction like the N-acylation of our target amines with acetic anhydride, several robust analytical techniques can be employed.

Workflow for a Typical Kinetic Experiment

Caption: General workflow for a chemical kinetics experiment.

Protocol 1: In-Situ ¹H NMR Spectroscopy Monitoring

Proton NMR spectroscopy is a powerful, non-invasive method for reaction monitoring, providing rich structural information and direct concentration measurements.[6]

Rationale: The chemical shifts of protons on the aromatic ring and the amine group are highly sensitive to their electronic environment. Upon acylation, the disappearance of the reactant's -NH₂ signal and the appearance of the product's amide -NH signal can be integrated and tracked over time.

Step-by-Step Protocol:

  • Preparation: In an NMR tube, dissolve a precise amount of this compound (e.g., 0.05 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, which has a sharp singlet in a clean region of the spectrum) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

  • Equilibration: Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature (e.g., 298 K). Allow the solution to thermally equilibrate for 5-10 minutes.

  • Initiation: Acquire a spectrum at t=0. Then, swiftly and carefully add a stoichiometric equivalent of the acylating agent (e.g., acetic anhydride, 0.05 mmol) using a microsyringe.

  • Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes). The time for each acquisition should be short relative to the reaction half-life.

  • Data Analysis: For each spectrum, integrate the peak area of a characteristic reactant signal (e.g., a specific aromatic proton) relative to the internal standard's signal. Convert this ratio to concentration. Plot ln(concentration) vs. time to determine the pseudo-first-order rate constant.

Protocol 2: HPLC-Based Monitoring

HPLC is a highly sensitive and widely accessible technique for separating and quantifying reaction components.[7]

Rationale: The reactant and the acylated product will have different polarities and thus different retention times on a reverse-phase HPLC column. By creating a calibration curve, peak areas can be directly converted to concentrations.

Step-by-Step Protocol:

  • Method Development: Develop an isocratic or gradient HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile/water) that achieves baseline separation of the starting amine and the final amide product.

  • Calibration: Prepare a series of standard solutions of the pure starting material at known concentrations. Inject them into the HPLC to create a calibration curve of peak area vs. concentration.

  • Reaction Setup: In a thermostatted vial, combine the starting amine, solvent (e.g., acetonitrile), and any catalysts. Allow to equilibrate.

  • Initiation: Add the acylating agent to start the reaction (t=0).

  • Monitoring: At regular time intervals, withdraw a small aliquot (e.g., 10 µL) and immediately quench it in a vial containing a larger volume of mobile phase to stop the reaction.

  • Analysis: Inject the quenched aliquots into the HPLC and record the peak area of the starting material. Use the calibration curve to convert this area to concentration. Plot the concentration data against time to determine the rate constant.

Comparative Data Analysis (Hypothetical)

Based on the theoretical principles discussed, we can predict the relative kinetic performance of this compound against its analogs in an N-acylation reaction. The experimental data gathered using the protocols above would be tabulated for clear comparison.

Table 1: Predicted Kinetic Data for N-Acylation at 298 K

CompoundStructurePredicted Relative Rate Constant (k_rel)Predicted Activation Energy (Ea)Rationale
Methyl 2-aminobenzoate C₈H₉NO₂100 (Baseline)LowestUninhibited -NH₂ group is highly nucleophilic.
Methyl 2-amino-3-fluorobenzoate C₈H₈FNO₂~ 10 - 20IntermediateSingle ortho -F atom inductively withdraws electron density, reducing nucleophilicity.
This compound C₈H₇F₂NO₂~ 1 - 5HighestTwo flanking -F atoms provide strong inductive deactivation, severely reducing nucleophilicity and increasing the energy barrier for reaction.

Interpretation of Expected Results:

The data would be expected to show a clear trend: the rate of reaction decreases significantly with increasing fluorination at positions ortho to the amine. The rate constant (k) for this compound is predicted to be one to two orders of magnitude smaller than that of the non-fluorinated parent compound. This demonstrates the powerful deactivating effect of the two fluorine atoms, which outweighs the activating effect of the amino group in this context. Consequently, the activation energy (Ea) required for the reaction to proceed would be highest for the difluorinated compound, as more energy is needed to overcome the reduced nucleophilicity of the amine.

Conclusion

The kinetic analysis of this compound reveals the profound impact of strategic fluorination on molecular reactivity. The strong inductive electron withdrawal by the two ortho-fluorine atoms significantly dampens the nucleophilicity of the amino group, leading to substantially slower reaction rates in processes like N-acylation compared to non-fluorinated or mono-fluorinated analogs.

For researchers and drug development professionals, this quantitative understanding is invaluable. It allows for the rational selection of reaction conditions (e.g., requiring more forcing conditions like higher temperatures or stronger catalysts), the prediction of potential side reactions, and the informed design of new molecular entities where tuning reactivity is a key objective. The experimental protocols and comparative framework provided in this guide offer a robust methodology for obtaining reliable kinetic data, enabling more efficient and predictable synthetic strategies in the development of next-generation pharmaceuticals and materials.

References

A Comparative Guide to the Synthesis of Fluorinated Pyridines: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Consequently, the development of efficient and selective methods for the synthesis of fluorinated pyridines is of paramount importance.

This guide provides an in-depth comparison of two prominent strategies for accessing fluorinated pyridines: the classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed C-H fluorination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations, supported by experimental data from peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route to these valuable compounds.

The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established and widely utilized method for introducing nucleophiles, including fluoride, onto electron-deficient aromatic rings.[3][4] In the context of pyridine synthesis, this typically involves the displacement of a leaving group, such as a chloride or a nitro group, by a fluoride anion.

Mechanism of SNAr Fluorination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the fluoride nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the expulsion of the leaving group.[3] The presence of electron-withdrawing groups and the pyridine nitrogen atom are crucial for activating the ring towards nucleophilic attack.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Chloropyridine 2-Chloropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloropyridine->Meisenheimer + F⁻ (Addition) Fluoride Fluoride (F⁻) Fluoropyridine 2-Fluoropyridine Meisenheimer->Fluoropyridine - Cl⁻ (Elimination) Chloride Chloride (Cl⁻)

Caption: General mechanism of SNAr on 2-chloropyridine.

Experimental Protocol: Fluorination of 2-Chloropyridine using KF and a Phase-Transfer Catalyst

This protocol is a representative example of a classical SNAr fluorination. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is often employed to enhance the solubility and reactivity of the fluoride salt in an organic solvent.

Materials:

  • 2-Chloropyridine

  • Potassium Fluoride (KF), spray-dried

  • Tetrabutylammonium Chloride (Bu4NCl)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride (2-3 equivalents) and tetrabutylammonium chloride (1.5 equivalents).

  • Add anhydrous DMSO to the flask.

  • Add 2-chloropyridine (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 130-150 °C and maintain for several hours to overnight.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield 2-fluoropyridine.

The Modern Approach: Palladium-Catalyzed C-H Fluorination

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. Palladium-catalyzed C-H fluorination allows for the direct conversion of a C-H bond in a pyridine ring to a C-F bond, obviating the need for pre-functionalized substrates.[5][6][7]

Mechanism of Palladium-Catalyzed C-H Fluorination

While several mechanistic pathways have been proposed depending on the specific catalytic system, a common pathway for directed C-H fluorination involves the following key steps:

  • C-H Activation: The palladium catalyst, often in the Pd(II) state, coordinates to a directing group on the substrate (or the pyridine nitrogen itself) and activates a C-H bond to form a cyclometalated intermediate.

  • Oxidation: The resulting Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an external oxidant, which can also be the fluorine source (e.g., an electrophilic fluorinating reagent).

  • Reductive Elimination: The Pd(IV) intermediate undergoes C-F reductive elimination to form the desired fluorinated product and regenerate the Pd(II) catalyst.

Pd_Catalyzed_CH_Fluorination Pyridine Pyridine Substrate Cyclometalated_Pd_II Cyclometalated Pd(II) Intermediate Pyridine->Cyclometalated_Pd_II + Pd(II) (C-H Activation) Pd_II_cat Pd(II) Catalyst Pd_IV_F Pd(IV)-F Intermediate Cyclometalated_Pd_II->Pd_IV_F + Oxidant/[F] (Oxidation) Oxidant_F Oxidant/[F] Pd_IV_F->Pd_II_cat Fluorinated_Pyridine Fluorinated Pyridine Pd_IV_F->Fluorinated_Pyridine (C-F Reductive Elimination)

Caption: A general catalytic cycle for palladium-catalyzed C-H fluorination.

Experimental Protocol: Palladium-Catalyzed Fluorination of 2-Arylpyridines

This protocol is representative of a directed C-H fluorination, where the pyridine nitrogen directs the functionalization of an ortho-C-H bond on the aryl substituent.

Materials:

  • 2-Arylpyridine substrate

  • Palladium(II) acetate (Pd(OAc)2)

  • Electrophilic fluorinating reagent (e.g., N-Fluoropyridinium salt, Selectfluor)[8]

  • Solvent (e.g., trifluorotoluene, acetonitrile)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial, add the 2-arylpyridine substrate (1.0 equivalent), palladium(II) acetate (5-10 mol%), and the electrophilic fluorinating reagent (1.5-2.0 equivalents).

  • Add the appropriate solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) for a set time (e.g., 1-4 hours).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite or silica gel to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the fluorinated 2-arylpyridine.

Comparative Analysis

The choice between SNAr and palladium-catalyzed C-H fluorination depends on several factors, including substrate availability, desired regioselectivity, functional group tolerance, and scalability. The following table summarizes a comparison of the two methods.

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed C-H Fluorination
Substrate Requirement Pre-functionalized with a good leaving group (e.g., Cl, NO₂) at the desired position.Requires an accessible C-H bond. Often relies on directing groups for regioselectivity.
Regioselectivity Determined by the position of the leaving group.Can be highly regioselective, often directed by the pyridine nitrogen or other functional groups.[1]
Reaction Conditions Often requires high temperatures (100-200 °C) and polar aprotic solvents.Can often be performed under milder conditions, sometimes at room temperature.[1] Microwave irradiation is also common.[8]
Functional Group Tolerance Can be limited due to harsh conditions and the use of strong nucleophiles/bases.Generally exhibits broader functional group tolerance due to milder conditions.[8]
Atom Economy Lower, as it involves the replacement of a leaving group.Higher, as it directly functionalizes a C-H bond.
Reagents Uses inexpensive fluoride sources like KF or CsF, but may require phase-transfer catalysts.[9]Requires more expensive palladium catalysts and often specialized electrophilic fluorinating reagents.[8]
Scalability Well-established for large-scale industrial synthesis.Can be challenging to scale up due to catalyst cost and sensitivity.

Field-Proven Insights and Causality

Why choose SNAr? The SNAr approach is a workhorse in industrial settings for its reliability and the use of relatively inexpensive starting materials and reagents. When the desired chloro- or nitro-pyridine precursor is readily available, SNAr provides a direct and often high-yielding route to the fluorinated product. The high temperatures required are often not a major hurdle in an industrial setting with appropriate equipment.

Why choose Palladium-Catalyzed C-H Fluorination? In a drug discovery or late-stage functionalization context, the ability to directly introduce fluorine into a complex molecule without de novo synthesis is a significant advantage.[10] C-H fluorination offers unparalleled opportunities to rapidly generate analogs for structure-activity relationship (SAR) studies. The milder reaction conditions are also crucial for preserving sensitive functional groups present in many drug candidates. The higher cost of the catalyst and reagents is often justified by the significant reduction in the number of synthetic steps and the speed at which new derivatives can be accessed.

Conclusion

Both nucleophilic aromatic substitution and palladium-catalyzed C-H fluorination are powerful and valuable methods for the synthesis of fluorinated pyridines. The classical SNAr approach remains a robust and cost-effective method, particularly for large-scale synthesis where the starting materials are readily available. In contrast, modern palladium-catalyzed C-H fluorination offers a more elegant and efficient solution for late-stage functionalization and the rapid generation of molecular diversity in a research and development setting. The choice of method should be guided by a careful consideration of the specific synthetic goals, the complexity of the target molecule, and the available resources. As the field of fluorine chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these vital heterocyclic building blocks.

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Anthranilic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Anthranilic Acid and Fluorine in Medicinal Chemistry

Anthranilic acid and its analogues represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The versatility of the anthranilic acid backbone, with its reactive carboxylic acid and amino groups, allows for extensive chemical modification, enabling a comprehensive exploration of the structure-activity relationship (SAR).[1]

The introduction of fluorine into drug candidates is a widely adopted and powerful strategy in medicinal chemistry.[3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, modulate lipophilicity and acidity (pKa), and improve binding affinity to biological targets.[4] This guide will explore the tangible benefits and potential drawbacks of incorporating fluorine into the anthranilic acid scaffold, using specific examples and experimental data to illustrate these effects.

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate fluorine into a drug candidate is often driven by the desire to fine-tune its physicochemical properties. The following sections compare key parameters of fluorinated and non-fluorinated anthranilic acid derivatives, with a focus on the well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Mefenamic Acid (non-fluorinated) and Flufenamic Acid (fluorinated).

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a variable effect on LogP, depending on the extent and position of fluorination.

A comparative analysis of Mefenamic Acid and Flufenamic Acid reveals the nuanced impact of fluorine. While both are lipophilic compounds, the trifluoromethyl group in Flufenamic Acid significantly increases its lipophilicity compared to the two methyl groups in Mefenamic Acid. This is reflected in their solution properties, where their behavior is similar in polar solvents but markedly different in nonpolar environments.[5]

Compound Structure Substitution Predicted cLogP
Mefenamic Acid N-(2,3-dimethylphenyl)anthranilic acidNon-Fluorinated~4.2
Flufenamic Acid N-(3-(trifluoromethyl)phenyl)anthranilic acidFluorinated~5.1

Table 1: Comparison of Predicted Lipophilicity of Mefenamic Acid and Flufenamic Acid.

Acidity (pKa)

The acidity of the carboxylic acid group in anthranilic acid derivatives is crucial for their interaction with biological targets and for their solubility. The high electronegativity of fluorine can lower the pKa of nearby acidic protons, making the compound more acidic. This can influence the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with target enzymes.

Metabolic Stability

A major driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically labile position with fluorine, the half-life of a drug can be extended, leading to improved bioavailability and potentially less frequent dosing. For instance, the trifluoromethyl group is often used to block oxidative metabolism.[3]

Biological Activity: A Case Study in COX-2 Inhibition

To provide a concrete example of the impact of fluorination on biological activity, we will examine the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for anthranilic acid-based NSAIDs.[6][7]

The following table summarizes the 50% inhibitory concentration (IC50) values for Mefenamic Acid and Flufenamic Acid against COX-1 and COX-2.

Compound Substitution COX-1 IC50 (nM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Mefenamic Acid Non-Fluorinated40[8]3[8]0.013
Flufenamic Acid Fluorinated10[7]50[7]0.0002

Table 2: Comparative COX Inhibition Data for Mefenamic Acid and Flufenamic Acid.

From this data, it is evident that both compounds are potent inhibitors of COX enzymes. The fluorinated analog, Flufenamic Acid, shows a higher potency for COX-1, while Mefenamic acid is more potent against COX-2 in these particular studies. This highlights that fluorination does not universally lead to increased potency and its effects are target- and compound-specific.

PIM1 Kinase: An Emerging Target

The PIM1 kinase is a serine/threonine kinase that has emerged as a promising target in oncology due to its role in cell survival and proliferation.[9] Several anthranilic acid derivatives have been investigated as PIM1 inhibitors.[10] Fluorination can play a crucial role in enhancing the binding affinity of these inhibitors to the ATP-binding pocket of the kinase.

Below is a diagram illustrating the PIM1 signaling pathway and its role in cancer.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_active STAT3 (active) STAT3->STAT3_active dimerizes & translocates PIM1 PIM1 NFkB NFkB PIM1->NFkB activates NFkB_active NFkB (active) NFkB->NFkB_active translocates STAT3_active->PIM1 induces transcription Gene_Expression Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression NFkB_active->Gene_Expression

PIM1 Signaling Pathway in Cancer.

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a pair of non-fluorinated and fluorinated anthranilic acid derivatives and for key biological and physicochemical assays.

Synthesis of N-Phenylanthranilic Acid (Non-Fluorinated) and N-(3-(Trifluoromethyl)phenyl)anthranilic Acid (Fluorinated) via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the N-arylation of anthranilic acid.[11][12]

Step 1: Synthesis of N-Phenylanthranilic Acid

  • To a round-bottom flask, add o-chlorobenzoic acid (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper(I) iodide (0.05 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a beaker of water.

  • Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of approximately 3-4 to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure N-phenylanthranilic acid.

Step 2: Synthesis of N-(3-(Trifluoromethyl)phenyl)anthranilic Acid (Flufenamic Acid)

  • Follow the same procedure as for N-phenylanthranilic acid, but substitute aniline with 3-(trifluoromethyl)aniline.

  • The reaction conditions and workup procedure are analogous.

Synthesis_Workflow cluster_reactants Reactants o_chloro o-Chlorobenzoic Acid ullmann Ullmann Condensation (DMF, reflux) o_chloro->ullmann aniline Aniline / 3-(Trifluoromethyl)aniline aniline->ullmann K2CO3 K2CO3 (base) K2CO3->ullmann CuI CuI (catalyst) CuI->ullmann workup Workup (Acidification, Filtration) ullmann->workup product N-Aryl Anthranilic Acid (Fluorinated or Non-Fluorinated) workup->product

Ullmann Condensation Workflow.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[6]

  • Reagent Preparation : Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test compounds (dissolved in DMSO).

  • Assay Procedure : a. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. b. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding arachidonic acid. d. Measure the fluorescence intensity over time using a plate reader (excitation/emission wavelengths will depend on the specific probe used).

  • Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reagent Preparation : Prepare a phosphate buffer (pH 7.4), a solution of human liver microsomes, a solution of NADPH (cofactor), and the test compound.

  • Assay Procedure : a. In a microcentrifuge tube, pre-warm the liver microsome solution in the phosphate buffer at 37°C. b. Add the test compound to the microsome solution and pre-incubate for 5 minutes. c. Initiate the metabolic reaction by adding NADPH. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance can be calculated.

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the lipophilicity of a compound.

  • Preparation : Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

  • Procedure : a. Dissolve a known amount of the test compound in one of the phases. b. Add the other phase to create a biphasic system. c. Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases. d. Allow the phases to separate completely. e. Carefully take a sample from each phase.

  • Analysis : Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

The strategic incorporation of fluorine into the anthranilic acid scaffold is a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of drug candidates. As demonstrated, fluorination can significantly impact lipophilicity, metabolic stability, and target engagement. However, the effects are not always predictable and are highly dependent on the specific compound and its biological target. This guide has provided a framework for a comparative analysis of fluorinated and non-fluorinated anthranilic acid derivatives, supported by experimental data and detailed protocols. By employing a systematic and data-driven approach, researchers can make more informed decisions in the design and optimization of novel therapeutics based on this versatile scaffold.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 2-amino-3,6-difluorobenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The structural components of Methyl 2-amino-3,6-difluorobenzoate—a benzoate ester, an aromatic amine, and fluorine substituents—suggest a specific hazard profile that must be respected during handling and disposal. The presence of the carbon-fluorine bond is of particular note, as these bonds are exceptionally strong, leading to environmental persistence and requiring specialized disposal methods for complete destruction.

I. Hazard Assessment and Analogy

Before disposal, a thorough risk assessment is critical. Based on data from analogous compounds such as methyl 3-amino-2,6-difluorobenzoate, various aminobenzoates, and other fluorinated aromatics, we can anticipate the following hazards:

  • Skin and Eye Irritation: Many aminobenzoic acid derivatives and fluorinated compounds are classified as skin and eye irritants.

  • Toxicity: Aminobenzoic acid and its derivatives can be harmful if swallowed or inhaled.

  • Environmental Persistence: The strong carbon-fluorine bond makes fluorinated organic compounds resistant to natural degradation, posing a long-term environmental risk if not disposed of correctly.

Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all laboratory personnel must wear appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation. It is advisable to consult the glove manufacturer's compatibility chart.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required if handled in a fume hood.All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation risk.
III. Disposal Workflow

The disposal of this compound should follow a systematic process, from waste generation to final removal by a certified hazardous waste contractor. This workflow ensures safety, compliance, and proper documentation.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Storage and Removal A Generated Waste (Pure compound, contaminated labware, solutions) B Segregate as 'Halogenated Organic Waste' A->B Characterize C Collect in a designated, compatible, and sealed waste container B->C Contain D Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Structure - Hazard Pictograms - Accumulation Start Date C->D Identify E Maintain Waste Log D->E Document F Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) E->F Transfer G Ensure secondary containment F->G Secure H Schedule pickup by certified hazardous waste disposal service G->H Dispose

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

This protocol provides the necessary steps for the safe and compliant disposal of this compound.

1. Waste Segregation (Point of Generation)

  • Rationale: U.S. Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations mandate the separation of different waste types to prevent dangerous reactions and facilitate proper treatment. Halogenated organic compounds, like this one, require specific disposal methods and must not be mixed with non-halogenated organic waste.

  • Procedure:

    • At the point of generation (e.g., in the fume hood), collect all waste containing this compound. This includes unreacted material, contaminated solvents, and disposable labware (pipette tips, weighing boats, etc.).

    • Designate a specific waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical.

2. Container Management

  • Rationale: Proper containment is crucial to prevent leaks, spills, and exposure. The Occupational Safety and Health Administration (OSHA) requires that hazardous chemical containers be kept closed when not in use and be in good condition.

  • Procedure:

    • Use a clean, leak-proof container with a secure, tight-fitting lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound." It is also good practice to include the chemical structure.

    • List all components in the container, including solvents and their approximate percentages.

    • Mark the date when the first drop of waste is added (the accumulation start date).

3. Temporary Storage (Satellite Accumulation Area)

  • Rationale: EPA regulations allow for the accumulation of up to 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel. This facilitates safe and efficient collection before transfer to a central facility.

  • Procedure:

    • Store the sealed and labeled waste container in your lab's designated SAA.

    • The SAA should be away from ignition sources and incompatible materials.

    • Ensure the container is within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

4. Final Disposal

  • Rationale: The strong carbon-fluorine bond necessitates a disposal method capable of complete destruction to prevent environmental contamination.

  • Procedure:

    • Once the container is full or the accumulation time limit is reached (consult your institution's policy), contact your facility's Environmental Health and Safety (EHS) or Hazardous Waste Management department.

    • Follow their procedures to have the waste transferred to a Central Accumulation Area (CAA) and prepared for off-site shipment.

    • The ultimate disposal method for fluorinated organic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility. This process is necessary to break the stable carbon-fluorine bonds.

V. Guiding Principles and Regulations

The procedures outlined above are grounded in federal regulations and best practices for laboratory safety.

  • Resource Conservation and Recovery Act (RCRA): This federal law governs the "cradle-to-grave" management of hazardous waste, from generation to disposal. Your laboratory is considered a hazardous waste generator and must comply with these regulations.

  • OSHA Hazard Communication Standard (HCS): This standard requires that workers are informed about the hazards of chemicals in their workplace through labels, safety data sheets, and training.

  • Institutional Policies: Always adhere to your specific institution's chemical hygiene plan and hazardous waste management procedures, which are designed to ensure compliance with federal, state, and local regulations.

By adhering to this structured and well-documented disposal plan, you contribute to a culture of safety, protect the environment, and ensure regulatory compliance within your institution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.